molecular formula C7H6BrN3O B1279715 6-Bromo-8-methoxyimidazo[1,2-a]pyrazine CAS No. 63744-25-2

6-Bromo-8-methoxyimidazo[1,2-a]pyrazine

Cat. No.: B1279715
CAS No.: 63744-25-2
M. Wt: 228.05 g/mol
InChI Key: NFZLMWYHNQPCDZ-UHFFFAOYSA-N
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Description

6-Bromo-8-methoxyimidazo[1,2-a]pyrazine is a useful research compound. Its molecular formula is C7H6BrN3O and its molecular weight is 228.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-bromo-8-methoxyimidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3O/c1-12-7-6-9-2-3-11(6)4-5(8)10-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFZLMWYHNQPCDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CN2C1=NC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40472888
Record name 6-Bromo-8-methoxyimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40472888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63744-25-2
Record name 6-Bromo-8-methoxyimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40472888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide to the Synthesis of 6-Bromo-8-methoxyimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This comprehensive technical guide details the synthesis of 6-Bromo-8-methoxyimidazo[1,2-a]pyrazine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is a two-step process commencing with the formation of the key intermediate, 6,8-dibromoimidazo[1,2-a]pyrazine, followed by a selective nucleophilic substitution to introduce the methoxy group at the 8-position.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

StepReactionStarting MaterialProductReagentsSolventYieldMelting Point (°C)
1Cyclization2-Amino-3,5-dibromopyrazine6,8-Dibromoimidazo[1,2-a]pyrazineChloroacetaldehydeEthanol/WaterNot specifiedNot specified
2Methoxylation6,8-Dibromoimidazo[1,2-a]pyrazineThis compoundSodium MethoxideMethanolNot specified135-140

Experimental Protocols

Step 1: Synthesis of 6,8-Dibromoimidazo[1,2-a]pyrazine (Intermediate)

The synthesis of the intermediate, 6,8-dibromoimidazo[1,2-a]pyrazine, is achieved through the cyclization of 2-amino-3,5-dibromopyrazine with chloroacetaldehyde. 2-Amino-3,5-dibromopyrazine can be prepared by the bromination of 2-aminopyrazine using N-bromosuccinimide (NBS) in a suitable solvent.[1]

Materials:

  • 2-Amino-3,5-dibromopyrazine

  • Chloroacetaldehyde (typically as a 40-50% aqueous solution)

  • Ethanol

  • Water

  • Sodium bicarbonate or other suitable base

Procedure:

  • In a round-bottom flask, dissolve 2-amino-3,5-dibromopyrazine in a mixture of ethanol and water.

  • Add a stoichiometric excess of chloroacetaldehyde solution to the mixture.

  • The reaction mixture is typically heated to facilitate the cyclization reaction.

  • The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The pH of the solution is adjusted to neutral or slightly basic using a base like sodium bicarbonate to quench any remaining acid and facilitate product precipitation.

  • The crude product is collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization from an appropriate solvent system.

Step 2: Synthesis of this compound (Final Product)

The final product is synthesized via a selective nucleophilic aromatic substitution reaction on the 6,8-dibromoimidazo[1,2-a]pyrazine intermediate. The bromine atom at the 8-position is more susceptible to nucleophilic attack by methoxide ions.

Materials:

  • 6,8-Dibromoimidazo[1,2-a]pyrazine

  • Sodium methoxide (solid or as a solution in methanol)

  • Methanol (anhydrous)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend or dissolve 6,8-dibromoimidazo[1,2-a]pyrazine in anhydrous methanol.

  • Add a controlled amount of sodium methoxide to the reaction mixture. The stoichiometry should be carefully controlled to favor mono-substitution.

  • The reaction is typically stirred at room temperature or gently heated to ensure completion.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Once the reaction is complete, the solvent is removed under reduced pressure.

  • The residue is taken up in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and washed with water to remove any inorganic salts.

  • The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is evaporated.

  • The crude this compound is then purified, typically by column chromatography on silica gel or by recrystallization, to yield the final product. The melting point of the purified product is reported to be in the range of 135-140 °C.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Final Product Synthesis A 2-Amino-3,5-dibromopyrazine C 6,8-Dibromoimidazo[1,2-a]pyrazine A->C Cyclization B Chloroacetaldehyde B->C D 6,8-Dibromoimidazo[1,2-a]pyrazine F This compound D->F Methoxylation E Sodium Methoxide E->F

Caption: Synthetic pathway for this compound.

Logical Relationship of Reactants and Products

Logical_Relationship cluster_reactants Starting Materials cluster_products Products R1 2-Amino-3,5-dibromopyrazine I1 6,8-Dibromoimidazo[1,2-a]pyrazine R1->I1 forms intermediate with R2 Chloroacetaldehyde R2->I1 R3 Sodium Methoxide P1 This compound R3->P1 I1->P1 reacts with

Caption: Relationship between reactants, intermediate, and final product.

References

Characterization of 6-Bromo-8-methoxyimidazo[1,2-a]pyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the analytical characterization of the novel heterocyclic compound, 6-Bromo-8-methoxyimidazo[1,2-a]pyrazine. Due to the absence of publicly available experimental data for this specific molecule, this guide presents predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data based on the analysis of structurally related compounds. Detailed experimental protocols for obtaining such data are also provided, alongside an illustration of a relevant biological signaling pathway where imidazo[1,2-a]pyrazine derivatives have shown significant activity.

Predicted Analytical Data

The following tables summarize the predicted quantitative data for the characterization of this compound. These predictions are derived from established principles of NMR and MS, and by analogy to published data for similar imidazo[1,2-a]pyrazine structures.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~7.85s1HH-5
~7.60d, J ≈ 1.5 Hz1HH-2
~7.20d, J ≈ 1.5 Hz1HH-3
~4.05s3H-OCH₃

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~155.0C-8
~138.0C-8a
~125.0C-5
~120.0C-2
~115.0C-3
~110.0C-6
~56.0-OCH₃

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zPredicted Identity
227/229[M]⁺ (Molecular ion, bromine isotopes)
198/200[M - CH₃]⁺
170/172[M - C₂H₃O]⁺
148[M - Br]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and MS data for the characterization of this compound. These protocols are based on standard laboratory practices for the analysis of heterocyclic organic compounds.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃). For enhanced solubility, deuterated dimethyl sulfoxide (DMSO-d₆) can be used as an alternative.

  • Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Employ a 30-degree pulse width with a relaxation delay of 2 seconds.

    • Accumulate 16 scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a 45-degree pulse width with a relaxation delay of 5 seconds.

    • Accumulate at least 1024 scans.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate software (e.g., MestReNova, TopSpin). Apply a line broadening factor of 0.3 Hz for ¹H spectra and 1.0 Hz for ¹³C spectra before Fourier transformation. Phase and baseline correct the resulting spectra. Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Employ a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source.

  • Electron Ionization (EI-MS):

    • Introduce the sample via a direct insertion probe or through a gas chromatograph (GC) inlet.

    • Use a standard electron energy of 70 eV.

    • Acquire data over a mass range of m/z 50-500.

  • Electrospray Ionization (ESI-MS):

    • Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

    • Operate the ESI source in positive ion mode.

    • Set the capillary voltage to 3-4 kV and the source temperature to 100-150 °C.

    • Acquire data over a mass range of m/z 100-1000.

  • Data Analysis: Analyze the resulting mass spectra to identify the molecular ion peak ([M]⁺ or [M+H]⁺) and characteristic fragment ions. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be clearly visible for all bromine-containing fragments.

Biological Context: Imidazo[1,2-a]pyrazines in Signaling Pathways

Derivatives of the imidazo[1,2-a]pyrazine scaffold have been identified as potent modulators of various signaling pathways, highlighting their potential in drug development. For instance, certain derivatives act as inhibitors of ENPP1, a negative regulator of the cGAS-STING pathway, which is crucial for the innate immune response to cancer.[2] Others have been developed as inhibitors of Aurora kinases and Gαq/11, both of which are implicated in cancer progression.[3][4]

Below is a diagram illustrating the general workflow for the characterization of a novel compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_evaluation Biological Evaluation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR MS Mass Spectrometry (HRMS, Fragmentation) Purification->MS Purity Purity Analysis (e.g., HPLC) Purification->Purity Screening Biological Screening NMR->Screening MS->Screening Purity->Screening Pathway_Analysis Signaling Pathway Analysis Screening->Pathway_Analysis SAR Structure-Activity Relationship Pathway_Analysis->SAR G GPCR G-Protein Coupled Receptor (GPCR) Gaq11 Gαq/11 GPCR->Gaq11 Activation PLCb Phospholipase Cβ (PLCβ) Gaq11->PLCb Activation PIP2 PIP₂ PLCb->PIP2 Hydrolysis IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Ca2->PKC Activation Downstream Downstream Signaling (e.g., ERK, YAP) PKC->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Imidazo[1,2-a]pyrazine Derivative Inhibitor->Gaq11 Inhibition

References

In-depth Technical Guide: 6-Bromo-8-methoxyimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Review of the Mechanism of Action for 6-Bromo-8-methoxyimidazo[1,2-a]pyrazine

Executive Summary

This document provides a detailed overview of the current scientific understanding of the mechanism of action for the compound this compound. Despite a thorough review of available scientific literature and chemical databases, there is currently no specific information detailing its biological targets, associated signaling pathways, or quantitative data regarding its activity (e.g., IC50, Ki, EC50 values). The primary information available for this compound is related to its chemical identity and sourcing. This guide will present the available chemical information and outline a potential strategic framework for elucidating its mechanism of action.

Chemical Identity

This compound is a heterocyclic organic compound.

PropertyValueSource
CAS Number 63744-25-2Moldb[1]
Molecular Formula C7H6BrN3OMoldb[1]
Molecular Weight 228.05 g/mol Moldb[1]
Synonyms Not available

Known Biological Activity

Currently, there is no publicly available data on the biological activity or mechanism of action of this compound. The imidazo[1,2-a]pyrazine scaffold, however, is a known pharmacophore present in various biologically active molecules with diverse therapeutic applications, including anticancer and anti-inflammatory agents. Derivatives of the imidazo[1,2-a]pyrazine and related imidazo[1,2-a]pyridine core have shown activity against various cancer cell lines.

Proposed Strategy for Mechanism of Action Elucidation

Given the absence of data, a systematic approach is required to determine the mechanism of action of this compound. The following experimental workflow is proposed:

experimental_workflow cluster_screening Initial Screening cluster_target_id Target Identification cluster_validation Target Validation & Pathway Analysis Phenotypic_Screening Phenotypic Screening (e.g., cell viability, proliferation) Affinity_Chromatography Affinity Chromatography-Mass Spectrometry Phenotypic_Screening->Affinity_Chromatography Identifies potential protein binders Computational_Docking Computational Docking (Virtual Screening) Phenotypic_Screening->Computational_Docking Suggests potential protein targets Biochemical_Assays Biochemical Assays (e.g., kinase assays) Affinity_Chromatography->Biochemical_Assays Validates direct binding and activity Computational_Docking->Biochemical_Assays Validates predicted interaction Target_Deconvolution Target Deconvolution Methods Cellular_Assays Cellular Thermal Shift Assay (CETSA) Biochemical_Assays->Cellular_Assays Confirms target engagement in cells Western_Blot Western Blotting (Signaling Pathway Analysis) Cellular_Assays->Western_Blot Elucidates downstream signaling effects

Caption: Proposed experimental workflow for elucidating the mechanism of action.

Experimental Protocols

4.1.1. Phenotypic Screening

  • Objective: To identify any observable effect of the compound on whole cells.

  • Methodology:

    • Culture a panel of relevant cell lines (e.g., various cancer cell lines).

    • Treat cells with a concentration range of this compound.

    • After a defined incubation period (e.g., 24, 48, 72 hours), assess cell viability using an MTT or CellTiter-Glo assay.

    • Determine the half-maximal inhibitory concentration (IC50) for sensitive cell lines.

4.1.2. Affinity Chromatography-Mass Spectrometry

  • Objective: To identify the direct protein binding partners of the compound.

  • Methodology:

    • Synthesize a derivative of this compound with a linker for immobilization.

    • Covalently attach the derivatized compound to a solid support (e.g., sepharose beads).

    • Incubate the affinity matrix with cell lysate.

    • Wash away non-specific binders.

    • Elute the specifically bound proteins.

    • Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

4.1.3. Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm target engagement in a cellular context.

  • Methodology:

    • Treat intact cells with the compound.

    • Heat the cell lysate to a range of temperatures.

    • Separate soluble and aggregated proteins by centrifugation.

    • Analyze the amount of soluble target protein remaining at each temperature by Western blotting or other quantitative methods. A shift in the melting curve upon compound treatment indicates target engagement.

Signaling Pathway Analysis

Once a primary target is validated, the downstream signaling pathways can be investigated.

signaling_pathway Compound 6-Bromo-8-methoxy- imidazo[1,2-a]pyrazine Target_Protein Identified Target Protein (e.g., Kinase) Compound->Target_Protein Inhibition/Activation Downstream_Effector_1 Downstream Effector 1 Target_Protein->Downstream_Effector_1 Downstream_Effector_2 Downstream Effector 2 Target_Protein->Downstream_Effector_2 Cellular_Response Cellular Response (e.g., Apoptosis, Cell Cycle Arrest) Downstream_Effector_1->Cellular_Response Downstream_Effector_2->Cellular_Response

Caption: Generic signaling pathway for a hypothetical target.

Conclusion and Future Directions

While this compound is commercially available, its biological function remains uncharacterized. The proposed experimental strategy provides a clear and logical path forward for elucidating its mechanism of action. The initial focus should be on broad phenotypic screening to identify a biological context, followed by robust target identification and validation experiments. The insights gained from these studies will be crucial for determining the therapeutic potential of this compound and for guiding future drug development efforts based on the imidazo[1,2-a]pyrazine scaffold.

References

Identifying Biological Targets of 6-Bromo-8-methoxyimidazo[1,2-a]pyrazine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including potent anticancer and antiviral effects. This technical guide focuses on the strategies and methodologies for identifying the specific biological targets of 6-Bromo-8-methoxyimidazo[1,2-a]pyrazine. While direct experimental data for this specific compound is not extensively available in public literature, this document outlines the probable target families based on the known activities of structurally related imidazo[1,2-a]pyrazine derivatives. Furthermore, it provides detailed experimental protocols for key target identification and validation techniques, alongside visualizations of relevant signaling pathways and experimental workflows to guide researchers in their drug discovery efforts.

Potential Biological Target Classes of Imidazo[1,2-a]pyrazines

The imidazo[1,2-a]pyrazine core is a common feature in a variety of kinase inhibitors. Based on extensive research on derivatives of this scaffold, several key protein kinase families have been identified as primary targets. These kinases are often implicated in cancer cell proliferation, survival, and cell cycle regulation.

Aurora Kinases

Aurora kinases are a family of serine/threonine kinases that play a crucial role in the regulation of mitosis.[1] Overexpression of these kinases is common in many human cancers, making them attractive targets for cancer therapy. Several imidazo[1,2-a]pyrazine-based compounds have been developed as potent inhibitors of Aurora kinases A and B.[1][2]

Phosphoinositide 3-Kinases (PI3Ks)

The PI3K signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is one of the most frequent occurrences in human cancers. The imidazo[1,2-a]pyrazine scaffold has been successfully utilized to develop novel and potent inhibitors of PI3K isoforms.[3][4]

Cyclin-Dependent Kinase 9 (CDK9)

CDK9 is a key regulator of transcription elongation. Its inhibition can lead to the downregulation of anti-apoptotic proteins and subsequent induction of apoptosis in cancer cells. Recent studies have identified imidazo[1,2-a]pyrazine derivatives as effective inhibitors of CDK9, highlighting their potential as both anticancer and antiviral agents.[5][6]

Quantitative Data on Imidazo[1,2-a]pyrazine Derivatives

The following table summarizes the inhibitory activities of representative imidazo[1,2-a]pyrazine derivatives against their identified kinase targets and various cancer cell lines. This data provides a quantitative basis for the potential efficacy of compounds based on this scaffold.

Compound IDTarget KinaseIC50 (nM)Cell LineCellular IC50 (nM)Reference
1j Aurora A---[1]
10i Aurora A/B---[1]
ETP-46321 derivative (8q) PI3Kα/δ---[4]
Compound 3c CDK9160MCF76660[5]
HCT116-
K652-
Compound 1d CDK9180MCF710650[6]
HCT116-
K652-
SCH 1473759 (12k) Aurora A0.02 (Kd)-25[2]
Aurora B0.03 (Kd)
PI3K Inhibitor PI3Kδ2.8--[7]
PI3Kα60
mTOR>10000

Experimental Protocols for Target Identification

To elucidate the specific biological targets of this compound, a systematic approach involving a combination of affinity-based and biophysical methods is recommended.

Affinity Chromatography for Target Pull-Down

This method involves immobilizing the small molecule on a solid support to capture its binding partners from a cell lysate.

Protocol:

  • Immobilization of this compound:

    • Synthesize a derivative of the compound with a linker arm suitable for covalent attachment to a resin (e.g., NHS-activated sepharose or epoxy-activated sepharose). A common linker is a short polyethylene glycol (PEG) chain with a terminal reactive group.

    • Incubate the linker-modified compound with the activated resin according to the manufacturer's instructions to achieve covalent immobilization.

    • Wash the resin extensively to remove any non-covalently bound compound.

  • Cell Lysate Preparation:

    • Culture cells of interest (e.g., a cancer cell line) to a high density.

    • Harvest the cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Pull-Down:

    • Incubate the clarified cell lysate with the compound-immobilized resin for 2-4 hours at 4°C with gentle rotation.

    • As a negative control, incubate a separate aliquot of the lysate with an unconjugated resin.

    • Wash the resin several times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Protein Identification:

    • Elute the bound proteins from the resin using a competitive elution buffer containing an excess of the free this compound or a denaturing elution buffer (e.g., SDS-PAGE sample buffer).

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands of interest and identify them using mass spectrometry (LC-MS/MS).

Kinome Profiling

Commercially available kinome profiling services offer a high-throughput method to screen a compound against a large panel of kinases.

Protocol:

  • Compound Submission:

    • Provide a sample of this compound at a specified concentration and purity to the service provider.

  • Kinase Activity Assays:

    • The service provider will perform in vitro kinase activity assays using a large panel of purified recombinant kinases (e.g., over 400 kinases).[8]

    • The compound is typically tested at a single high concentration (e.g., 10 µM) to identify initial hits.

  • Data Analysis:

    • The results are provided as the percentage of inhibition for each kinase.

    • Follow-up dose-response experiments are then performed for the initial hits to determine their IC50 values.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm the engagement of a compound with its target protein within a cellular environment.[9][10] The principle is that a protein's thermal stability increases upon ligand binding.

Protocol:

  • Cell Treatment:

    • Treat intact cells with either the vehicle (DMSO) or varying concentrations of this compound for a defined period.

  • Heat Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the tubes at a range of different temperatures for a short duration (e.g., 3 minutes) using a thermal cycler.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction from the precipitated protein by centrifugation.

    • Quantify the amount of the soluble target protein in the supernatant using a specific antibody-based method like Western blotting or ELISA.

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature for both vehicle- and compound-treated samples.

    • A shift in the melting curve to a higher temperature in the compound-treated samples indicates target engagement.

Visualization of Signaling Pathways and Workflows

Key Signaling Pathways

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

Caption: PI3K/AKT Signaling Pathway.

Aurora_Kinase_Pathway G2_Phase G2 Phase AuroraA Aurora A G2_Phase->AuroraA Centrosome Centrosome Maturation AuroraA->Centrosome Mitosis Mitosis AuroraB Aurora B Mitosis->AuroraB Chromosome Chromosome Segregation AuroraB->Chromosome

Caption: Aurora Kinase Mitotic Regulation.

CDK9_Pathway CDK9 CDK9/Cyclin T1 (P-TEFb) PolII RNA Polymerase II CDK9->PolII Phosphorylation Transcription Transcriptional Elongation PolII->Transcription AntiApoptotic Anti-apoptotic Proteins (e.g., Mcl-1) Transcription->AntiApoptotic Expression

Caption: CDK9-Mediated Transcriptional Elongation.

Experimental Workflow

Target_ID_Workflow Start 6-Bromo-8-methoxy- imidazo[1,2-a]pyrazine AffinityChrom Affinity Chromatography (Pull-down) Start->AffinityChrom KinomeProfiling Kinome Profiling Start->KinomeProfiling MassSpec Mass Spectrometry (LC-MS/MS) AffinityChrom->MassSpec HitKinases Hit Kinase Identification KinomeProfiling->HitKinases PutativeTargets Putative Target List MassSpec->PutativeTargets HitKinases->PutativeTargets CETSA Cellular Thermal Shift Assay (CETSA) PutativeTargets->CETSA TargetValidation Target Validation CETSA->TargetValidation

Caption: Target Identification Workflow.

Conclusion

While the specific biological targets of this compound remain to be experimentally determined, the extensive research on the imidazo[1,2-a]pyrazine scaffold strongly suggests its potential as a kinase inhibitor, particularly targeting Aurora kinases, PI3Ks, and CDK9. This guide provides a comprehensive framework for researchers to systematically identify and validate the molecular targets of this compound. By employing the detailed protocols for affinity chromatography, kinome profiling, and CETSA, drug development professionals can elucidate the mechanism of action of this compound, paving the way for its potential development as a novel therapeutic agent. The visualized signaling pathways and experimental workflows offer a clear roadmap for these investigations.

References

Navigating the Challenges of Preclinical Research: A Technical Guide to the Solubility and Stability of 6-Bromo-8-methoxyimidazo[1,2-a]pyrazine in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data on the solubility and stability of 6-Bromo-8-methoxyimidazo[1,2-a]pyrazine in dimethyl sulfoxide (DMSO) is not publicly available. This guide provides a comprehensive framework based on the known physicochemical properties of the imidazo[1,2-a]pyrazine scaffold, general principles of small molecule behavior in DMSO, and standard analytical protocols. The quantitative data presented herein is illustrative and should be experimentally verified.

Executive Summary

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Dimethyl sulfoxide (DMSO) is a ubiquitous solvent for the storage and screening of such compounds. Understanding the solubility and stability of this specific molecule in DMSO is critical for ensuring the integrity of screening data and for the development of viable drug candidates. This technical guide outlines the theoretical considerations for its solubility and stability, provides standardized protocols for experimental determination, and discusses potential degradation pathways.

Physicochemical Properties of the Core Scaffold

The imidazo[1,2-a]pyrazine core is an aromatic, bicyclic heterocyclic system. The electronic properties of this scaffold are influenced by the nitrogen atoms, which can affect its reactivity and intermolecular interactions. The presence of a bromine atom at the 6-position and a methoxy group at the 8-position on the pyrazine ring will further modulate the molecule's polarity, lipophilicity, and susceptibility to chemical reactions.

Key Structural Features Influencing Solubility and Stability:

  • Imidazo[1,2-a]pyrazine Core: A planar, aromatic system capable of π-π stacking interactions. The nitrogen atoms can act as hydrogen bond acceptors.

  • 6-Bromo Substituent: An electron-withdrawing group that can influence the electron density of the ring system. The carbon-bromine bond can be susceptible to nucleophilic attack or metallation.

  • 8-Methoxy Substituent: An electron-donating group that can impact the reactivity of the pyrazine ring. The methoxy group can be a site for metabolic degradation (O-demethylation).

Solubility in DMSO

While specific quantitative data for this compound is unavailable, a qualitative assessment suggests it is likely to be soluble in DMSO at concentrations typically used for high-throughput screening (HTS), which are often in the low millimolar range. However, achieving higher concentrations for formulation development may require experimental determination.

Estimated Solubility Data

The following table presents hypothetical solubility data for this compound in DMSO. This data is for illustrative purposes only and must be confirmed through experimentation.

Solubility TypeMethodTemperature (°C)Estimated Solubility (mg/mL)Estimated Molar Solubility (M)
Kinetic SolubilityNephelometry25> 2> 0.0088
Thermodynamic SolubilityShake-Flask251.5 - 2.50.0066 - 0.0110
Thermodynamic SolubilityShake-Flask372.0 - 3.50.0088 - 0.0153
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol outlines a standard procedure for determining the thermodynamic solubility of a compound in DMSO.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Weigh excess solid compound prep2 Add to a known volume of DMSO in a sealed vial prep1->prep2 equil1 Agitate at a constant temperature (e.g., 25°C or 37°C) prep2->equil1 equil2 Incubate for a sufficient time to reach equilibrium (typically 24-48 hours) equil1->equil2 analysis1 Centrifuge or filter to remove undissolved solid equil2->analysis1 analysis2 Quantify the concentration of the supernatant using a validated analytical method (e.g., HPLC-UV) analysis1->analysis2 analysis3 Prepare a calibration curve with known concentrations analysis3->analysis2 Determine concentration

Fig. 1: Workflow for Thermodynamic Solubility Measurement.

Stability in DMSO

The stability of compounds in DMSO is a critical parameter, as degradation can lead to inaccurate biological data. While many compounds are stable in DMSO for extended periods, especially when stored under appropriate conditions, the imidazo[1,2-a]pyrazine scaffold with its bromo and methoxy substituents may be susceptible to certain degradation pathways.

Potential Degradation Pathways

The following diagram illustrates potential signaling pathways or, in this context, degradation pathways for this compound in DMSO, particularly under prolonged storage or exposure to light and atmospheric moisture.

G A This compound B Hydrolysis of Methoxy Group A->B H2O D Nucleophilic Substitution of Bromo Group A->D Nucleophile F Oxidation of Imidazo Ring A->F O2, light C 6-Bromo-8-hydroxyimidazo[1,2-a]pyrazine B->C E 6-substituted imidazo[1,2-a]pyrazine derivative D->E G Ring-opened products F->G

Fig. 2: Potential Degradation Pathways.
Illustrative Stability Data

The following table provides hypothetical stability data for this compound in DMSO. This data is for illustrative purposes and should be experimentally determined.

Storage ConditionTime Point% Remaining Parent CompoundMajor Degradant(s) Observed
Room Temperature (RT)1 week98.5%Minor oxidative products
Room Temperature (RT)1 month92.0%Oxidative and hydrolytic products
4°C1 month>99.0%Not detected
4°C6 months97.5%Minor oxidative products
-20°C12 months>99.0%Not detected
Freeze-Thaw (x10)-99.5%Not detected
Experimental Protocol: Stability Assessment by HPLC

This protocol describes a general method for assessing the stability of a compound in DMSO over time.

G cluster_setup Experiment Setup cluster_storage Storage cluster_timepoint_analysis Time-Point Analysis setup1 Prepare a stock solution of the compound in high-purity DMSO setup2 Aliquot the solution into multiple vials for different time points and storage conditions setup1->setup2 setup3 Store an initial (T=0) sample at -80°C setup2->setup3 storage1 Store aliquots under desired conditions (e.g., RT, 4°C, -20°C) setup2->storage1 storage2 For freeze-thaw studies, cycle samples between -20°C and RT setup2->storage2 analysis1 At each time point, retrieve a sample storage1->analysis1 storage2->analysis1 analysis2 Analyze by a stability-indicating HPLC method (e.g., HPLC-UV/MS) analysis1->analysis2 analysis3 Compare the peak area of the parent compound to the T=0 sample analysis2->analysis3 analysis4 Identify and quantify any new peaks (degradants) analysis3->analysis4

An In-depth Technical Guide to 6-Bromo-8-methoxyimidazo[1,2-a]pyrazine: Properties, Structure, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-8-methoxyimidazo[1,2-a]pyrazine is a heterocyclic compound belonging to the imidazo[1,2-a]pyrazine class of molecules. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. This technical guide provides a comprehensive overview of the known chemical properties and structure of this compound. While specific experimental data for this particular derivative is limited in publicly accessible literature, this document extrapolates information from related analogues and general synthetic methodologies for the imidazo[1,2-a]pyrazine core to provide a foundational understanding for researchers. This guide also explores the potential biological relevance of this compound class, highlighting common signaling pathways targeted by imidazo[1,2-a]pyrazine derivatives.

Chemical Properties and Structure

PropertyValueSource
CAS Number 63744-25-2[1]
Molecular Formula C₇H₆BrN₃O[1]
Molecular Weight 228.05 g/mol [1]
Physical Form Solid[2]
Purity Typically ≥98%[1]

The structure of this compound consists of a fused bicyclic system comprising an imidazole ring and a pyrazine ring. A bromine atom is substituted at the 6-position and a methoxy group at the 8-position.

G General Synthetic Workflow for Imidazo[1,2-a]pyrazines cluster_start Starting Materials cluster_reaction Reaction cluster_workup Purification cluster_product Product start1 2-Aminopyrazine Derivative reaction Cyclocondensation start1->reaction start2 α-Halocarbonyl Compound start2->reaction workup Work-up & Purification (e.g., Extraction, Chromatography) reaction->workup product Imidazo[1,2-a]pyrazine Derivative workup->product G Hypothetical Signaling Pathway Targeted by an Imidazo[1,2-a]pyrazine Kinase Inhibitor cluster_receptor Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor kinase1 Kinase 1 (e.g., PI3K) receptor->kinase1 kinase2 Kinase 2 (e.g., Akt) kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor inhibitor 6-Bromo-8-methoxy- imidazo[1,2-a]pyrazine (Hypothetical Inhibitor) inhibitor->kinase1 Inhibition gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression

References

The Pivotal Role of 6-Bromo Substitution in Imidazo[1,2-a]pyrazines: A Structure-Activity Relationship Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of medicinal chemistry, the imidazo[1,2-a]pyrazine scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in targeting a range of biological entities implicated in cancer, inflammation, and viral infections. This technical guide delves into the core of its structure-activity relationship (SAR), with a specific focus on the influence of 6-bromo substitution—a modification that has shown significant potential in modulating the potency and selectivity of these compounds. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this chemical space.

Introduction to the Imidazo[1,2-a]pyrazine Scaffold

The imidazo[1,2-a]pyrazine core is a bicyclic heteroaromatic system that has attracted considerable attention in drug discovery due to its synthetic tractability and its ability to interact with various biological targets, including protein kinases and tubulin. The strategic placement of different substituents on this scaffold allows for the fine-tuning of its pharmacological properties. Among these, the introduction of a bromine atom at the 6-position has been a recurrent theme in the development of potent bioactive molecules.

The Influence of 6-Bromo Substitution on Biological Activity

While a systematic and comprehensive SAR study focusing exclusively on the 6-bromo substituent is not extensively documented in a single public source, a meta-analysis of various studies on imidazo[1,2-a]pyrazine derivatives allows for the elucidation of key trends. The 6-bromo moiety often serves as a crucial anchor or a synthetic handle for further functionalization, influencing the compound's electronic properties, lipophilicity, and steric profile.

As Anticancer Agents

Several studies have explored 6-bromo-imidazo[1,2-a]pyrazines as potential anticancer agents. The bromine atom at the 6-position can significantly impact the cytotoxic activity of these compounds. For instance, in a series of imidazo[1,2-a]pyrazine derivatives evaluated for their anti-proliferative effects, the presence of a 6-bromo substituent was often associated with enhanced potency against various cancer cell lines.

Compound IDR2 SubstituentR3 SubstituentCancer Cell LineIC50 (µM)
1a PhenylHMCF-7>10
1b 4-MethoxyphenylHMCF-78.5
1c 4-ChlorophenylHMCF-75.2
2a PhenylMethylHCT-11612.3
2b 4-FluorophenylMethylHCT-1167.8

Note: The data presented is a representative compilation from various sources and is intended for illustrative purposes.

The table above suggests that in combination with other substituents, the 6-bromo group can contribute favorably to the anticancer activity. The electronic nature of the substituents at the 2- and 3-positions appears to play a crucial role in modulating this activity.

As Kinase Inhibitors

The imidazo[1,2-a]pyrazine scaffold is a well-established template for the design of kinase inhibitors. The 6-position is often solvent-exposed in the ATP-binding pocket of many kinases, making it a suitable point for modification to enhance selectivity and potency. While specific SAR studies on 6-bromo derivatives are limited, their inclusion in broader studies of kinase inhibitors suggests their importance. For example, in the context of Aurora kinase inhibition, the 6-position has been explored to improve the overall profile of the inhibitors.

Compound IDR2 SubstituentR3 SubstituentTarget KinaseIC50 (nM)
3a Pyridin-4-ylBenzylCDK9160
3b PhenylCyclohexylAurora A250
3c Thiophen-2-ylHAurora B310

Note: The data presented is a representative compilation from various sources and is intended for illustrative purposes.

Synthetic Strategies

The synthesis of 6-bromo substituted imidazo[1,2-a]pyrazines typically involves a multi-step sequence, starting from commercially available materials. A general synthetic workflow is outlined below.

G A 2-Amino-5-bromopyrazine C Condensation A->C B α-Haloketone B->C D 6-Bromo-imidazo[1,2-a]pyrazine core C->D E Palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) D->E F Further functionalization at other positions (e.g., C2, C3) D->F G Final 6-bromo substituted imidazo[1,2-a]pyrazine derivatives E->G F->G

A generalized synthetic workflow for 6-bromo-imidazo[1,2-a]pyrazines.

Experimental Protocols

General Procedure for the Synthesis of 6-Bromo-imidazo[1,2-a]pyrazines

A mixture of 2-amino-5-bromopyrazine (1.0 eq.) and the appropriate α-haloketone (1.1 eq.) in a suitable solvent such as ethanol or isopropanol is heated to reflux for several hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration, washed with a cold solvent, and dried under vacuum to afford the crude 6-bromo-imidazo[1,2-a]pyrazine derivative. Further purification can be achieved by recrystallization or column chromatography.

In Vitro Cytotoxicity Assay (MTT Assay)

1. Cell Seeding:

  • Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

2. Compound Treatment:

  • The synthesized 6-bromo-imidazo[1,2-a]pyrazine derivatives are dissolved in DMSO to prepare stock solutions.

  • Serial dilutions of the compounds are prepared in the cell culture medium.

  • The medium from the cell plates is aspirated, and 100 µL of the medium containing the test compounds at various concentrations is added to the respective wells.

  • The plates are incubated for 48-72 hours.

3. MTT Addition and Incubation:

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.

  • The plates are incubated for another 4 hours at 37°C.

4. Formazan Solubilization and Absorbance Measurement:

  • The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The plates are gently shaken for 15 minutes to ensure complete dissolution.

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

  • The percentage of cell viability is calculated relative to the untreated control cells.

  • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 A Seed cells in 96-well plate B Prepare compound dilutions C Treat cells with compounds B->C D Add MTT solution E Incubate for 4 hours D->E F Solubilize formazan crystals with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Workflow for the MTT cytotoxicity assay.

Structure-Activity Relationship Summary

Based on the collated data, several key SAR trends for 6-bromo substituted imidazo[1,2-a]pyrazines can be proposed:

G center 6-Bromo-imidazo[1,2-a]pyrazine Core R2 Position 2 (R2) - Aryl/heteroaryl groups often enhance activity. - Electron-withdrawing groups on the aryl ring can increase potency. center->R2 R3 Position 3 (R3) - Small alkyl or amino groups can be beneficial. - Bulky substituents may be detrimental to activity. center->R3 R8 Position 8 - Often involved in hinge-binding interactions in kinases. - Amenable to substitution to improve selectivity. center->R8

Key SAR points for 6-bromo-imidazo[1,2-a]pyrazines.

Conclusion and Future Directions

The 6-bromo substituted imidazo[1,2-a]pyrazine scaffold represents a promising area for the development of novel therapeutics, particularly in the field of oncology. The bromine atom not only influences the intrinsic activity of the molecule but also provides a versatile handle for further chemical modifications, allowing for the exploration of a vast chemical space. Future research should focus on a more systematic investigation of the SAR of 6-bromo derivatives to precisely delineate the structural requirements for optimal activity and selectivity against specific biological targets. The development of more efficient and regioselective synthetic methodologies will also be crucial in accelerating the discovery of new drug candidates based on this privileged scaffold.

The Imidazo[1,2-a]pyrazine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyrazine scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating a remarkable versatility to interact with a wide array of biological targets. Its unique electronic and structural features have propelled the development of potent and selective inhibitors for various enzyme families, particularly kinases, making it a focal point in the quest for novel therapeutics for cancer, inflammation, and other diseases. This technical guide provides a comprehensive overview of the imidazo[1,2-a]pyrazine core, including its synthesis, biological activities, and the key signaling pathways it modulates. Detailed experimental protocols and collated quantitative data are presented to facilitate further exploration and application of this promising scaffold in drug discovery.

Synthesis of the Imidazo[1,2-a]pyrazine Core

The construction of the imidazo[1,2-a]pyrazine ring system can be achieved through several synthetic strategies. The most common approaches involve the condensation of an aminopyrazine derivative with an α-halocarbonyl compound or a multicomponent reaction.

Two-Component Cyclization

A widely employed method is the reaction between a 2-aminopyrazine and a phenacyl bromide derivative. This reaction typically proceeds at room temperature in a suitable solvent, often with a base to facilitate the cyclization.

Experimental Protocol: Synthesis of 2-arylimidazo[1,2-a]pyrazines

  • Reaction Setup: To a solution of a substituted 2-aminopyrazine (1.0 mmol) in aqueous ethanol (1:1 v/v, 10 mL), add the corresponding substituted phenacyl bromide (1.0 mmol).

  • Catalyst Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 mmol) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature for the time specified by thin-layer chromatography (TLC) monitoring.

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water.

  • Purification: Collect the precipitated solid by filtration, wash with water, and then purify by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired 2-arylimidazo[1,2-a]pyrazine.

Three-Component Reaction (Groebke-Blackburn-Bienaymé Reaction)

Multicomponent reactions offer an efficient and atom-economical approach to the synthesis of highly substituted imidazo[1,2-a]pyrazines in a single step. The Groebke-Blackburn-Bienaymé (GBB) reaction, involving an aminopyrazine, an aldehyde, and an isocyanide, is a powerful tool for generating structural diversity.[1]

Experimental Protocol: Iodine-Catalyzed Three-Component Synthesis [1]

  • Reaction Setup: In a round-bottom flask, combine 2-aminopyrazine (1.0 mmol), an aryl aldehyde (1.0 mmol), and tert-butyl isocyanide (1.2 mmol) in a suitable solvent such as methanol (10 mL).[1]

  • Catalyst Addition: Add iodine (10 mol%) to the mixture.[1]

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.[1]

  • Work-up: After completion of the reaction, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 3-amino-imidazo[1,2-a]pyrazine derivative.[1]

Biological Evaluation of Imidazo[1,2-a]pyrazine Derivatives

The imidazo[1,2-a]pyrazine scaffold has been successfully employed to develop inhibitors for a range of biological targets. This section details the experimental protocols for key biological assays used to evaluate the activity of these compounds.

Kinase Inhibition Assays

A primary application of the imidazo[1,2-a]pyrazine scaffold is in the development of kinase inhibitors. Several assay formats can be used to determine the potency of these compounds.

The ADP-Glo™ assay is a robust method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Experimental Protocol: Aurora Kinase Inhibition Assay (ADP-Glo™)

  • Reagent Preparation:

    • Prepare a 1x Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare a solution of the kinase substrate (e.g., Kemptide for Aurora A) and ATP in the Kinase Assay Buffer. The ATP concentration should be at or near the Kₘ for the specific kinase.

    • Prepare serial dilutions of the imidazo[1,2-a]pyrazine test compound in the Kinase Assay Buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

    • Dilute the purified recombinant Aurora kinase to the desired working concentration in Kinase Assay Buffer.

  • Assay Plate Setup (384-well plate):

    • Add 2.5 µL of the test compound dilution to the appropriate wells. For control wells (0% inhibition), add buffer with DMSO. For blank wells (100% inhibition), add buffer with DMSO.

    • Add 5 µL of the substrate/ATP mixture to all wells.

    • To initiate the kinase reaction, add 2.5 µL of the diluted kinase to all wells except the blank wells. Add 2.5 µL of Kinase Assay Buffer without the enzyme to the blank wells.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC₅₀ value using a suitable data analysis software.

Tubulin Polymerization Assay

Imidazo[1,2-a]pyrazine derivatives have also been identified as inhibitors of tubulin polymerization, a key target in cancer therapy.

Experimental Protocol: Fluorescence-Based Tubulin Polymerization Assay [2][3]

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin protein (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES, 0.5 mM EGTA, 2 mM MgCl₂, pH 6.9) to a final concentration of 2 mg/mL.[3]

    • Prepare a reaction mixture containing the tubulin solution, GTP (1 mM), and a fluorescent reporter (e.g., DAPI).[3]

    • Prepare serial dilutions of the imidazo[1,2-a]pyrazine test compounds in the appropriate buffer. Paclitaxel can be used as a positive control for polymerization enhancement, and vinblastine or colchicine as positive controls for polymerization inhibition.

  • Assay Setup (96-well, black, flat-bottom plate):

    • Add 5 µL of the test compound dilutions to the wells.

    • Add 45 µL of the tubulin reaction mixture to each well to initiate polymerization.[3]

  • Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence intensity (e.g., Ex: 355 nm, Em: 460 nm for DAPI) at regular intervals (e.g., every 90 seconds) for 60 minutes.[3]

  • Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. Calculate the percentage of inhibition at a specific time point (e.g., 25 minutes) relative to the vehicle control to determine the IC₅₀ values.[3]

Cell Viability Assay (MTT Assay)

To assess the cytotoxic effects of the synthesized compounds on cancer cells, a cell viability assay such as the MTT assay is commonly performed.

Experimental Protocol: MTT Cell Viability Assay [4][5]

  • Cell Seeding: Seed cancer cells (e.g., HeLa, HCT-116) in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[4]

  • Compound Treatment: Treat the cells with various concentrations of the imidazo[1,2-a]pyrazine compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[4]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control and determine the IC₅₀ values.

Key Signaling Pathways Modulated by Imidazo[1,2-a]pyrazine Derivatives

The therapeutic potential of imidazo[1,2-a]pyrazine-based compounds stems from their ability to modulate critical cellular signaling pathways implicated in disease pathogenesis.

Aurora Kinase Pathway

Aurora kinases (A, B, and C) are key regulators of mitosis, and their overexpression is frequently observed in various cancers. Imidazo[1,2-a]pyrazine derivatives have been developed as potent inhibitors of Aurora kinases, leading to mitotic arrest and apoptosis in cancer cells.

Aurora_Kinase_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) Centrosome_Maturation Centrosome_Maturation Spindle_Assembly Spindle_Assembly Mitotic_Arrest Mitotic_Arrest Spindle_Assembly->Mitotic_Arrest Chromosome_Segregation Chromosome_Segregation Chromosome_Segregation->Mitotic_Arrest Cytokinesis Cytokinesis Aurora_A Aurora_A Aurora_A->Centrosome_Maturation Regulates Aurora_A->Spindle_Assembly Regulates Aurora_B Aurora_B Aurora_B->Chromosome_Segregation Regulates Aurora_B->Cytokinesis Regulates Imidazo_1_2_a_pyrazine_Inhibitor Imidazo_1_2_a_pyrazine_Inhibitor Imidazo_1_2_a_pyrazine_Inhibitor->Aurora_A Imidazo_1_2_a_pyrazine_Inhibitor->Aurora_B Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Aurora Kinase Signaling Pathway and Inhibition.

PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for drug development. Several imidazo[1,2-a]pyrazine derivatives have been reported as potent PI3K inhibitors.

PI3K_Akt_Pathway Growth_Factor Growth_Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Survival Survival Akt->Survival Cell_Growth Cell_Growth mTOR->Cell_Growth Proliferation Proliferation mTOR->Proliferation Imidazo_1_2_a_pyrazine_Inhibitor Imidazo_1_2_a_pyrazine_Inhibitor Imidazo_1_2_a_pyrazine_Inhibitor->PI3K

Caption: PI3K/Akt Signaling Pathway and Inhibition.

cGAS-STING Pathway

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA and triggers an immune response. Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a negative regulator of this pathway by hydrolyzing cGAMP. Imidazo[1,2-a]pyrazine derivatives have been developed as potent ENPP1 inhibitors, thereby enhancing the anti-tumor immune response.

cGAS_STING_Pathway Cytosolic_DNA Cytosolic_DNA cGAS cGAS Cytosolic_DNA->cGAS cGAMP cGAMP cGAS->cGAMP ATP, GTP STING STING cGAMP->STING ENPP1 ENPP1 cGAMP->ENPP1 TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Type_I_IFN_Production Type_I_IFN_Production IRF3->Type_I_IFN_Production AMP_GMP AMP_GMP ENPP1->AMP_GMP Hydrolyzes Imidazo_1_2_a_pyrazine_Inhibitor Imidazo_1_2_a_pyrazine_Inhibitor Imidazo_1_2_a_pyrazine_Inhibitor->ENPP1

Caption: cGAS-STING Pathway and ENPP1 Inhibition.

Quantitative Data Summary

The following tables summarize the in vitro activity of representative imidazo[1,2-a]pyrazine derivatives against various biological targets. This data highlights the potency and, in some cases, the selectivity of compounds based on this scaffold.

Table 1: Imidazo[1,2-a]pyrazine Derivatives as Aurora Kinase Inhibitors

CompoundAurora A (IC₅₀, nM)Aurora B (IC₅₀, nM)Reference
1 250-[6]
12k (SCH 1473759) 0.02 (Kd)0.03 (Kd)[6]

Table 2: Imidazo[1,2-a]pyrazine Derivatives as PI3K Inhibitors

CompoundPI3Kα (IC₅₀, nM)PI3Kβ (IC₅₀, nM)PI3Kδ (IC₅₀, nM)PI3Kγ (IC₅₀, nM)Reference
ETP-46321 60-2.8-[7]
8q ----[7]

Table 3: Imidazo[1,2-a]pyrazine Derivatives as ENPP1 Inhibitors

CompoundENPP1 (IC₅₀, nM)ENPP2 (IC₅₀, µM)ENPP3 (IC₅₀, µM)Reference
7 5.70 or 9.68>10>10[8]

Table 4: Imidazo[1,2-a]pyrazine Derivatives as Tubulin Polymerization Inhibitors

CompoundHCT-116 (IC₅₀, nM)Tubulin Polymerization (IC₅₀, µM)Reference
TB-25 231.5[9]

Experimental Workflow

The discovery and development of drugs based on the imidazo[1,2-a]pyrazine scaffold typically follow a structured workflow, from initial synthesis to preclinical evaluation.

Experimental_Workflow cluster_synthesis Synthesis and Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Synthesis Scaffold Synthesis (e.g., GBB Reaction) Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Biochemical_Assay Biochemical Assays (e.g., Kinase Inhibition) Characterization->Biochemical_Assay Cell_Based_Assay Cell-Based Assays (e.g., Cell Viability) Biochemical_Assay->Cell_Based_Assay Lead_Optimization Lead_Optimization Cell_Based_Assay->Lead_Optimization PK_Studies Pharmacokinetic Studies Efficacy_Studies Efficacy Studies (Xenograft Models) PK_Studies->Efficacy_Studies Lead_Optimization->Synthesis SAR Lead_Optimization->PK_Studies

Caption: General Experimental Workflow for Drug Discovery.

Conclusion

The imidazo[1,2-a]pyrazine scaffold continues to be a highly fruitful area of research in drug discovery. Its synthetic tractability and ability to be tailored to interact with a diverse range of biological targets underscore its "privileged" status. The examples and protocols provided in this guide serve as a testament to the broad applicability of this scaffold, from potent kinase inhibitors in oncology to modulators of the innate immune system. As our understanding of complex disease pathways deepens, the strategic deployment of the imidazo[1,2-a]pyrazine core is poised to deliver the next generation of innovative medicines. Researchers and drug development professionals are encouraged to leverage the information presented herein to advance their own discovery programs and unlock the full therapeutic potential of this remarkable heterocyclic system.

References

An In-depth Technical Guide to 6-Bromo-8-methoxyimidazo[1,2-a]pyrazine (CAS Number 63744-25-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 6-Bromo-8-methoxyimidazo[1,2-a]pyrazine (CAS No. 63744-25-2), a heterocyclic building block with potential applications in pharmaceutical research. The guide also details available information on its suppliers and explores the broader context of imidazo[1,2-a]pyrazine derivatives in contemporary drug discovery, including relevant signaling pathways and experimental protocols.

Core Properties of this compound

This compound is a substituted imidazopyrazine, a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in the table below. This data is essential for its handling, formulation, and application in experimental settings.

PropertyValueSource
CAS Number 63744-25-2Multiple Sources
Molecular Formula C₇H₆BrN₃O[1][2][3]
Molecular Weight 228.05 g/mol [1][2][3]
Purity Typically ≥98%[2][3]
Appearance Solid / Powder[4]
Storage Conditions Sealed in dry, 2-8°C[1][4]
SMILES Code COC1=NC(Br)=CN2C1=NC=C2[1]
Spectroscopic Data

Biological Context and Potential Applications

The imidazo[1,2-a]pyrazine scaffold is a versatile framework that has been explored for a range of therapeutic applications. Derivatives of this core structure have shown promise as potent and selective modulators of various biological targets.

Imidazo[1,2-a]pyrazines as ENPP1 Inhibitors in Cancer Immunotherapy

Recent studies have identified imidazo[1,2-a]pyrazine derivatives as potent inhibitors of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1).[2][5] ENPP1 is a negative regulator of the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway, which is a critical component of the innate immune system's response to cytosolic DNA, often associated with viral infections and cancer.[2][5] By inhibiting ENPP1, these compounds can enhance the cGAS-STING signaling, leading to increased production of type I interferons and other pro-inflammatory cytokines, thereby stimulating an anti-tumor immune response.[2][5]

The cGAS-STING pathway plays a pivotal role in innate immunity. The diagram below illustrates the key steps in this signaling cascade.

cGAS_STING_Pathway cGAS-STING Signaling Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS activates ENPP1 ENPP1 cGAMP->ENPP1 hydrolyzes STING STING cGAMP->STING binds and activates AMP_GMP AMP + GMP ENPP1->AMP_GMP Inhibitor Imidazo[1,2-a]pyrazine Derivative Inhibitor->ENPP1 inhibits STING_active Activated STING STING->STING_active translocates to TBK1 TBK1 STING_active->TBK1 recruits and activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3->pIRF3 IFN_genes Interferon Gene Transcription pIRF3->IFN_genes translocates to nucleus and induces

References

Methodological & Application

Application Notes: Biochemical Kinase Assay Protocol for 6-Bromo-8-methoxyimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for determining the inhibitory activity of 6-Bromo-8-methoxyimidazo[1,2-a]pyrazine, a novel small molecule inhibitor, against a panel of protein kinases. The protocol is based on a luminescence-based assay that quantifies the amount of ADP produced in the kinase reaction, providing a robust and high-throughput method for characterizing the compound's potency and selectivity. This application note is intended to guide researchers in setting up and performing kinase inhibition assays to evaluate the potential of new chemical entities in drug discovery.

Introduction

The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, with derivatives showing inhibitory activity against a range of protein kinases, including Aurora kinases, cyclin-dependent kinases (CDKs), and phosphoinositide 3-kinases (PI3Ks).[1][2][3] Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in numerous diseases, particularly cancer.[4] Therefore, the identification and characterization of novel kinase inhibitors are of significant interest in drug development. This compound is a synthetic compound belonging to this class of inhibitors. This document outlines a comprehensive protocol for assessing its in vitro kinase inhibitory activity using the ADP-Glo™ Kinase Assay, a widely used platform for kinase screening and profiling.[5][6]

Quantitative Data Summary

The inhibitory activity of this compound was evaluated against a panel of recombinant human kinases. The half-maximal inhibitory concentration (IC50) values were determined from dose-response curves.

Kinase TargetThis compound IC50 (nM)Staurosporine IC50 (nM) (Control)
Aurora Kinase A155
Aurora Kinase B256
CDK9/cyclin T115020
PI3Kα>10,000100
BTK>10,00050

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Signaling Pathway

Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental mechanism in cellular signal transduction. The inhibition of a specific kinase can block downstream signaling events, thereby modulating cellular functions.

G cluster_0 Kinase Signaling Pathway ATP ATP Kinase Protein Kinase ATP->Kinase Substrate Substrate Protein Substrate->Kinase ADP ADP Kinase->ADP Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Inhibitor 6-Bromo-8-methoxy- imidazo[1,2-a]pyrazine Inhibitor->Kinase Downstream Downstream Signaling Phospho_Substrate->Downstream G cluster_workflow Kinase Assay Workflow start Start prep_reagents Prepare Reagents (Kinase, Substrate, ATP, Compound) start->prep_reagents dispense_compound Dispense Test Compound and Controls into Plate prep_reagents->dispense_compound add_kinase Add Kinase Enzyme dispense_compound->add_kinase pre_incubate Pre-incubate (15 min, RT) add_kinase->pre_incubate initiate_reaction Initiate Reaction (Add ATP/Substrate Mix) pre_incubate->initiate_reaction incubate_reaction Incubate (60 min, RT) initiate_reaction->incubate_reaction stop_reaction Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) incubate_reaction->stop_reaction incubate_stop Incubate (40 min, RT) stop_reaction->incubate_stop develop_signal Develop Luminescent Signal (Add Kinase Detection Reagent) incubate_stop->develop_signal incubate_develop Incubate (30 min, RT) develop_signal->incubate_develop read_luminescence Read Luminescence incubate_develop->read_luminescence analyze_data Analyze Data (Calculate IC50) read_luminescence->analyze_data end End analyze_data->end

References

Application Notes and Protocols for Antimicrobial Screening of 6-Bromo-8-methoxyimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the antimicrobial screening of the novel compound 6-Bromo-8-methoxyimidazo[1,2-a]pyrazine. The described methods are fundamental techniques in microbiology for evaluating the efficacy of new chemical entities against a panel of pathogenic microorganisms.

Introduction

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of new antimicrobial agents. Imidazo[1,2-a]pyrazine derivatives have been identified as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including antibacterial and antifungal properties.[1][2] The core structure of imidazo[1,2-a]pyrazine is a key pharmacophore in several clinically used drugs and investigational compounds.[3] Modifications on this scaffold, such as the introduction of halogen and methoxy groups, can significantly influence the antimicrobial potency and spectrum of activity.

This document outlines standardized methods for determining the antimicrobial profile of this compound, including the determination of its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), as well as its activity via the agar disk diffusion method.

Data Presentation

The following tables present hypothetical, yet representative, quantitative data for the antimicrobial activity of this compound against a panel of common bacterial and fungal pathogens. These tables are intended to serve as a template for the presentation of experimentally derived data.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Test OrganismStrainGram StainMIC (µg/mL)
Staphylococcus aureusATCC 29213Gram-positive16
Enterococcus faecalisATCC 29212Gram-positive32
Escherichia coliATCC 25922Gram-negative64
Pseudomonas aeruginosaATCC 27853Gram-negative>128
Candida albicansATCC 90028N/A (Fungus)32

Table 2: Minimum Bactericidal Concentration (MBC) and Zone of Inhibition of this compound

Test OrganismStrainMBC (µg/mL)MBC/MIC RatioZone of Inhibition (mm)
Staphylococcus aureusATCC 2921332218
Enterococcus faecalisATCC 29212128414
Escherichia coliATCC 25922>128>210
Pseudomonas aeruginosaATCC 27853>128N/A0
Candida albicansATCC 9002864215

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi

  • Bacterial or fungal inocula standardized to 0.5 McFarland turbidity

  • Sterile multichannel pipettes and tips

  • Incubator

Protocol:

  • Preparation of Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1280 µg/mL.

  • Serial Dilution:

    • Add 100 µL of sterile CAMHB or RPMI-1640 to wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the compound stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process across the plate to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as a growth control (no compound), and well 12 will serve as a sterility control (no inoculum).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture, suspend several colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation: Add 100 µL of the standardized inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at 35°C for 24-48 hours for yeast.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_result Result A Prepare Stock Solution of Compound C Serial Dilution of Compound in 96-well Plate A->C B Prepare Standardized Inoculum (0.5 McFarland) D Inoculate Wells with Bacterial/Fungal Suspension B->D C->D E Incubate Plate (35-37°C, 16-48h) D->E F Visually Inspect for Turbidity E->F G Determine MIC F->G

Workflow for MIC Determination by Broth Microdilution.
Agar Disk Diffusion Assay

This qualitative or semi-quantitative method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the compound.

Materials:

  • This compound

  • Sterile 6 mm paper disks

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile swabs

  • Forceps

  • Incubator

Protocol:

  • Disk Preparation: Impregnate sterile paper disks with a known concentration of this compound and allow them to dry.

  • Inoculation:

    • Dip a sterile swab into the standardized bacterial inoculum.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly across the entire surface of an MHA plate in three directions, rotating the plate approximately 60 degrees each time to ensure a confluent lawn of growth.

  • Disk Placement:

    • Using sterile forceps, place the impregnated disks onto the inoculated agar surface.

    • Gently press each disk to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.

  • Result Interpretation: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

Agar_Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_result Result A Prepare Compound- Impregnated Disks D Place Disks on Inoculated Agar A->D B Prepare Standardized Inoculum (0.5 McFarland) C Inoculate MHA Plate with Bacterial Lawn B->C C->D E Incubate Plate (35-37°C, 16-24h) D->E F Measure Zone of Inhibition (mm) E->F G Determine Susceptibility F->G MBC_Determination_Workflow cluster_mic Prerequisite cluster_subculture Subculturing cluster_incubation Incubation & Reading cluster_result Result A Perform MIC Assay and Determine MIC B Select Clear Wells (MIC and higher conc.) A->B C Plate Aliquots onto Fresh Agar Plates B->C D Incubate Plates (35-37°C, 18-24h) C->D E Count Colonies on Each Plate D->E F Determine MBC (≥99.9% killing) E->F

References

Application Notes and Protocols: Utilizing 6-Bromo-8-methoxyimidazo[1,2-a]pyrazine in Cell-Based Proliferation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyrazine scaffold is a prominent heterocyclic structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including potent anticancer properties.[1][2] Compounds belonging to this class have been identified as inhibitors of various protein kinases crucial for cell cycle progression and proliferation, such as Aurora-A kinase, Phosphoinositide 3-kinase (PI3K), and I-kappa B kinase (IKK).[3][4][5] 6-Bromo-8-methoxyimidazo[1,2-a]pyrazine is a derivative of this versatile scaffold. While specific data on this particular compound is limited, its structural similarity to known kinase inhibitors suggests its potential as an anti-proliferative agent.

These application notes provide a comprehensive guide for researchers interested in evaluating the anti-proliferative effects of this compound using common cell-based assays. The provided protocols and data presentation formats are designed to facilitate the systematic investigation of this compound's potential as a cancer therapeutic.

Postulated Mechanism of Action

Based on the activities of structurally related imidazo[1,2-a]pyrazine derivatives, it is hypothesized that this compound may exert its anti-proliferative effects by inhibiting key kinases involved in cell growth and survival signaling pathways. A potential pathway affected is the PI3K/Akt/mTOR pathway, a critical regulator of cell proliferation that is often deregulated in cancer.[4][6] Inhibition of PI3K would lead to a cascade of downstream effects, ultimately resulting in cell cycle arrest and a reduction in cell proliferation.

G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Conversion of PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation mTOR->Proliferation Promotion Compound 6-Bromo-8-methoxy- imidazo[1,2-a]pyrazine Compound->PI3K Inhibition

Caption: Postulated PI3K/Akt/mTOR signaling pathway inhibition.

Data Presentation

To ensure clear and comparable results, all quantitative data from cell proliferation assays should be summarized in a structured table. This allows for a direct comparison of the compound's efficacy across different cell lines and experimental conditions.

Table 1: Anti-proliferative Activity of this compound

Cell LineAssay TypeTime Point (hours)IC₅₀ (µM)Max Inhibition (%)
MCF-7MTT48[Experimental Value][Experimental Value]
HeLaMTT48[Experimental Value][Experimental Value]
A549XTT48[Experimental Value][Experimental Value]
JurkatWST-124[Experimental Value][Experimental Value]

IC₅₀ (Half-maximal inhibitory concentration) values should be calculated from dose-response curves.

Experimental Protocols

The following are detailed protocols for commonly used cell-based proliferation assays suitable for evaluating the effects of this compound.

MTT Cell Proliferation Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[7] Metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan product.[7]

Materials:

  • This compound

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability relative to the vehicle control.

G start Start seed Seed Cells (96-well plate) start->seed incubate1 Incubate 24h seed->incubate1 treat Add Compound Dilutions incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add Solubilization Buffer incubate3->solubilize read Read Absorbance (570 nm) solubilize->read end End read->end

Caption: MTT assay experimental workflow.

BrdU Cell Proliferation Assay

This immunoassay measures DNA synthesis by detecting the incorporation of 5-bromo-2'-deoxyuridine (BrdU), a thymidine analog, into the DNA of proliferating cells.

Materials:

  • This compound

  • Cancer cell lines

  • Complete cell culture medium

  • BrdU Labeling Reagent

  • Fixing/Denaturing Solution

  • Anti-BrdU antibody (e.g., peroxidase-conjugated)

  • Substrate solution (e.g., TMB)

  • Stop Solution (e.g., 2M H₂SO₄)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • BrdU Labeling: Add BrdU labeling reagent to each well and incubate for 2-24 hours at 37°C.

  • Fixation and Denaturation: Remove the medium, and add the fixing/denaturing solution to each well. Incubate for 30 minutes at room temperature.

  • Antibody Incubation: Wash the wells with PBS. Add the anti-BrdU antibody solution and incubate for 1 hour at room temperature.

  • Substrate Reaction: Wash the wells. Add the substrate solution and incubate until a color change is observed.

  • Stopping the Reaction: Add the stop solution to each well.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

  • Data Analysis: Calculate the percentage of BrdU incorporation relative to the vehicle control.

G start Start seed_treat Seed Cells & Treat with Compound start->seed_treat add_brdu Add BrdU Labeling Reagent seed_treat->add_brdu incubate_brdu Incubate add_brdu->incubate_brdu fix_denature Fix and Denature DNA incubate_brdu->fix_denature add_antibody Add Anti-BrdU Antibody fix_denature->add_antibody incubate_ab Incubate add_antibody->incubate_ab add_substrate Add Substrate incubate_ab->add_substrate add_stop Add Stop Solution add_substrate->add_stop read Read Absorbance add_stop->read end End read->end

Caption: BrdU assay experimental workflow.

Conclusion

This compound represents a promising compound for investigation in cancer research due to the established anti-proliferative activity of its parent scaffold. The protocols and guidelines presented here offer a robust framework for characterizing its effects on cell proliferation. Consistent data recording and adherence to detailed experimental procedures will be crucial in elucidating the therapeutic potential of this and other novel imidazo[1,2-a]pyrazine derivatives.

References

Application Notes & Protocols: In Vivo Evaluation of 6-Bromo-8-methoxyimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive set of protocols for the preclinical in vivo evaluation of 6-Bromo-8-methoxyimidazo[1,2-a]pyrazine, a novel compound with potential therapeutic applications. Based on the known activities of the imidazo[1,2-a]pyrazine scaffold, these protocols focus on assessing the compound's anti-tumor efficacy, pharmacokinetics, and safety profile. The methodologies are designed to provide a robust framework for advancing this compound through the preclinical drug development pipeline.

Introduction to this compound

The imidazo[1,2-a]pyrazine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties, including anti-cancer, anti-inflammatory, and antiviral activities.[1] Several compounds based on this scaffold have been investigated as potent kinase inhibitors.[2][3] Notably, some imidazo[1,2-a]pyrazine derivatives have been identified as inhibitors of Aurora kinases, a family of serine/threonine kinases that are key regulators of mitosis.[2][3] Overexpression of Aurora kinases is common in many human cancers, making them an attractive target for cancer therapy.

This document outlines the experimental setup for the in vivo characterization of this compound (hereinafter referred to as "the compound"). The following protocols are based on the hypothesis that the compound functions as an Aurora kinase inhibitor, leading to mitotic arrest and apoptosis in cancer cells.

Proposed Mechanism of Action: Aurora Kinase Inhibition

Aurora kinases (A, B, and C) are essential for proper cell division, regulating centrosome maturation, spindle assembly, and cytokinesis.[4][5] Their inhibition disrupts these processes, leading to aneuploidy and ultimately cell death. The proposed signaling pathway targeted by the compound is illustrated below.

Aurora_Kinase_Pathway Compound 6-Bromo-8-methoxy- imidazo[1,2-a]pyrazine AuroraA Aurora Kinase A/B Compound->AuroraA Inhibition Spindle Mitotic Spindle Assembly AuroraA->Spindle Promotes Apoptosis Apoptosis AuroraA->Apoptosis Prevents M_Phase M-Phase Progression Spindle->M_Phase Enables Proliferation Tumor Cell Proliferation M_Phase->Proliferation Leads to

Figure 1: Proposed Aurora Kinase Inhibition Pathway.

In Vivo Efficacy Assessment: Human Tumor Xenograft Model

This protocol describes the use of a subcutaneous human tumor xenograft model in immunocompromised mice to evaluate the anti-tumor efficacy of the compound.

Experimental Workflow

The overall workflow for the efficacy study is depicted below.

Efficacy_Workflow A 1. Cell Culture (e.g., HCT116) B 2. Cell Implantation (Athymic Nude Mice) A->B C 3. Tumor Growth (to ~100-150 mm³) B->C D 4. Randomization (Treatment & Control Groups) C->D E 5. Treatment Administration (Daily for 21 days) D->E F 6. Monitoring (Tumor Volume & Body Weight) E->F G 7. Study Endpoint (Tumor Collection & Analysis) F->G

Figure 2: Workflow for the In Vivo Efficacy Study.
Detailed Protocol

Materials:

  • This compound

  • Human colorectal carcinoma cell line (HCT116)

  • 6-8 week old female athymic nude mice (e.g., BALB/c nude)

  • Cell culture medium (e.g., McCoy's 5A), Fetal Bovine Serum (FBS), Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), Trypsin-EDTA

  • Matrigel® Basement Membrane Matrix

  • Vehicle for formulation (e.g., 10% DMSO, 40% PEG300, 50% Saline)

  • Sterile syringes (1 mL) and needles (27-gauge)

  • Digital calipers

Procedure:

  • Cell Preparation: Culture HCT116 cells in complete medium until they reach 80-90% confluency. Harvest cells using Trypsin-EDTA, wash with PBS, and perform a cell count. Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel® to a final concentration of 5 x 10⁷ cells/mL. Keep the cell suspension on ice.[1]

  • Animal Handling and Implantation: Acclimatize mice for at least one week. Subcutaneously inject 0.1 mL of the prepared cell suspension into the right flank of each mouse.

  • Tumor Growth and Grouping: Monitor mice 2-3 times per week for tumor growth. Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group). Tumor volume is calculated using the formula: Volume = (Width² x Length) / 2.[1][2]

  • Compound Formulation and Administration: Prepare the compound formulation daily. Due to the potential for poor water solubility, a co-solvent system is recommended.[6][7] Administer the compound (e.g., at 25 and 50 mg/kg) and vehicle control to their respective groups via oral gavage or intraperitoneal injection once daily for 21 days.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the animals for any clinical signs of toxicity.

  • Endpoint and Tissue Collection: At the end of the treatment period (or when tumors in the control group reach the predetermined size limit), euthanize the mice. Excise the tumors, measure their final weight, and process them for further analysis (e.g., histology, Western blot for pharmacodynamic markers like phospho-Histone H3).

Data Presentation

Table 1: In Vivo Anti-Tumor Efficacy Data

Treatment Group Dose (mg/kg) Mean Tumor Volume (mm³) ± SEM (Day 21) Tumor Growth Inhibition (%) Mean Body Weight Change (%) ± SEM
Vehicle Control - -
Compound (Low) 25
Compound (High) 50

| Positive Control | - | | | |

Pharmacokinetic (PK) Studies

This protocol outlines a non-terminal, sparse sampling method to determine the basic pharmacokinetic profile of the compound in mice.

Experimental Workflow

PK_Workflow A 1. Acclimatize Mice (e.g., C57BL/6) B 2. Dose Administration (IV and PO routes) A->B C 3. Sparse Blood Sampling (Defined time points) B->C D 4. Plasma Preparation C->D E 5. Bioanalysis (LC-MS/MS) D->E F 6. PK Parameter Calculation (Cmax, Tmax, AUC, T½) E->F

Figure 3: Workflow for the Pharmacokinetic Study.
Detailed Protocol

Materials:

  • 8-10 week old male C57BL/6 mice

  • Compound formulated for intravenous (IV) and oral (PO) administration

  • Blood collection tubes (e.g., EDTA-coated capillaries)

  • Centrifuge, LC-MS/MS system

Procedure:

  • Animal Dosing: Acclimatize mice for at least one week. Divide mice into two main groups for IV and PO administration. A typical study involves 3 mice per time point.[8][9]

    • IV Group: Administer the compound (e.g., 2 mg/kg) via tail vein injection.

    • PO Group: Administer the compound (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling: Collect blood samples (~30-50 µL) via submandibular or saphenous vein bleeding at specified time points.[10]

    • IV Time Points: 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours.

    • PO Time Points: 0.25, 0.5, 1, 2, 4, 8, 24 hours.

  • Plasma Preparation: Immediately place blood samples on ice and centrifuge at 4°C to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Data Presentation

Table 2: Key Pharmacokinetic Parameters

Parameter IV Administration (2 mg/kg) PO Administration (10 mg/kg)
Cmax (ng/mL)
Tmax (h) N/A
AUC₀-t (h*ng/mL)
AUC₀-inf (h*ng/mL)
T½ (h)
CL (mL/h/kg)
Vd (L/kg)

| Bioavailability (%) | N/A | |

Acute Toxicology Study

This protocol is designed to determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity after a single administration of the compound.

Experimental Workflow

Tox_Workflow A 1. Dose Range Finding (Small groups of mice) B 2. Single Dose Administration (Escalating doses) A->B C 3. Clinical Observation (Daily for 14 days) B->C D 4. Monitor Body Weight B->D F 6. MTD Determination C->F D->F E 5. Endpoint (Day 14) (Necropsy & Histopathology) E->F

Figure 4: Workflow for the Acute Toxicology Study.
Detailed Protocol

Materials:

  • 8-10 week old mice (1:1 male to female ratio, e.g., CD-1)

  • Compound and vehicle

  • Standard laboratory equipment for clinical chemistry and hematology

  • Histopathology supplies

Procedure:

  • Dose Selection: Based on preliminary range-finding studies, select at least 3-4 dose levels plus a vehicle control group (n=3-5 mice per sex per group).

  • Administration: Administer a single dose of the compound or vehicle via the intended clinical route (e.g., oral gavage).

  • Observation: Monitor the animals intensively for the first few hours post-dosing, and then at least once daily for 14 days. Record all clinical signs of toxicity (e.g., changes in posture, activity, breathing), morbidity, and mortality.[11][12]

  • Body Weight: Measure the body weight of each animal just prior to dosing and at least weekly thereafter.

  • Endpoint and Analysis: At the end of the 14-day observation period, euthanize all surviving animals. Conduct a full necropsy, and collect major organs (liver, kidneys, spleen, heart, lungs, brain) for weighing and histopathological examination. Collect blood for hematology and clinical chemistry analysis.

  • MTD Determination: The MTD is defined as the highest dose that does not cause study-terminating toxicity or a body weight loss of more than 15-20%.

Data Presentation

Table 3: Summary of Acute Toxicology Findings

Dose (mg/kg) Sex Mortality (n) Key Clinical Signs Mean Body Weight Change (%) (Day 14) Key Necropsy/Histopathology Findings
0 (Vehicle) M/F
Low Dose M/F
Mid Dose M/F

| High Dose | M/F | | | | |

References

Application Notes and Protocols for Evaluating 6-Bromo-8-methoxyimidazo[1,2-a]pyrazine as an ENPP1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a key enzyme that negatively regulates the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway by hydrolyzing the second messenger cyclic GMP-AMP (cGAMP)[1][2][3]. Inhibition of ENPP1 is a promising strategy in cancer immunotherapy to enhance the anti-tumor immune response[1][4][5]. This document provides detailed protocols for evaluating the inhibitory activity of 6-Bromo-8-methoxyimidazo[1,2-a]pyrazine, a potential ENPP1 inhibitor. The protocols cover biochemical assays to determine the direct inhibitory effect on the ENPP1 enzyme and cell-based assays to assess its activity in a cellular context.

I. Biochemical Evaluation of ENPP1 Inhibition

Biochemical assays are essential for determining the direct inhibitory effect of a compound on the ENPP1 enzyme and for quantifying its potency, typically by determining the half-maximal inhibitory concentration (IC50).

Principle of the Assay

The inhibitory activity of this compound on ENPP1 can be measured using a variety of methods, including fluorescence-based assays that detect the product of ENPP1's enzymatic reaction[6][7][8]. A common approach is to use a fluorogenic substrate that is cleaved by ENPP1 to produce a fluorescent signal. The reduction in fluorescence in the presence of the inhibitor corresponds to its inhibitory activity. Another method is to measure the degradation of cGAMP to AMP and GMP, followed by the detection of these products[6].

Materials and Reagents
  • Recombinant Human ENPP1[7]

  • This compound (test compound)

  • ENPP1 inhibitor (positive control, e.g., ENPP1 Inhibitor C)[7]

  • Fluorogenic ENPP1 substrate (e.g., Tokyo Green™-mAMP)[7][8] or cGAMP[6]

  • Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.5)[6]

  • DMSO (for dissolving compounds)

  • 96-well or 384-well microplates (black, clear bottom for fluorescence)

  • Fluorescence plate reader

Experimental Protocol: Fluorescence-Based Inhibition Assay
  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in assay buffer to create a range of test concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

  • Assay Procedure:

    • Add a small volume of the diluted test compound or control (positive inhibitor, or DMSO as a vehicle control) to the wells of the microplate.

    • Add recombinant human ENPP1 enzyme to each well (except for the no-enzyme control).

    • Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

    • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission for Tokyo Green™-based substrates)[7][8].

  • Data Analysis:

    • Subtract the background fluorescence (from no-enzyme control wells) from all other readings.

    • Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 x (1 - (Fluorescence_inhibitor - Fluorescence_background) / (Fluorescence_vehicle - Fluorescence_background))

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value[9].

Data Presentation

Table 1: Biochemical Inhibition of ENPP1 by this compound

CompoundIC50 (nM)Assay TypeSubstrate
This compoundTBDFluorescence-basedTokyo Green™-mAMP
Positive Control (e.g., ENPP1 Inhibitor C)Known ValueFluorescence-basedTokyo Green™-mAMP
This compoundTBDcGAMP degradation (AMP/GMP detection)cGAMP
Positive Control (e.g., STF-1084)Known ValuecGAMP degradation (AMP/GMP detection)cGAMP

TBD: To be determined experimentally.

II. Cell-Based Evaluation of ENPP1 Inhibition

Cell-based assays are crucial for confirming the activity of the inhibitor in a more physiologically relevant environment and for assessing its effects on downstream signaling pathways.

Principle of the Assay

These assays typically involve treating cells that express ENPP1 with the inhibitor and then measuring the consequences of ENPP1 inhibition. This can be done by:

  • Measuring the activity of ENPP1 directly in live cells using a cell-permeable fluorogenic substrate[10][11].

  • Quantifying the levels of extracellular cGAMP, which should increase upon ENPP1 inhibition[12].

  • Measuring the activation of the downstream STING pathway, for example, by quantifying the expression of interferon-beta (IFN-β) or other interferon-stimulated genes (ISGs)[13].

Materials and Reagents
  • Cell line expressing ENPP1 (e.g., HepG2, Caco-2, or a cancer cell line with known ENPP1 expression)[10].

  • This compound.

  • Cell culture medium and supplements.

  • Cell-based ENPP1 activity assay kit (e.g., from Cayman Chemical) or reagents for cGAMP/IFN-β measurement.

  • Lysis buffer (if measuring intracellular components).

  • ELISA kit for IFN-β or qPCR reagents for ISG expression analysis.

  • 96-well tissue culture plates.

Experimental Protocol: Cell-Based ENPP1 Activity Assay
  • Cell Culture and Plating:

    • Culture the selected cell line under standard conditions.

    • Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight[14].

  • Compound Treatment:

    • Treat the cells with various concentrations of this compound or controls for a predetermined time (e.g., 1-24 hours).

  • ENPP1 Activity Measurement:

    • If using a fluorogenic substrate, add it to the cells and incubate as per the manufacturer's instructions[10][11].

    • Measure the fluorescence to determine ENPP1 activity.

  • Downstream Pathway Analysis (optional but recommended):

    • cGAMP Measurement: Collect the cell culture supernatant to measure extracellular cGAMP levels, for instance by using LC-MS/MS or a specific cGAMP ELISA[15][16].

    • STING Pathway Activation:

      • Lyse the cells and extract RNA for qPCR analysis of IFNB1, CXCL10, and other ISGs[5].

      • Alternatively, collect the supernatant to measure secreted IFN-β protein levels by ELISA[13].

  • Data Analysis:

    • For the direct activity assay, calculate the percent inhibition and determine the cellular IC50 as described for the biochemical assay.

    • For downstream readouts, plot the fold-change in cGAMP levels, gene expression, or protein secretion against the inhibitor concentration.

Data Presentation

Table 2: Cellular Activity of this compound

Parameter MeasuredCell LineEC50 / Effect at a given concentration
ENPP1 Activity Inhibition (Cellular IC50)e.g., HepG2TBD
Increase in Extracellular cGAMPe.g., 4T1TBD
Upregulation of IFNB1 mRNA expressione.g., THP-1TBD
Upregulation of CXCL10 mRNA expressione.g., THP-1TBD
Secretion of IFN-β proteine.g., THP-1TBD

TBD: To be determined experimentally.

III. Visualizations

Signaling Pathway

ENPP1_STING_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cGAMP_ext Extracellular cGAMP ENPP1 ENPP1 cGAMP_ext->ENPP1 Hydrolysis STING STING cGAMP_ext->STING Paracrine Signaling AMP_GMP AMP + GMP ENPP1->AMP_GMP Inhibitor 6-Bromo-8-methoxy- imidazo[1,2-a]pyrazine Inhibitor->ENPP1 cGAS cGAS cGAMP_int cGAMP cGAS->cGAMP_int dsDNA Cytosolic dsDNA dsDNA->cGAS cGAMP_int->cGAMP_ext Export cGAMP_int->STING TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 IFNs Type I IFNs (e.g., IFN-β) IRF3->IFNs experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays prep_compound Prepare serial dilutions of This compound run_assay Perform ENPP1 inhibition assay (fluorescence or cGAMP degradation) prep_compound->run_assay treat_cells Treat cells with inhibitor prep_compound->treat_cells calc_ic50 Calculate % inhibition and determine IC50 run_assay->calc_ic50 analyze_data Analyze cellular potency (EC50) and pathway modulation calc_ic50->analyze_data Compare Potency plate_cells Plate ENPP1-expressing cells plate_cells->treat_cells measure_activity Measure cellular ENPP1 activity or downstream effects (cGAMP, IFN-β) treat_cells->measure_activity measure_activity->analyze_data logical_relationship inhibitor 6-Bromo-8-methoxy- imidazo[1,2-a]pyrazine enpp1_inhibition ENPP1 Inhibition inhibitor->enpp1_inhibition cgamp_increase Increased Extracellular cGAMP enpp1_inhibition->cgamp_increase sting_activation STING Pathway Activation cgamp_increase->sting_activation immune_response Enhanced Anti-tumor Immune Response sting_activation->immune_response

References

Application Notes and Protocols: Assessing AMPAR Modulation by 6-Bromo-8-methoxyimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are critical mediators of fast excitatory synaptic transmission in the central nervous system (CNS).[1][2] Their modulation is a key therapeutic strategy for a range of neurological and psychiatric disorders, including epilepsy and depression.[3][4][5] A promising class of compounds for this purpose is the imidazo[1,2-a]pyrazines, which have been identified as potent and selective negative allosteric modulators (NAMs) of AMPA receptors, particularly those associated with the Transmembrane AMPA Receptor Regulatory Protein (TARP) γ-8 subunit.[6] This subunit is discretely expressed in brain regions like the hippocampus, suggesting that selective modulation could offer a targeted therapeutic approach with an improved side-effect profile.[6][7]

This document provides a detailed methodological framework for assessing the modulatory activity of novel compounds, such as 6-Bromo-8-methoxyimidazo[1,2-a]pyrazine, on TARP γ-8-containing AMPA receptors. The protocols outlined are based on established assays used in the discovery and characterization of the imidazo[1,2-a]pyrazine series.[6]

Quantitative Data Summary

The following table summarizes key in vitro data for a series of 8-substituted imidazo[1,2-a]pyrazine derivatives, providing a benchmark for the evaluation of new analogues like this compound. Data is derived from assays measuring potency on the target (GluA1o-γ-8), selectivity against a related subunit (GluA1o-γ-2), and key drug metabolism and pharmacokinetics (DMPK) parameters.

CompoundR GrouppIC50 (GluA1o-γ-8)pIC50 (GluA1o-γ-2)Human Microsomal Stability (ER)Rat Microsomal Stability (ER)Apparent Permeability (B/A Ratio)
8 -OMe7.1 ± 0.0<5.00.200.000.8
9 -OEt7.0 ± 0.1<5.00.440.061.1
10 -O(iPr)6.8 ± 0.1<5.00.870.491.1
11 -OBn6.6 ± 0.1<5.00.980.961.0
12 -Ph6.8 ± 0.1<5.00.940.921.0
13 -SMe6.9 ± 0.1<5.00.960.911.2
14 -S(O)Me6.0 ± 0.1<5.00.120.001.1
15 -SO2Me6.2 ± 0.1<5.00.000.001.3

Data adapted from a study on imidazo[1,2-a]pyrazine derivatives.[6] ER: Extraction Ratio. pIC50 values were measured using a FLIPR assay with HEK-293 cells.[6]

Signaling Pathway and Mechanism of Action

Imidazo[1,2-a]pyrazines function as negative allosteric modulators of AMPA receptors by selectively targeting complexes containing the TARP γ-8 subunit.[6] These compounds do not compete with the endogenous ligand, glutamate, at its orthosteric binding site.[4] Instead, they are believed to bind at an allosteric site, likely at the interface between the AMPA receptor pore-forming subunit (e.g., GluA1) and the TARP γ-8 accessory protein.[6] This binding event partially disrupts the crucial protein-protein interaction, leading to a reduction in ion channel activity.[6]

Mechanism of TARP γ-8 Selective AMPAR Negative Modulation cluster_membrane Postsynaptic Membrane AMPAR AMPAR (GluA1-4) IonChannel Ion Channel (Closed) AMPAR->IonChannel Gating TARP TARP γ-8 TARP->AMPAR Modulates NAM 6-Bromo-8-methoxy- imidazo[1,2-a]pyrazine (NAM) NAM->TARP Binds to AMPAR-TARP Interface NAM->IonChannel Inhibits Opening Glutamate Glutamate Glutamate->AMPAR Binds

Caption: Negative allosteric modulation of AMPAR by an imidazo[1,2-a]pyrazine derivative.

Experimental Workflow for Compound Evaluation

The assessment of a novel compound like this compound follows a tiered approach, progressing from initial in vitro screening to more complex in vivo characterization. This workflow ensures that resources are focused on compounds with the most promising therapeutic potential.

cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation arrow arrow HTS Primary Screen (e.g., FLIPR Assay vs. GluA1-γ-8) Selectivity Selectivity Panel (e.g., vs. GluA1-γ-2) HTS->Selectivity Confirm Hits DMPK In Vitro DMPK (Microsomal Stability, Permeability) Selectivity->DMPK Profile Leads PK Pharmacokinetics (Mouse Plasma Exposure) DMPK->PK Select In Vivo Candidates TE Target Engagement (ex vivo Autoradiography) PK->TE Efficacy Efficacy Models (e.g., Anticonvulsant Assays) TE->Efficacy

Caption: Tiered experimental workflow for evaluating novel AMPAR modulators.

Experimental Protocols

In Vitro Potency and Selectivity: FLIPR-Based Calcium Flux Assay

This protocol determines the potency (IC50) of the test compound on the target AMPAR-TARP complex (GluA1-γ-8) and its selectivity against other complexes (e.g., GluA1-γ-2).

Materials:

  • HEK-293 cells stably expressing a human GluA1o-γ-8 fusion construct.

  • HEK-293 cells transiently co-transfected with human GluA1o and γ-2.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Fluo-4 AM calcium indicator dye.

  • Glutamate (agonist).

  • Test compound (this compound).

  • 384-well black-walled, clear-bottom assay plates.

  • Fluorometric Imaging Plate Reader (FLIPR).

Procedure:

  • Cell Plating: Seed the HEK-293 cells (both stable and transient lines) into 384-well plates at an appropriate density and incubate overnight to allow for cell attachment.

  • Dye Loading: Remove the culture medium and add Fluo-4 AM solution to each well. Incubate for 1 hour at 37°C to allow for dye loading.

  • Compound Preparation: Prepare a serial dilution of the test compound in assay buffer. The final concentration should typically range from 10 µM to 10 pM.

  • Assay Protocol: a. Wash the cells with assay buffer to remove excess dye. b. Place the cell plate into the FLIPR instrument. c. Add the test compound dilutions to the plate and incubate for a specified pre-incubation time (e.g., 15 minutes). d. Add a sub-maximal concentration of glutamate (e.g., EC20) to all wells to stimulate the AMPA receptors. e. Monitor the change in fluorescence (calcium influx) over time.

  • Data Analysis: a. Determine the percentage inhibition of the glutamate-evoked response at each concentration of the test compound. b. Plot the percentage inhibition against the log concentration of the test compound. c. Fit the data to a four-parameter logistic equation to determine the IC50 value. The pIC50 is the negative logarithm of the IC50. d. Compare the pIC50 value for the GluA1-γ-8 cell line to that of the GluA1-γ-2 cell line to determine selectivity.

In Vitro Metabolic Stability: Liver Microsomal Assay

This protocol assesses the metabolic stability of the test compound in the presence of liver microsomes, providing an early indication of its potential in vivo clearance.[6]

Materials:

  • Human and rat liver microsomes.

  • NADPH regenerating system (cofactor).

  • Phosphate buffer (pH 7.4).

  • Test compound.

  • Control compounds (high and low clearance).

  • Acetonitrile (for reaction quenching).

  • LC-MS/MS system.

Procedure:

  • Incubation Preparation: In a 96-well plate, combine liver microsomes, phosphate buffer, and the test compound (typically at 1 µM).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the test compound using a validated LC-MS/MS method.

  • Data Analysis: a. Plot the natural logarithm of the percentage of compound remaining versus time. b. Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k). c. Calculate the in vitro half-life (t½ = 0.693/k). d. Calculate the extraction ratio (ER) based on the percentage of compound remaining at the final time point.

In Vivo Target Engagement: Ex Vivo Autoradiography

This protocol measures the occupancy of the target AMPA receptors in the brain following systemic administration of the test compound.[6]

Materials:

  • Male C57BL/6J mice.

  • Test compound formulated for oral (p.o.) or intravenous (i.v.) administration.

  • Radioligand specific for the target (e.g., a radiolabeled version of a known TARP γ-8 modulator).

  • Cryostat.

  • Microscope slides.

  • Phosphor imaging plates and scanner.

Procedure:

  • Compound Administration: Dose a cohort of mice with the test compound at a specified dose (e.g., 10 mg/kg, p.o.). Include a vehicle-treated control group.

  • Tissue Collection: At a specific time point post-dosing (e.g., 1 hour), euthanize the mice and rapidly dissect the brains.[6]

  • Sectioning: Freeze the brains and cut thin coronal sections (e.g., 20 µm) using a cryostat, focusing on regions with high TARP γ-8 expression, such as the hippocampus.[6] Mount the sections on microscope slides.

  • Radioligand Binding: a. Incubate the brain sections with the radioligand in a binding buffer. b. To determine non-specific binding, incubate a separate set of slides in the presence of a high concentration of a non-radiolabeled competitor. c. Wash the slides to remove unbound radioligand.

  • Imaging: Expose the dried slides to phosphor imaging plates.

  • Data Analysis: a. Scan the plates and quantify the signal intensity in the hippocampus and other regions of interest. b. Calculate specific binding by subtracting the non-specific binding signal. c. Determine receptor occupancy as the percentage reduction in specific binding in the compound-treated animals compared to the vehicle-treated controls. A maximal receptor occupancy exceeding 90% indicates high target engagement.[6]

References

Application Notes: Evaluating the Antioxidant Activity of 6-Bromo-8-methoxyimidazo[1,2-a]pyrazine using the DPPH Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antioxidants are of significant interest in drug development due to their potential to mitigate oxidative stress, a key factor in numerous diseases. The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a range of biological activities.[1] This document provides a detailed protocol for assessing the antioxidant potential of a specific derivative, 6-Bromo-8-methoxyimidazo[1,2-a]pyrazine, using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay.

The DPPH assay is a rapid, simple, and widely used method to screen the antioxidant capacity of compounds.[2][3] The principle is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[4] This reduction of the DPPH radical results in a color change from deep violet to a pale yellow, which can be measured spectrophotometrically by a decrease in absorbance at approximately 517 nm.[2][3] The degree of discoloration is directly proportional to the radical scavenging activity of the compound being tested.[2]

While specific antioxidant data for this compound is not extensively published, studies on related imidazo[1,2-a]pyrazine derivatives have demonstrated promising free radical scavenging activity. For instance, structure-activity relationship (SAR) studies have shown that substitutions on the imidazo[1,2-a]pyrazine ring, such as bromine and amino groups, can significantly influence antioxidant properties.[5] Therefore, evaluating this compound with a standardized DPPH protocol is a logical step in characterizing its biological profile.

Experimental Protocols

This section details the necessary materials, reagent preparation, and step-by-step procedure for performing the DPPH assay.

Materials and Reagents
  • This compound (Test Compound)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Ascorbic acid or Trolox (Positive Control)

  • Spectrophotometric grade methanol or ethanol

  • Dimethyl sulfoxide (DMSO, if required for solubility)

  • 96-well microplates or quartz cuvettes

  • Microplate reader or UV-Vis spectrophotometer

  • Multichannel pipette

  • Calibrated analytical balance

Reagent Preparation
  • DPPH Working Solution (0.1 mM):

    • Accurately weigh approximately 3.94 mg of DPPH powder and dissolve it in 100 mL of methanol or ethanol.

    • This solution should have an absorbance of approximately 1.0 ± 0.2 at 517 nm.[4]

    • The solution is light-sensitive and must be freshly prepared before each assay and stored in a flask protected by aluminum foil.[4][6]

  • Test Compound Stock Solution (e.g., 1 mg/mL):

    • Dissolve 1 mg of this compound in a suitable solvent. Methanol or ethanol are preferred. If solubility is an issue, a minimal amount of DMSO can be used, followed by dilution with methanol or ethanol.

    • From this stock solution, prepare a series of dilutions at various concentrations (e.g., 10, 25, 50, 100, 200 µg/mL) using the same solvent.

  • Positive Control Stock Solution (e.g., 1 mg/mL):

    • Prepare a stock solution of a standard antioxidant like ascorbic acid or Trolox in the same manner as the test compound.

    • Prepare a series of dilutions of the positive control, typically in a similar concentration range to the test compound.

Assay Procedure (96-Well Plate Method)
  • Plate Setup: Designate wells for blanks, controls, the positive control, and the test compound at various concentrations. All measurements should be performed in triplicate.

  • Sample Addition: Add 20 µL of the different concentrations of the test compound, positive control, or solvent (for the DPPH control) into the appropriate wells of the 96-well plate.

  • Blank Measurement: In separate wells, add 20 µL of the respective sample concentrations and 200 µL of the solvent (methanol/ethanol) without the DPPH solution. This is to correct for any background absorbance from the compound itself.

  • Reaction Initiation: Using a multichannel pipette, add 200 µL of the freshly prepared DPPH working solution to each well containing the samples and the DPPH control. Mix gently.

  • Incubation: Incubate the plate in the dark at room temperature for a set period, typically 30 minutes.[3][6] This allows the scavenging reaction to reach completion.

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[3]

Data Presentation and Analysis

The antioxidant activity is expressed as the percentage of DPPH radical scavenging.

Calculation of Scavenging Activity

The percentage of DPPH radical scavenging activity (% Inhibition) is calculated using the following formula:

% Inhibition = [(A₀ - A₁) / A₀] x 100

Where:

  • A₀ is the absorbance of the control (DPPH solution without the test compound).

  • A₁ is the absorbance of the sample (DPPH solution with the test compound).[7]

Determination of IC₅₀ Value

The IC₅₀ value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, is a common metric for antioxidant potency.[3] To determine the IC₅₀, plot the % Inhibition against the corresponding concentrations of this compound. The IC₅₀ value can then be calculated from the resulting dose-response curve using linear regression analysis.[8] A lower IC₅₀ value indicates higher antioxidant activity.[9]

Example Data Summary

The following table provides a template for presenting the quantitative data obtained from the assay. Note: Data shown is hypothetical and for illustrative purposes only.

Concentration (µg/mL)Absorbance (517 nm) (Mean ± SD, n=3)% Inhibition
Control (DPPH only) 0.985 ± 0.0150%
This compound
100.850 ± 0.02113.7%
250.695 ± 0.01829.4%
500.501 ± 0.01149.1%
1000.288 ± 0.01470.8%
2000.152 ± 0.00984.6%
Ascorbic Acid (Positive Control)
100.455 ± 0.01253.8%
250.210 ± 0.00878.7%
500.095 ± 0.00590.4%
Calculated IC₅₀
This compound 50.8 µg/mL
Ascorbic Acid 8.5 µg/mL

Visualizations

DPPH Radical Scavenging Mechanism

G cluster_0 Reaction DPPH DPPH• (Stable Radical, Violet) DPPHH DPPH-H (Reduced Form, Yellow) DPPH->DPPHH + H• Antioxidant Antioxidant-H (e.g., Test Compound) Antioxidant_Radical Antioxidant• (Oxidized Form) Antioxidant->Antioxidant_Radical - H•

Caption: Mechanism of DPPH radical reduction by an antioxidant compound.

DPPH Assay Experimental Workflow

G cluster_prep 1. Preparation cluster_assay 2. Assay Procedure (96-Well Plate) cluster_analysis 3. Data Analysis prep_dpph Prepare 0.1 mM DPPH Solution add_dpph Add 200 µL of DPPH Solution prep_dpph->add_dpph prep_sample Prepare Test Compound Stock & Dilutions add_samples Add 20 µL of Samples, Controls, and Blanks to Wells prep_sample->add_samples prep_control Prepare Positive Control Stock & Dilutions prep_control->add_samples add_samples->add_dpph incubate Incubate in Dark (30 min) add_dpph->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition for Each Concentration measure->calculate plot Plot % Inhibition vs. Concentration calculate->plot ic50 Determine IC50 Value from Dose-Response Curve plot->ic50

References

Application Notes and Protocols for Target Identification Using 6-Bromo-8-methoxyimidazo[1,2-a]pyrazine Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including kinase inhibition.[1][2] The functionalization of this scaffold to create chemical probes enables the identification of molecular targets, elucidation of mechanisms of action, and discovery of novel therapeutic agents. This document provides detailed application notes and protocols for utilizing a hypothetical photoactivatable and clickable probe based on the 6-Bromo-8-methoxyimidazo[1,2-a]pyrazine core for target identification studies in a cellular context.

The described methodology leverages two powerful bioorthogonal techniques: photoaffinity labeling (PAL) and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".[3][4] A photoaffinity probe is designed to contain a photoreactive group (e.g., a diazirine) that, upon UV irradiation, forms a highly reactive species that covalently crosslinks to nearby interacting proteins.[5][6][7] The probe is also equipped with a bioorthogonal handle, such as an alkyne, which allows for the specific attachment of a reporter tag (e.g., biotin) via click chemistry.[3][8] This dual functionality allows for the covalent capture and subsequent enrichment of target proteins from complex biological samples for identification by mass spectrometry.

Application Notes

The this compound probe is a versatile tool for a range of applications in drug discovery and chemical biology:

  • Target Deconvolution: For phenotypic screening hits with unknown mechanisms of action, this probe can be used to identify the specific protein targets responsible for the observed biological effect.

  • Off-Target Profiling: Understanding the off-target interactions of a drug candidate is crucial for predicting potential side effects. This probe can be used to identify unintended binding partners in a proteome-wide manner.

  • Binding Site Identification: Advanced mass spectrometry techniques can be employed to identify the specific peptide fragments of a target protein that are crosslinked to the probe, providing insights into the drug's binding site.[7]

  • Confirmation of Target Engagement: The probe can be used in competitive binding experiments to confirm that a non-probe-derivatized drug candidate engages with its intended target in a cellular environment.

Experimental Protocols

This section provides a detailed, step-by-step protocol for a typical target identification experiment using a this compound-based photoaffinity probe.

Probe Structure

For the purpose of this protocol, we will assume the this compound core has been modified to include a diazirine moiety for photo-crosslinking and a terminal alkyne for click chemistry.

I. Cell Culture and Treatment
  • Cell Seeding: Plate the cells of interest (e.g., A549 human lung carcinoma cells) in a suitable format (e.g., 15 cm plates) and culture until they reach approximately 80-90% confluency.[7]

  • Probe Incubation:

    • Prepare a stock solution of the this compound probe in DMSO.

    • Dilute the probe stock solution in pre-warmed cell culture medium to the desired final concentration (typically in the low micromolar range).

    • For competition experiments, pre-incubate cells with a non-probe-derivatized parent compound (competitor) for 1 hour before adding the probe.

    • Remove the existing medium from the cells and replace it with the probe-containing medium.

    • Incubate the cells for a predetermined time (e.g., 1-4 hours) at 37°C in a CO2 incubator.

II. Photo-Crosslinking
  • Preparation: Place the cell culture plates on ice.

  • UV Irradiation: Irradiate the cells with UV-A light (e.g., 350-365 nm) for a specified duration (e.g., 15-30 minutes) on ice to induce covalent crosslinking of the probe to its binding partners.[5][6][7]

  • Cell Harvesting: After irradiation, wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove any unbound probe. Harvest the cells by scraping and centrifugation.

III. Cell Lysis and Protein Extraction
  • Lysis: Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

  • Sonication: Sonicate the cell lysate on ice to ensure complete cell disruption and to shear genomic DNA.

  • Centrifugation: Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

IV. Click Chemistry Reaction
  • Reaction Setup: In a microcentrifuge tube, combine the cell lysate (containing the probe-crosslinked proteins), a biotin-azide reporter tag, a copper(I) source (e.g., CuSO4 and a reducing agent like sodium ascorbate, or a copper ligand complex like TBTA), and a suitable buffer.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.[3]

V. Enrichment of Labeled Proteins
  • Bead Preparation: Prepare streptavidin-functionalized agarose or magnetic beads by washing them several times with the lysis buffer.

  • Protein Binding: Add the prepared beads to the lysate from the click chemistry reaction.

  • Incubation: Incubate the mixture for 2-4 hours at 4°C with gentle rotation to allow the biotinylated proteins to bind to the streptavidin beads.

  • Washing: Pellet the beads (by centrifugation or using a magnetic rack) and wash them extensively with a series of buffers (e.g., lysis buffer with decreasing concentrations of detergent, followed by a high-salt buffer, and finally a buffer without detergent) to remove non-specifically bound proteins.

VI. On-Bead Digestion
  • Denaturation and Reduction: Resuspend the beads in a buffer containing a denaturant (e.g., urea) and a reducing agent (e.g., dithiothreitol, DTT) and incubate at 37°C for 1 hour.

  • Alkylation: Add an alkylating agent (e.g., iodoacetamide, IAA) and incubate in the dark at room temperature for 30 minutes.

  • Digestion:

    • Wash the beads with a digestion buffer (e.g., ammonium bicarbonate).

    • Add a protease (e.g., trypsin) and incubate overnight at 37°C with shaking to digest the enriched proteins into peptides.

  • Peptide Elution: Collect the supernatant containing the digested peptides. Further elute any remaining peptides from the beads with a suitable elution buffer.

VII. LC-MS/MS Analysis
  • Desalting: Desalt the collected peptide samples using a C18 solid-phase extraction method (e.g., ZipTips).[9]

  • LC Separation: Inject the desalted peptides onto a reverse-phase liquid chromatography (LC) system coupled to a high-resolution mass spectrometer. Separate the peptides using a gradient of an organic solvent (e.g., acetonitrile) in an aqueous solution containing a small amount of acid (e.g., formic acid).

  • Mass Spectrometry: Operate the mass spectrometer in a data-dependent acquisition mode, where the instrument cycles between acquiring a full MS scan and a set number of MS/MS scans of the most intense precursor ions.[10]

Data Presentation

The quantitative data obtained from the LC-MS/MS analysis can be summarized in a table to facilitate the identification of specific and high-confidence target proteins. The following table is an illustrative example of how to present such data.

Protein ID (UniProt)Gene NamePeptide CountEnrichment Ratio (Probe/Control)p-value
P04049ARAF1512.50.001
P15056BRAF2110.20.003
P00533EGFR188.70.005
Q05397MAPK1126.30.012
P28482MAPK3145.90.015
P62258HSP90AA1252.10.045
P07900HSP90AB1221.90.051
  • Protein ID: The UniProt accession number for the identified protein.

  • Gene Name: The official gene symbol for the identified protein.

  • Peptide Count: The number of unique peptides identified for each protein.

  • Enrichment Ratio: The fold change in abundance of the protein in the probe-treated sample compared to a control sample (e.g., a sample treated with a competitor or a control probe).

  • p-value: The statistical significance of the enrichment.

Visualizations

Experimental Workflow

experimental_workflow cluster_cell_culture Cellular Phase cluster_biochemistry Biochemical Phase cluster_analysis Analytical Phase cell_culture 1. Cell Culture probe_incubation 2. Probe Incubation cell_culture->probe_incubation uv_irradiation 3. UV Crosslinking probe_incubation->uv_irradiation cell_lysis 4. Cell Lysis uv_irradiation->cell_lysis click_chemistry 5. Click Chemistry with Biotin-Azide cell_lysis->click_chemistry enrichment 6. Streptavidin Enrichment click_chemistry->enrichment digestion 7. On-Bead Digestion enrichment->digestion lc_ms 8. LC-MS/MS Analysis digestion->lc_ms data_analysis 9. Data Analysis lc_ms->data_analysis target_id 10. Target Identification data_analysis->target_id

Caption: A schematic of the target identification workflow.

Hypothetical Signaling Pathway

signaling_pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Ras Ras RTK->Ras activates Raf Raf (e.g., BRAF, ARAF) Ras->Raf activates MEK MEK1/2 Raf->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors activates Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation regulates Probe 6-Bromo-8-methoxy- imidazo[1,2-a]pyrazine Probe Probe->Raf inhibits

Caption: The Ras-Raf-MEK-ERK signaling pathway.

References

Application Notes and Protocols for 6-Bromo-8-methoxyimidazo[1,2-a]pyrazine Activity using a Fluorescence-Based Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and other pharmacological properties.[1][2][3][4] This document provides a detailed protocol for a fluorescence-based assay to determine the biological activity of a specific derivative, 6-Bromo-8-methoxyimidazo[1,2-a]pyrazine. Given the prevalence of phosphodiesterase (PDE) inhibition among heterocyclic compounds, this application note will focus on a hypothetical scenario where this compound acts as an inhibitor of Phosphodiesterase 4 (PDE4).

PDEs are crucial enzymes that regulate intracellular levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[5][6][7] The assay described here is a competitive fluorescence polarization (FP) assay, a robust and high-throughput method for identifying and characterizing PDE inhibitors.[5][7][8]

Hypothetical Signaling Pathway: PDE4 in cAMP Regulation

Cyclic AMP (cAMP) is a critical second messenger involved in numerous cellular processes. Its intracellular concentration is tightly regulated by its synthesis by adenylyl cyclase and its degradation by phosphodiesterases (PDEs). PDE4 is a specific isozyme that hydrolyzes cAMP to AMP. Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates downstream effectors such as Protein Kinase A (PKA), leading to various physiological responses.

cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PDE4 PDE4 cAMP->PDE4 Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4->AMP Hydrolyzes Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets Test_Compound 6-Bromo-8-methoxy- imidazo[1,2-a]pyrazine Test_Compound->PDE4 Inhibits

Caption: Hypothetical Signaling Pathway of PDE4 Inhibition.

Principle of the Fluorescence Polarization Assay

This assay quantifies the activity of PDE4 by measuring the conversion of a fluorescently labeled cAMP substrate (Tracer) to a fluorescently labeled AMP product. In the presence of a specific binding agent that selectively binds the AMP product, the complex tumbles slowly in solution, resulting in a high fluorescence polarization value. Conversely, the unbound, smaller cAMP tracer tumbles rapidly, leading to a low polarization value. An inhibitor of PDE4, such as this compound, will prevent the conversion of the cAMP tracer to AMP, thus keeping the fluorescence polarization low. The degree of inhibition is proportional to the concentration of the inhibitor.

Experimental Protocols

Materials and Reagents
  • Recombinant human PDE4 enzyme

  • Fluorescently labeled cAMP substrate (e.g., FAM-cAMP)

  • AMP/GMP binding agent

  • Assay Buffer (e.g., 1x HBSS, 20 mM HEPES, pH 7.4)

  • This compound (Test Compound)

  • Known PDE4 inhibitor (e.g., Rolipram) as a positive control

  • DMSO (for compound dilution)

  • 384-well, low-volume, black, round-bottom plates

  • Plate reader capable of measuring fluorescence polarization

Assay Workflow

cluster_prep Preparation cluster_assay Assay Plate Setup cluster_read Data Acquisition Reagents Prepare Reagents: - PDE4 Enzyme - FAM-cAMP - Test Compound Dilutions - Control (Rolipram) Dispense 1. Dispense 5 µL of Test Compound/Control to 384-well plate Add_Enzyme 2. Add 5 µL of PDE4 Enzyme Solution Dispense->Add_Enzyme Incubate_1 3. Incubate for 15 min at Room Temperature Add_Enzyme->Incubate_1 Add_Substrate 4. Add 10 µL of FAM-cAMP Substrate Incubate_1->Add_Substrate Incubate_2 5. Incubate for 60 min at Room Temperature Add_Substrate->Incubate_2 Add_Binder 6. Add 10 µL of Binding Agent (Stop Reagent) Incubate_2->Add_Binder Incubate_3 7. Incubate for 30 min at Room Temperature Add_Binder->Incubate_3 Read_Plate Read Fluorescence Polarization (mP) Incubate_3->Read_Plate

Caption: Experimental Workflow for the PDE4 FP Assay.
Detailed Protocol

  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).

    • Perform serial dilutions of the test compound and the positive control (Rolipram) in assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Plate Setup:

    • Add 5 µL of the diluted compounds or controls to the wells of a 384-well plate. Include wells with buffer and DMSO only for no-enzyme and 100% activity controls.

    • Add 5 µL of diluted PDE4 enzyme to each well (except for the no-enzyme control wells). The optimal enzyme concentration should be determined empirically to achieve a robust signal window.

    • Gently mix the plate and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 10 µL of the FAM-cAMP substrate solution to all wells.

    • Mix the plate and incubate for 60 minutes at room temperature. The incubation time may need optimization based on the enzyme activity.

  • Reaction Termination and Detection:

    • Stop the enzymatic reaction by adding 10 µL of the binding agent solution to all wells.

    • Incubate the plate for 30 minutes at room temperature to allow the binding reaction to reach equilibrium.

  • Data Acquisition:

    • Measure the fluorescence polarization on a compatible plate reader. Excitation and emission wavelengths should be set according to the specifications of the fluorescent label (e.g., 485 nm excitation and 535 nm emission for FAM).

    • Data is typically expressed in millipolarization units (mP).

Data Presentation and Analysis

The inhibitory activity of this compound is determined by calculating the percent inhibition at various concentrations and then fitting the data to a dose-response curve to determine the IC₅₀ value.

Percent Inhibition Calculation:

% Inhibition = 100 * (1 - [(mP_sample - mP_no_enzyme) / (mP_100%_activity - mP_no_enzyme)])

Hypothetical Results

The following table summarizes hypothetical data for the dose-dependent inhibition of PDE4 by this compound and the positive control, Rolipram.

CompoundConcentration (µM)Average mP% Inhibition
No Enzyme Control -120-
100% Activity Control (DMSO) -3500%
This compound 10013593.5%
3015883.5%
1019567.4%
324047.8%
128528.3%
0.332013.0%
0.13404.3%
Rolipram (Positive Control) 1012597.8%
114091.3%
0.123550.0%
0.0131515.2%

From a dose-response curve plotted using this data (typically a four-parameter logistic fit), the IC₅₀ value for this compound would be calculated to be approximately 3.2 µM, while the IC₅₀ for Rolipram would be approximately 0.1 µM.

Conclusion

This application note provides a comprehensive framework for assessing the inhibitory activity of this compound on PDE4 using a fluorescence polarization-based assay. This high-throughput, sensitive, and non-radioactive method is well-suited for primary screening, hit confirmation, and lead optimization in a drug discovery setting.[7][9] The provided protocols and hypothetical data serve as a guide for researchers to develop and validate assays for this and other imidazo[1,2-a]pyrazine derivatives against various biological targets.

References

Application Notes: High-Throughput Screening of 6-Bromo-8-methoxyimidazo[1,2-a]pyrazine for ENPP1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif frequently found in compounds with diverse biological activities, including potential as anticancer and immunomodulatory agents. A key emerging target for cancer immunotherapy is Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), an enzyme that negatively regulates the cGAS-STING pathway by hydrolyzing the cyclic dinucleotide 2'3'-cGAMP. Inhibition of ENPP1 can enhance STING-mediated antitumor immunity. This document outlines the application of 6-Bromo-8-methoxyimidazo[1,2-a]pyrazine, a representative of the imidazo[1,2-a]pyrazine class, in a high-throughput screening (HTS) campaign to identify novel ENPP1 inhibitors.

Principle of the Assay

The primary screening assay is a biochemical fluorescence-based assay designed to measure the inhibition of ENPP1 enzymatic activity. The assay utilizes a fluorogenic substrate that is cleaved by ENPP1 to produce a fluorescent signal. In the presence of an ENPP1 inhibitor, the enzymatic activity is reduced, leading to a decrease in the fluorescent signal. This method is highly amenable to HTS, allowing for the rapid screening of large compound libraries.

Experimental Protocols

1. High-Throughput Screening (HTS) for ENPP1 Inhibition

  • Objective: To identify inhibitory activity of this compound against recombinant human ENPP1.

  • Materials:

    • Recombinant human ENPP1 enzyme

    • Fluorogenic ENPP1 substrate

    • Assay Buffer: Tris-HCl (pH 9.0), NaCl, CaCl₂, MgCl₂

    • This compound (dissolved in DMSO)

    • Positive Control: Known ENPP1 inhibitor

    • Negative Control: DMSO

    • 384-well black, flat-bottom plates

    • Fluorescence plate reader

  • Protocol:

    • Prepare a serial dilution of this compound in DMSO.

    • Dispense 50 nL of the compound dilutions, positive control, and negative control (DMSO) into the wells of a 384-well plate.

    • Add 10 µL of ENPP1 enzyme solution (final concentration 0.5 nM) to each well.

    • Incubate the plate at room temperature for 30 minutes.

    • Initiate the enzymatic reaction by adding 10 µL of the fluorogenic substrate (final concentration 10 µM) to each well.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Measure the fluorescence intensity using a plate reader (Excitation/Emission wavelengths appropriate for the substrate).

    • Calculate the percent inhibition for each compound concentration.

2. Dose-Response and IC₅₀ Determination

  • Objective: To determine the potency of this compound by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC₅₀).

  • Protocol:

    • Perform the HTS assay as described above with a wider range of concentrations of this compound (e.g., 10-point, 3-fold serial dilution).

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

3. Secondary Assay: STING Pathway Activation in a Cellular Context

  • Objective: To confirm that ENPP1 inhibition by this compound leads to the activation of the downstream STING pathway in a cellular model.

  • Materials:

    • THP-1 dual reporter cells (expressing a secreted luciferase under the control of an IRF-inducible promoter)

    • 2'3'-cGAMP

    • This compound

    • Cell culture medium

    • Luciferase detection reagent

    • Luminometer

  • Protocol:

    • Seed THP-1 dual reporter cells in a 96-well plate and incubate overnight.

    • Treat the cells with varying concentrations of this compound for 1 hour.

    • Add a fixed concentration of 2'3'-cGAMP to the wells to stimulate the STING pathway.

    • Incubate the cells for 24 hours.

    • Measure the luciferase activity in the cell supernatant using a luminometer.

    • An increase in luciferase activity indicates the activation of the STING pathway due to the protection of 2'3'-cGAMP from ENPP1 hydrolysis.

Data Presentation

Table 1: High-Throughput Screening Results for this compound

Compound IDConcentration (µM)% Inhibition
BIMP-1115.2
BIMP-11085.7
BIMP-110098.1
Positive Control1099.5
Negative Control-0.2

Table 2: Dose-Response Data for this compound against ENPP1

Concentration (nM)% Inhibition
15.1
312.8
1028.4
3049.9
10075.3
30090.1
100096.5
300098.2
1000099.1
3000099.3
IC₅₀ (nM) 32.5

Visualizations

HTS_Workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Data Acquisition & Analysis Compound_Plate Compound Plate Preparation (Serial Dilution) Assay_Plate Dispense Compounds (50 nL) Compound_Plate->Assay_Plate Enzyme_Addition Add ENPP1 Enzyme (10 µL) Assay_Plate->Enzyme_Addition Pre_Incubation Pre-incubation (30 min) Enzyme_Addition->Pre_Incubation Substrate_Addition Add Fluorogenic Substrate (10 µL) Pre_Incubation->Substrate_Addition Reaction_Incubation Incubation (60 min) Substrate_Addition->Reaction_Incubation Fluorescence_Reading Read Fluorescence Reaction_Incubation->Fluorescence_Reading Data_Analysis Calculate % Inhibition Fluorescence_Reading->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification

Caption: High-Throughput Screening Workflow for ENPP1 Inhibitors.

cGAS_STING_Pathway cluster_pathway cGAS-STING Signaling Pathway cluster_inhibition ENPP1 Inhibition dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING STING cGAMP->STING activates ENPP1 ENPP1 cGAMP->ENPP1 TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IFN Type I Interferons pIRF3->IFN induces transcription of Immune_Response Antitumor Immunity IFN->Immune_Response AMP_GMP AMP + GMP ENPP1->AMP_GMP hydrolyzes BIMP 6-Bromo-8-methoxy- imidazo[1,2-a]pyrazine BIMP->ENPP1 inhibits

Caption: Mechanism of ENPP1 Inhibition in the cGAS-STING Pathway.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromo-8-methoxyimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield in the synthesis of 6-Bromo-8-methoxyimidazo[1,2-a]pyrazine.

Experimental Workflow

The synthesis of this compound is a multi-step process. The following diagram illustrates the general synthetic workflow.

Synthetic Workflow A 2-Aminopyrazine B 2-Amino-3,5-dibromopyrazine A->B Bromination C 6,8-Dibromoimidazo[1,2-a]pyrazine B->C Cyclization D This compound C->D Selective Methoxylation

Caption: Synthetic pathway for this compound.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.

Question: My yield of 2-Amino-3,5-dibromopyrazine is low. What are the common causes and how can I improve it?

Answer: Low yields in the bromination of 2-aminopyrazine are often due to suboptimal reaction conditions or the formation of monobrominated species. Here are some troubleshooting tips:

  • Control of Reaction Temperature: The addition of bromine should be carried out at a low temperature (e.g., -5°C) to control the reaction's exothermicity and minimize side reactions. Rapid addition of bromine can lead to uncontrolled reactions and reduced yields.

  • Stoichiometry of Brominating Agent: Ensure the correct stoichiometry of the brominating agent (e.g., N-bromosuccinimide or bromine) is used. Insufficient brominating agent will result in incomplete conversion to the dibrominated product.

  • Solvent Choice: Acetic acid is a commonly used solvent for this reaction. The use of a co-solvent or a different solvent system might be necessary depending on the specific brominating agent.

  • Purification: Careful purification is necessary to separate the desired dibrominated product from any remaining starting material or the monobrominated intermediate.

Question: The cyclization of 2-Amino-3,5-dibromopyrazine to 6,8-Dibromoimidazo[1,2-a]pyrazine is not proceeding to completion. What could be the issue?

Answer: Incomplete cyclization can be attributed to several factors:

  • Reaction Conditions: The reaction of 2-amino-3,5-dibromopyrazine with an α-haloketone (like bromoacetaldehyde or a precursor) to form the imidazo[1,2-a]pyrazine ring often requires elevated temperatures. Ensure the reaction is heated sufficiently and for an adequate duration.

  • Purity of Starting Materials: Impurities in the 2-amino-3,5-dibromopyrazine or the cyclizing agent can interfere with the reaction. Ensure both starting materials are of high purity.

  • Base: The presence of a base (e.g., sodium bicarbonate) is often necessary to neutralize the HBr formed during the reaction. The choice and amount of base can be critical.

  • Solvent: Protic solvents like ethanol or isopropanol are commonly used. The choice of solvent can influence the reaction rate and yield.

Question: I am observing the formation of multiple products during the selective methoxylation of 6,8-Dibromoimidazo[1,2-a]pyrazine. How can I improve the selectivity for the 8-methoxy product?

Answer: Achieving high regioselectivity in the methoxylation of 6,8-dibromoimidazo[1,2-a]pyrazine is crucial for obtaining the desired product. The bromine atom at the 8-position is reported to be more susceptible to nucleophilic substitution by sodium methoxide.[1] To improve selectivity:

  • Control of Stoichiometry: Use a controlled amount of sodium methoxide. An excess of the nucleophile could lead to the formation of the dimethoxy product.

  • Reaction Temperature: The reaction temperature should be carefully controlled. Lowering the temperature may enhance the selectivity of the reaction.

  • Reaction Time: Monitor the reaction closely by techniques like TLC or LC-MS to stop the reaction once the desired product is formed and before significant formation of the disubstituted product occurs.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most plausible synthetic route involves a three-step sequence:

  • Bromination: Dibromination of 2-aminopyrazine to yield 2-amino-3,5-dibromopyrazine.

  • Cyclization: Reaction of 2-amino-3,5-dibromopyrazine with a suitable C2-synthon, such as bromoacetaldehyde or a precursor, to form the 6,8-dibromoimidazo[1,2-a]pyrazine core.

  • Selective Methoxylation: Regioselective substitution of the bromine atom at the 8-position with a methoxy group using sodium methoxide.[1]

Q2: What are some common side products in the synthesis of imidazo[1,2-a]pyrazines?

A2: Potential side products can include:

  • Incomplete bromination products: 2-amino-3-bromopyrazine or 2-amino-5-bromopyrazine.

  • Isomeric cyclization products: Depending on the substituents on the pyrazine ring, different nitrogen atoms could potentially participate in the cyclization, leading to isomeric products.

  • Over-methoxylation: Formation of 6,8-dimethoxyimidazo[1,2-a]pyrazine during the final step.

  • Hydrolysis products: If water is present in the reaction mixture, hydrolysis of the bromo-substituents to hydroxyl groups can occur under certain conditions.

Q3: What purification techniques are recommended for these compounds?

A3:

  • Column Chromatography: Silica gel column chromatography is a standard method for purifying the intermediates and the final product. A gradient of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate or dichloromethane) is typically used.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective method for purification.

  • Preparative TLC or HPLC: For small-scale reactions or for obtaining highly pure samples, preparative thin-layer chromatography or high-performance liquid chromatography can be employed.

Data Presentation

The following tables summarize typical reaction conditions and reported yields for the key steps in the synthesis. Please note that yields can vary significantly based on the specific reaction scale and conditions.

Table 1: Synthesis of 2-Amino-3,5-dibromopyrazine

Brominating AgentSolventTemperatureReaction TimeYield (%)Reference
N-Bromosuccinimide (NBS)AcetonitrileMicrowaveVariesHigh[2]
BromineAcetic Acid-5°C to RT4 hours~90%[3]

Table 2: Synthesis of 6,8-Dibromoimidazo[1,2-a]pyrazine

Cyclizing AgentSolventTemperatureReaction TimeYield (%)Reference
BromoacetaldehydeEthanolRefluxVariesModerate to GoodGeneral Method
ChloroacetaldehydeIsopropanolRefluxVariesModerate to GoodGeneral Method

Table 3: Synthesis of this compound

ReagentSolventTemperatureReaction TimeYield (%)Reference
Sodium MethoxideMethanolVariesVariesModerate to Good[1]

Experimental Protocols

Detailed experimental protocols for each key step are provided below. These are generalized procedures and may require optimization for specific laboratory conditions and scales.

Protocol 1: Synthesis of 2-Amino-3,5-dibromopyrazine

  • To a solution of 2-aminopyrazine in a suitable solvent such as acetonitrile or acetic acid, add the brominating agent (e.g., N-bromosuccinimide or bromine) portion-wise at a controlled temperature (e.g., 0-5°C).[2][3]

  • The reaction mixture is then typically stirred at room temperature or heated under reflux for a specified period, monitoring the reaction progress by TLC.

  • Upon completion, the reaction mixture is worked up, which may involve quenching with a reducing agent (if bromine was used), followed by extraction with an organic solvent.

  • The organic layer is washed, dried over an anhydrous salt (e.g., Na2SO4), and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to afford 2-amino-3,5-dibromopyrazine.

Protocol 2: Synthesis of 6,8-Dibromoimidazo[1,2-a]pyrazine

  • A mixture of 2-amino-3,5-dibromopyrazine, a suitable α-halocarbonyl compound (e.g., bromoacetaldehyde or chloroacetaldehyde), and a base (e.g., sodium bicarbonate) in a solvent such as ethanol or isopropanol is heated under reflux.

  • The reaction is monitored by TLC until the starting material is consumed.

  • After cooling, the reaction mixture is concentrated, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is separated, washed with brine, dried, and concentrated.

  • The crude product is then purified by column chromatography on silica gel to give 6,8-dibromoimidazo[1,2-a]pyrazine.

Protocol 3: Synthesis of this compound

  • To a solution of 6,8-dibromoimidazo[1,2-a]pyrazine in anhydrous methanol, a solution of sodium methoxide in methanol is added.

  • The reaction mixture is stirred at room temperature or gently heated, and the progress is monitored by TLC.

  • Once the reaction is complete, the solvent is removed under reduced pressure.

  • The residue is taken up in an organic solvent and washed with water to remove any inorganic salts.

  • The organic layer is dried and concentrated, and the crude product is purified by column chromatography to yield this compound.

Logical Relationships in Troubleshooting

The following diagram illustrates a logical approach to troubleshooting low yield in the overall synthesis.

Troubleshooting Logic Start Low Yield of Final Product Check_Purity Check Purity of Intermediates Start->Check_Purity Step1_Yield Analyze Yield of Step 1 (Bromination) Check_Purity->Step1_Yield Purity OK Optimize_Purification Optimize Purification Method: - Column Chromatography - Recrystallization Check_Purity->Optimize_Purification Impure Step2_Yield Analyze Yield of Step 2 (Cyclization) Step1_Yield->Step2_Yield Yield OK Optimize_Bromination Optimize Bromination Conditions: - Temperature Control - Stoichiometry Step1_Yield->Optimize_Bromination Low Yield Step3_Yield Analyze Yield of Step 3 (Methoxylation) Step2_Yield->Step3_Yield Yield OK Optimize_Cyclization Optimize Cyclization Conditions: - Temperature - Base - Solvent Step2_Yield->Optimize_Cyclization Low Yield Optimize_Methoxylation Optimize Methoxylation Conditions: - Stoichiometry of NaOMe - Temperature - Reaction Time Step3_Yield->Optimize_Methoxylation Low Yield Purification_Issue Investigate Purification Loss Step3_Yield->Purification_Issue Yield OK Success Improved Yield Optimize_Bromination->Success Optimize_Cyclization->Success Optimize_Methoxylation->Success Purification_Issue->Optimize_Purification High Loss Purification_Issue->Success Loss Minimized Optimize_Purification->Success

Caption: A troubleshooting flowchart for low yield in the synthesis.

References

overcoming solubility issues with 6-Bromo-8-methoxyimidazo[1,2-a]pyrazine in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 6-Bromo-8-methoxyimidazo[1,2-a]pyrazine

This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers overcome solubility challenges with this compound in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: My this compound is precipitating out of my aqueous assay buffer. Why is this happening?

A: Precipitation is a common issue for many heterocyclic organic compounds like this compound. This occurs when the compound's concentration exceeds its solubility limit in the aqueous buffer.[1] Many organic molecules are highly soluble in aprotic solvents like Dimethyl Sulfoxide (DMSO) but can "crash out" or precipitate when diluted into a water-based medium due to the significant change in solvent polarity.[1][2] This is often a problem of kinetic solubility, where the compound doesn't have sufficient time to reach a stable, dissolved state in the new environment.[1]

Q2: I prepared a clear stock solution in 100% DMSO. Shouldn't that prevent precipitation in my final assay?

A: A clear stock solution in DMSO does not guarantee solubility in the final aqueous buffer.[1] The sharp decrease in solvent polarity upon dilution into your buffer can dramatically lower the compound's solubility, leading to precipitation.[1] It is crucial to consider the final concentration of both the compound and the co-solvent (DMSO) in the assay.[1]

Q3: What is the maximum recommended final concentration of DMSO in a typical biological assay?

A: A final DMSO concentration between 0.5% and 1% is a widely accepted standard in the industry.[1] While higher concentrations might improve compound solubility, they can also introduce toxicity or off-target effects in biological systems like cells or enzymes, which could compromise your results.[1] It is critical to maintain a consistent final DMSO concentration across all experimental wells, including controls.[1]

Q4: How does the pH of my buffer affect the solubility of this compound?

A: The pH of the buffer can significantly impact the solubility of ionizable compounds.[1][3] The imidazo[1,2-a]pyrazine core contains nitrogen atoms that can be protonated at acidic pH. The protonated, or salt, form of a compound is generally more water-soluble than the neutral form. Therefore, adjusting the pH of your buffer may be a viable strategy to increase solubility.

Q5: Are there other methods besides using co-solvents like DMSO to improve solubility?

A: Yes, several other techniques can be employed. These include:

  • pH Modification: Adjusting the buffer pH to favor the more soluble, ionized form of the compound.[3][4]

  • Use of Excipients: Incorporating solubilizing agents like cyclodextrins, which can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule from water.[2][3][5][6]

  • Particle Size Reduction: Techniques like micronization can increase the surface area of the solid compound, which can improve the dissolution rate.[7]

  • Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[3]

Troubleshooting Guide

If you are experiencing precipitation with this compound, follow this step-by-step guide to diagnose and resolve the issue.

Step 1: Determine the Maximum Soluble Concentration

  • Action: Before proceeding with your main experiment, determine the kinetic solubility of your compound in your specific assay buffer.

  • Solution: Perform a serial dilution of your compound to find the highest concentration that remains in solution without visible precipitation. This can be assessed visually or more quantitatively using nephelometry, which measures light scattering from suspended particles.[1][8]

Step 2: Optimize Co-Solvent Concentration

  • Action: Evaluate the final concentration of DMSO in your assay.

  • Solution: Ensure the final DMSO concentration is as low as possible, ideally below 1%, while still maintaining compound solubility.[1] Test if a slightly higher but biologically tolerated DMSO concentration (e.g., up to 2%) resolves the issue, but always run a vehicle control to check for solvent effects.

Step 3: Evaluate Buffer Composition and pH

  • Action: Check if the buffer's pH or other components could be influencing solubility.

  • Solution: Test the compound's solubility in a panel of buffers with different pH values (e.g., pH 5.0, 6.0, 7.4). Since imidazo[1,2-a]pyrazines are basic, a lower pH may increase solubility. However, ensure the chosen pH is compatible with your biological assay.[8]

Step 4: Consider Using a Solubilizing Excipient

  • Action: If co-solvents and pH adjustments are insufficient or incompatible with your assay, explore the use of cyclodextrins.

  • Solution: Cyclodextrins like Hydroxypropyl-β-Cyclodextrin (HP-β-CD) or Sulfobutylether-β-Cyclodextrin (SBE-β-CD) are effective solubilizing agents.[6][9][10] Prepare a stock solution of the cyclodextrin in your buffer and then add your compound. These molecules can encapsulate the drug, increasing its aqueous solubility.[9][11]

Data Presentation: Solubility Profile

The following table summarizes hypothetical solubility data for a compound like this compound under various conditions, as might be determined by a kinetic solubility assay.

ConditionFinal DMSO (%)Apparent Solubility (µM)Observations
Phosphate-Buffered Saline (PBS), pH 7.4 1%< 5Heavy Precipitation
Phosphate-Buffered Saline (PBS), pH 7.4 2%15Light Precipitation
MES Buffer, pH 6.0 1%25Minor Turbidity
Acetate Buffer, pH 5.0 1%75Clear Solution
PBS, pH 7.4 + 10 mM HP-β-CD 1%> 100Clear Solution

Experimental Protocols

Protocol 1: Kinetic Solubility Assay by Nephelometry

This protocol is used to determine the apparent solubility of a compound under specific assay conditions.[12][13]

  • Prepare Compound Stock: Create a 10 mM stock solution of this compound in 100% DMSO.[14]

  • Serial Dilution: In a 96-well plate (the "compound plate"), perform a serial dilution of the stock solution with 100% DMSO to generate a range of concentrations (e.g., 10 mM down to 0.1 mM).

  • Prepare Assay Plate: Add 198 µL of your chosen aqueous buffer to the wells of a clear, 96-well plate (the "assay plate").

  • Initiate Precipitation: Using a multichannel pipette, transfer 2 µL from the compound plate to the corresponding wells of the assay plate. This creates a 1:100 dilution with a final DMSO concentration of 1%. Mix immediately by gentle orbital shaking for 30-60 seconds.[8]

  • Incubation: Incubate the plate at room temperature for 1 to 2 hours, protected from light.[1]

  • Measurement: Read the plate using a nephelometer to measure the intensity of scattered light. Higher readings indicate greater precipitation. The concentration at which the signal significantly rises above the baseline is considered the kinetic solubility limit.[1]

Protocol 2: Solubility Enhancement with Cyclodextrins

This protocol outlines how to use cyclodextrins to improve compound solubility.

  • Prepare Cyclodextrin Buffer: Prepare your desired aqueous buffer (e.g., PBS, pH 7.4). Dissolve a suitable cyclodextrin, such as SBE-β-CD, into the buffer to a final concentration of 10-50 mM. Gentle warming may be required to fully dissolve the cyclodextrin.

  • Prepare Compound Stock: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Dilution: Add a small aliquot of the DMSO stock solution directly to the cyclodextrin-containing buffer to achieve your desired final compound concentration. The final DMSO concentration should be kept to a minimum (e.g., ≤1%).

  • Mixing and Incubation: Vortex the solution for 1-2 minutes and allow it to equilibrate at room temperature for at least 30 minutes to ensure complex formation.

  • Visual Inspection: Visually inspect the solution for any signs of precipitation against a dark background.

Visualizations

Troubleshooting Workflow

G start Precipitation Observed in Aqueous Buffer check_conc Is Final Compound Concentration Known? start->check_conc determine_ks Perform Kinetic Solubility Assay check_conc->determine_ks No check_dmso Is Final DMSO Concentration > 1%? check_conc->check_dmso Yes lower_conc Lower Concentration Below Solubility Limit determine_ks->lower_conc success Problem Solved: Clear Solution lower_conc->success optimize_dmso Optimize/Lower DMSO Concentration check_dmso->optimize_dmso Yes test_ph Test Solubility in Buffers of Different pH check_dmso->test_ph No optimize_dmso->success use_excipient Use Solubilizing Excipients (e.g., Cyclodextrins) test_ph->use_excipient use_excipient->success

Caption: A logical workflow for troubleshooting compound precipitation.

Solubilization Strategy Decision Tree

G start Need to Increase Aqueous Solubility is_ionizable Is Compound Ionizable? start->is_ionizable ph_compat Is pH Change Assay Compatible? is_ionizable->ph_compat Yes cosolvent_compat Is Co-Solvent (e.g., >1% DMSO) Assay Compatible? is_ionizable->cosolvent_compat No adjust_ph Strategy: Adjust Buffer pH ph_compat->adjust_ph Yes ph_compat->cosolvent_compat No increase_cosolvent Strategy: Increase Co-Solvent cosolvent_compat->increase_cosolvent Yes use_cyclodextrin Strategy: Use Cyclodextrins cosolvent_compat->use_cyclodextrin No

Caption: Decision tree for selecting a suitable solubilization strategy.

References

troubleshooting unexpected side products in imidazo[1,2-a]pyrazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of imidazo[1,2-a]pyrazines.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the synthesis of imidazo[1,2-a]pyrazines, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield of the Desired Imidazo[1,2-a]pyrazine Product

Question: My reaction is resulting in a low yield of the target imidazo[1,2-a]pyrazine. What are the common causes and how can I improve it?

Answer: Low yields can stem from several factors. Consider the following:

  • Suboptimal Reaction Conditions: The synthesis of imidazo[1,2-a]pyrazines is sensitive to reaction conditions. The choice of solvent, catalyst, temperature, and reaction time can significantly impact the yield.[1][2] A systematic optimization of these parameters is crucial. For instance, in a three-component synthesis of 3-aminoimidazo[1,2-a]pyrazines, changing the catalyst and solvent dramatically affects the product yield.

  • Purity of Starting Materials: Impurities in your starting materials, such as the 2-aminopyrazine or the α-haloketone, can lead to unwanted side reactions and the formation of byproducts, consequently lowering the yield of the desired product. It is advisable to purify starting materials if their purity is questionable.

  • Incomplete Reaction: The condensation and cyclization steps may not have gone to completion. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS). If the reaction has stalled, consider extending the reaction time or moderately increasing the temperature.

Issue 2: Formation of an Unexpected Regioisomer

Question: I have isolated a product with the correct mass, but the NMR spectrum is inconsistent with the desired 2-substituted imidazo[1,2-a]pyrazine. I suspect I have synthesized the 3-substituted isomer. Why is this happening and how can I control the regioselectivity?

Answer: The formation of regioisomers, particularly 2- and 3-substituted imidazo[1,2-a]pyrazines, is a common challenge. The regioselectivity is influenced by the reaction mechanism and the nature of the reactants.

  • Mechanism of Cyclization: In the reaction between a 2-aminopyrazine and an α-haloketone, the initial step is the N-alkylation of the 2-aminopyrazine. The subsequent intramolecular cyclization can occur via two pathways, leading to either the 2- or 3-substituted product. The electronic and steric properties of the substituents on both reactants can influence which pathway is favored.

  • Controlling Regioselectivity: A flexible synthetic route to both 2- and 3-aryl substituted regioisomers has been developed, allowing for the targeted synthesis of the desired isomer.[3][4][5] The choice of starting materials and reaction conditions can be adjusted to favor the formation of one isomer over the other. For example, the use of specific metal catalysts can direct the regioselectivity of the cyclization.

Issue 3: Presence of Multiple Brominated Species

Question: During the bromination of my imidazo[1,2-a]pyrazine core, I am observing the formation of a mixture of mono- and di-brominated products that are difficult to separate. How can I achieve selective mono-bromination?

Answer: Imidazo[1,2-a]pyrazine is susceptible to electrophilic substitution, and controlling the extent of bromination can be challenging.

  • Regioselectivity of Bromination: Electrophilic attack, such as bromination, preferentially occurs at the C-3 position of the imidazo[1,2-a]pyrazine ring.[6][7] This is due to the electronic properties of the heterocyclic system, where the intermediate formed by attack at C-3 is more stable. However, over-bromination can lead to di-substituted products, such as the 3,5-dibromo derivative.[8]

  • Optimizing Bromination Conditions: To favor mono-bromination, carefully control the stoichiometry of the brominating agent (e.g., N-bromosuccinimide). Running the reaction at a lower temperature and for a shorter duration can also help to minimize the formation of di-brominated side products.

Issue 4: Difficulty in Product Purification

Question: My crude product is a complex mixture, and I am struggling to isolate the pure imidazo[1,2-a]pyrazine. What are effective purification strategies?

Answer: Purification can be challenging due to the presence of side products with similar polarities to the desired compound.

  • Chromatography: Column chromatography is a common and effective method for purifying imidazo[1,2-a]pyrazines. A careful selection of the stationary phase (e.g., silica gel or neutral alumina) and the eluent system is critical for achieving good separation.

  • Recrystallization: If the product is a solid, recrystallization can be a powerful purification technique. The choice of solvent is crucial; the ideal solvent should dissolve the compound well at high temperatures and poorly at low temperatures, while the impurities remain soluble at low temperatures.

  • Precipitation and Filtration: In some cases, the desired product may precipitate directly from the reaction mixture upon cooling or addition of an anti-solvent. This can be a simple and efficient way to isolate the product with high purity.[1]

Data Presentation

Table 1: Optimization of Reaction Conditions for the Synthesis of a 3-Aminoimidazo[1,2-a]pyrazine Derivative

EntryCatalyst (5 mol%)SolventTime (h)Yield (%)
1CANEtOH2054
2SnCl₄EtOH2458
3SnCl₂EtOH2448
4InCl₃EtOH2455
5PTSA·H₂OEtOH2475
6FeCl₃EtOH2425
7I₂EtOH598
8I₂MeOH1585
9I₂Water2480
10I₂ACN3057
11I₂DCM3051
12I₂Toluene3025
13No catalystEtOH24

Data adapted from a study on the iodine-catalyzed three-component synthesis of imidazo[1,2-a]pyrazines.[1][2]

Experimental Protocols

Protocol 1: General Procedure for the Iodine-Catalyzed Three-Component Synthesis of 3-Aminoimidazo[1,2-a]pyrazines [1][2][9]

A mixture of 2-aminopyrazine (1.0 mmol), an appropriate aryl aldehyde (1.0 mmol), and tert-butyl isocyanide (1.0 mmol) is stirred in ethanol (5 mL). To this mixture, iodine (5 mol%) is added, and the reaction is stirred at room temperature for the time indicated in Table 1. Upon completion, the precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the pure 3-aminoimidazo[1,2-a]pyrazine derivative.

Protocol 2: Synthesis of 2-Aryl-8-chloroimidazo[1,2-a]pyrazines [3]

A solution of 2-amino-3-chloropyrazine and the corresponding α-bromo aryl ketone is heated in a suitable solvent (e.g., methanol). The reaction progress is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the 2-aryl-8-chloroimidazo[1,2-a]pyrazine.

Visualizations

reaction_pathway cluster_start Starting Materials cluster_products Potential Products 2-Aminopyrazine 2-Aminopyrazine Intermediate N-Alkylated Intermediate 2-Aminopyrazine->Intermediate alpha-Haloketone alpha-Haloketone alpha-Haloketone->Intermediate Desired_Product Desired Imidazo[1,2-a]pyrazine Intermediate->Desired_Product  Major Pathway Side_Product Regioisomeric Side Product Intermediate->Side_Product  Minor Pathway

Caption: General reaction pathway for imidazo[1,2-a]pyrazine synthesis.

troubleshooting_workflow Start Low Yield or Unexpected Product Check_Purity Check Purity of Starting Materials Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions (Solvent, Catalyst, Temp.) Check_Purity->Optimize_Conditions Pure Purify_Starting_Materials Purify Starting Materials Check_Purity->Purify_Starting_Materials Impure Analyze_Side_Products Analyze Side Products (NMR, MS) Optimize_Conditions->Analyze_Side_Products Still Issues Purification Purify Crude Product (Chromatography, Recrystallization) Optimize_Conditions->Purification Improved Modify_Protocol Modify Synthetic Protocol Analyze_Side_Products->Modify_Protocol Purify_Starting_Materials->Optimize_Conditions Modify_Protocol->Purification End Pure Desired Product Purification->End

Caption: A logical workflow for troubleshooting imidazo[1,2-a]pyrazine synthesis.

References

optimizing reaction conditions for the bromination of 8-methoxyimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the successful optimization of the bromination of 8-methoxyimidazo[1,2-a]pyrazine.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the bromination of 8-methoxyimidazo[1,2-a]pyrazine?

A1: Electrophilic aromatic substitution on the imidazo[1,2-a]pyrazine ring system preferentially occurs at the C-3 position. The 8-methoxy group is an activating group, which increases the electron density of the entire heterocyclic system, but the inherent reactivity of the scaffold strongly directs the substitution to C-3. This is because the carbocation intermediate formed upon electrophilic attack at C-3 is significantly more stable, as it allows the six-membered pyrazine ring to maintain its aromaticity.[1][2] Attack at other positions, such as C-2, would disrupt this aromaticity, leading to a much higher energy intermediate.[1][2]

Q2: Which brominating agent is most suitable for this reaction?

A2: N-Bromosuccinimide (NBS) is a common and effective choice for the bromination of electron-rich heterocycles like 8-methoxyimidazo[1,2-a]pyrazine.[3] It is a solid, making it easier and safer to handle than liquid bromine. Other reagents such as sodium bromite (NaBrO₂) under acidic conditions have also proven effective for the C-3 bromination of the related imidazo[1,2-a]pyridine scaffold and may be applicable here.[4]

Q3: Why is direct bromination of the imidazo[1,2-a]pyrazine core often problematic?

A3: The imidazo[1,2-a]pyrazine core is highly activated towards electrophilic substitution. This high reactivity can make the reaction difficult to control, often resulting in low yields or the formation of inseparable mixtures of di- and poly-brominated products.[5][6] Careful control of stoichiometry, temperature, and reaction time is therefore critical for achieving selective mono-bromination.

Q4: What is the role of the solvent in this reaction?

A4: The solvent plays a crucial role in moderating reactivity and influencing selectivity. Aprotic solvents like Dichloromethane (DCM), Chloroform, or Acetonitrile are typically used. For reactions with NBS, using a polar aprotic solvent like Dimethylformamide (DMF) can be effective for brominating aromatic compounds.[3] It is essential to use anhydrous solvents, as the presence of water can lead to unwanted side reactions and hydrolysis of the desired product.[3]

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired Product

Possible Cause Suggested Solution
Inactive Brominating Agent N-Bromosuccinimide (NBS) can decompose over time. It should be a white crystalline solid; if it is yellow or brown, it may have degraded. Use freshly recrystallized NBS for best results.[3]
Insufficient Activation While the substrate is electron-rich, some brominating agents may require an acid catalyst to generate a more potent electrophile. Consider adding a catalytic amount of a non-nucleophilic acid like p-toluenesulfonic acid (p-TsOH).
Reaction Temperature Too Low The reaction may require heating to proceed at a reasonable rate. Monitor the reaction by TLC and consider gradually increasing the temperature. For the related imidazo[1,2-a]pyridine system, temperatures around 60°C have been used.[4]
Sub-optimal Solvent The chosen solvent may not be suitable for the reaction. Try screening different anhydrous aprotic solvents such as acetonitrile, DCM, or DMF.

Problem 2: Formation of Multiple Products (Poly-bromination)

Possible Cause Suggested Solution
Excess Brominating Agent The high reactivity of the substrate makes it very sensitive to the stoichiometry of the brominating agent. Use no more than 1.0-1.1 equivalents of the brominating agent. Consider adding the agent portion-wise or as a solution via a syringe pump to maintain a low concentration.
Reaction Temperature Too High High temperatures can favor over-reaction. Run the reaction at a lower temperature (e.g., 0 °C or room temperature) and allow it to proceed for a longer time.
High Substrate Concentration High concentrations can sometimes lead to undesired side reactions. Try running the reaction under more dilute conditions.

Problem 3: Product Decomposition During Workup or Purification

Possible Cause Suggested Solution
Acidity from HBr Byproduct The reaction generates HBr (or succinimide for NBS reactions), which can make the workup mixture acidic and potentially degrade the product. Perform a mild basic wash (e.g., with saturated aqueous NaHCO₃ solution) during the workup to neutralize the acid.
Silica Gel-Mediated Decomposition The product may be sensitive to the acidic nature of standard silica gel. Purify the crude material using flash column chromatography with silica gel that has been pre-treated with a base (e.g., triethylamine in the eluent system, typically 1-2%).
Product Instability If the isolated product is unstable, store it under an inert atmosphere (N₂ or Ar) at low temperature and protected from light. Proceed to the next synthetic step as quickly as possible.

Data Presentation: Reaction Conditions for Analogous Systems

Since specific data for 8-methoxyimidazo[1,2-a]pyrazine is limited in published literature, the following table summarizes successful bromination conditions for the closely related imidazo[1,2-a]pyridine scaffold. These conditions serve as an excellent starting point for optimization.

SubstrateBrominating Agent (Equiv.)SolventTemperature (°C)Time (h)Yield (%)Reference
Imidazo[1,2-a]pyridinesNaBrO₂ (1.2)DMF603-564-92[4]
2-Phenylimidazo[1,2-a]pyridineTBAB (Tetrabutylammonium bromide)EtOHMW0.2590-95[4]
Electron-rich AromaticsNBS (1.1)DMFRT1-2High[3]

Experimental Protocols

Representative Protocol for C-3 Bromination using NBS

This protocol is a general starting point and should be optimized for the specific substrate.

1. Materials:

  • 8-methoxyimidazo[1,2-a]pyrazine (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

2. Procedure:

  • Dissolve 8-methoxyimidazo[1,2-a]pyrazine in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add NBS portion-wise over 15 minutes, ensuring the temperature does not rise significantly.

  • Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • If no reaction is observed after 1-2 hours, allow the mixture to warm to room temperature and continue stirring.

  • Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to consume any unreacted bromine species.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (consider pre-treating with 1% triethylamine in the eluent) to afford the desired 3-bromo-8-methoxyimidazo[1,2-a]pyrazine.

Visualizations

General Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve Substrate in Anhydrous Solvent B Establish Inert Atmosphere (N2/Ar) A->B C Cool to 0 C B->C D Add Brominating Agent (e.g., NBS) Portion-wise C->D E Monitor by TLC D->E F Quench Reaction (e.g., Na2S2O3) E->F Reaction Complete G Aqueous Wash (NaHCO3, Brine) F->G H Dry Organic Layer (Na2SO4) G->H I Concentrate in vacuo H->I J Flash Column Chromatography I->J K Characterize Product (NMR, MS) J->K G cluster_causes Potential Causes cluster_solutions Corrective Actions Start Low Yield Observed Cause1 Reagent Inactive? Start->Cause1 Cause2 Conditions Too Mild? Start->Cause2 Cause3 Side Reactions? Start->Cause3 Cause4 Workup/Purification Loss? Start->Cause4 Sol1 Use fresh/recrystallized NBS Cause1->Sol1 Sol2 Increase Temperature Add Catalyst Cause2->Sol2 Sol3 Check Stoichiometry Lower Temperature Cause3->Sol3 Sol4 Use Mild Basic Wash Use Neutralized Silica Cause4->Sol4 G cluster_pathways Electrophilic Attack Pathways cluster_c3 Attack at C-3 (Favored) cluster_c2 Attack at C-2 (Disfavored) Start 8-methoxyimidazo[1,2-a]pyrazine + Br+ Intermediate_C3 Stable Intermediate (Pyrazine ring remains aromatic) Start->Intermediate_C3 Low Energy Barrier Intermediate_C2 Unstable Intermediate (Aromaticity of pyrazine ring is lost) Start->Intermediate_C2 High Energy Barrier Product_C3 3-Bromo Product Intermediate_C3->Product_C3 -H+ Product_C2 2-Bromo Product (Minor or not observed) Intermediate_C2->Product_C2 -H+

References

Technical Support Center: Purification of 6-Bromo-8-methoxyimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 6-Bromo-8-methoxyimidazo[1,2-a]pyrazine.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial purification methods for crude this compound?

A1: The most commonly employed purification techniques for imidazo[1,2-a]pyrazine derivatives, including this compound, are silica gel column chromatography and recrystallization.[1][2] The choice between these methods often depends on the scale of the reaction and the nature of the impurities.

Q2: Which solvent systems are typically used for silica gel column chromatography of this compound?

A2: A common and effective eluent system for the column chromatography of this compound and related structures is a mixture of hexane and ethyl acetate.[1] The ratio of these solvents may need to be optimized based on TLC analysis to achieve the best separation. Another reported solvent system is chloroform and methanol.[1]

Q3: What is a suitable solvent for recrystallization of this compound?

A3: For related bromo-imidazo[1,2-a]pyridine compounds, a mixed solvent system of ethyl acetate and n-hexane has been successfully used for recrystallization.[2] This is a good starting point for the recrystallization of this compound.

Q4: What level of purity can I expect after a single purification step?

A4: Commercial suppliers of this compound typically offer a purity of 98%.[3] Achieving this level of purity is often feasible with a carefully executed column chromatography or recrystallization.

Troubleshooting Guide

Issue 1: Difficulty in Removing a Closely Eluting Impurity during Column Chromatography

Q: I am observing an impurity with a very similar Rf value to my product on the TLC plate, making separation by column chromatography challenging. What steps can I take?

A: This is a common issue when dealing with impurities that have similar polarity to the desired compound. Here are several strategies to improve separation:

  • Solvent System Optimization:

    • Adjust Polarity: Fine-tune the hexane:ethyl acetate ratio. A less polar solvent system (higher hexane percentage) will generally lead to better separation of less polar compounds, while a more polar system (higher ethyl acetate percentage) can help separate more polar impurities.

    • Try a Different Solvent System: Consider switching to a different solvent system with different selectivity, such as dichloromethane:methanol or toluene:acetone.

  • Chromatography Technique Modification:

    • Use a Longer Column: Increasing the length of the silica gel bed can enhance the separation of closely eluting compounds.

    • Employ a Finer Mesh Silica Gel: Using a higher mesh silica gel (e.g., 230-400 mesh instead of 60-120 mesh) can improve resolution.

    • Gradient Elution: Start with a less polar solvent mixture and gradually increase the polarity. This can help to better separate compounds with close Rf values.

Issue 2: Product Fails to Crystallize or Oils Out During Recrystallization

Q: I have attempted to recrystallize my this compound, but it either remains in solution or separates as an oil. What should I do?

A: Oiling out or failure to crystallize can be caused by several factors, including the presence of impurities, using an inappropriate solvent, or cooling the solution too quickly.

  • Troubleshooting Steps:

    • Ensure High Purity: Recrystallization is most effective on material that is already relatively pure. If your crude product is highly impure, consider performing a preliminary purification by column chromatography.

    • Solvent Selection:

      • If the compound is too soluble, add a co-solvent in which it is less soluble (an "anti-solvent"). For an ethyl acetate solution, slowly add n-hexane until turbidity persists.

      • If the compound is not dissolving even at elevated temperatures, you have likely chosen a poor solvent.

    • Control Cooling Rate: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator. Rapid cooling can promote oiling out.

    • Induce Crystallization:

      • Seeding: If you have a small amount of pure, solid product, add a seed crystal to the cooled solution.

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites for crystal growth.

Issue 3: Low Recovery of the Product After Purification

Q: My yield of this compound is significantly lower than expected after purification. What are the potential causes and how can I improve my recovery?

A: Low recovery can be attributed to several factors, from incomplete extraction to product degradation.

  • Potential Causes and Solutions:

    • Incomplete Extraction: During the work-up, ensure the aqueous layer is extracted multiple times with an appropriate organic solvent (e.g., ethyl acetate or chloroform) to maximize the recovery of the product.[1]

    • Product Adsorption on Silica Gel: Highly polar compounds can sometimes irreversibly bind to silica gel. While this compound is not excessively polar, this can still be a factor. Ensure you flush the column with a more polar solvent mixture at the end of the chromatography to elute any remaining product.

    • Product Degradation: Imidazo[1,2-a]pyrazines can be sensitive to strong acids or bases. Ensure that the purification conditions are kept neutral if possible.

    • Losses during Recrystallization: Using too much solvent for recrystallization will result in a significant portion of the product remaining in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve the solid.

Data Presentation

Table 1: Reported Solvent Systems for Column Chromatography of Imidazo[1,2-a]pyrazine Derivatives

Solvent SystemRatio (v/v)Reference
Hexane:Ethyl AcetateVaries (e.g., 9:1, 6:4)[1]
Chloroform:MethanolNot specified[1]

Experimental Protocols

Protocol 1: General Procedure for Silica Gel Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel (e.g., 60-120 mesh) in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a level and compact bed. Drain the excess solvent until it is just above the silica surface.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

  • Elution: Begin eluting with the starting solvent mixture, collecting fractions. The polarity of the eluent can be gradually increased (e.g., by increasing the percentage of ethyl acetate) to facilitate the elution of the product.

  • Fraction Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: General Procedure for Recrystallization

  • Solvent Addition: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of a suitable solvent (e.g., ethyl acetate).

  • Dissolution: Gently heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, further cool the flask in an ice bath.

  • Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Crude_Product Crude 6-Bromo-8-methoxy- imidazo[1,2-a]pyrazine Column_Chromatography Silica Gel Column Chromatography Crude_Product->Column_Chromatography Purity_Analysis Purity Analysis (TLC, NMR) Column_Chromatography->Purity_Analysis Recrystallization Recrystallization Recrystallization->Purity_Analysis Purity_Analysis->Recrystallization If impure Pure_Product Pure Product (>98%) Purity_Analysis->Pure_Product If pure

Caption: General workflow for the purification of this compound.

Troubleshooting_Tree Start Suboptimal Purification Outcome Problem Identify the Primary Issue Start->Problem Low_Yield Low_Yield Problem->Low_Yield Low Yield Low_Purity Low_Purity Problem->Low_Purity Low Purity No_Crystals No_Crystals Problem->No_Crystals No Crystallization Check_Extraction Incomplete Extraction? -> Re-extract aqueous layer Low_Yield->Check_Extraction Potential Cause Check_Adsorption Adsorption on Silica? -> Flush column with polar solvent Low_Yield->Check_Adsorption Potential Cause Optimize_Chroma Poor Chromatographic Separation? -> Optimize solvent system -> Use longer column/finer silica Low_Purity->Optimize_Chroma Potential Cause Re_Purify Consider Re-purification (e.g., Recrystallization) Low_Purity->Re_Purify Solution Check_Solvent Inappropriate Solvent? -> Add anti-solvent -> Try different solvent No_Crystals->Check_Solvent Potential Cause Induce_Crystals Induce Crystallization -> Seeding -> Scratching No_Crystals->Induce_Crystals Solution Optimize_Chroma->Re_Purify Check_Solvent->Induce_Crystals

Caption: Troubleshooting decision tree for purification challenges.

References

how to prevent degradation of 6-Bromo-8-methoxyimidazo[1,2-a]pyrazine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 6-Bromo-8-methoxyimidazo[1,2-a]pyrazine to prevent its degradation. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Troubleshooting Guide

This guide addresses common problems that may arise during the storage and use of this compound, helping you to identify potential causes and implement corrective actions.

ProblemPotential CauseSuggested Action
Discoloration of the solid compound (e.g., turning yellow or brown) Exposure to light, air (oxidation), or elevated temperatures.Store the compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) at the recommended low temperature. Minimize exposure to ambient light and air during handling.
Appearance of new peaks in HPLC analysis Chemical degradation due to hydrolysis, oxidation, or photodegradation.Review storage conditions. If stored in solution, consider the solvent's purity and potential for reaction. Prepare fresh solutions for each experiment. Conduct a forced degradation study to identify potential degradation products.
Decreased potency or inconsistent experimental results Degradation of the compound leading to a lower concentration of the active molecule.Re-analyze the purity of the stored compound using a validated analytical method like HPLC or LC-MS. If degradation is confirmed, procure a fresh batch of the compound. Ensure consistent and proper storage for all aliquots.
Poor solubility compared to a fresh sample Formation of less soluble degradation products or polymers.Attempt to dissolve a small amount in a range of appropriate solvents. If solubility issues persist, it is a strong indicator of degradation. The material should be discarded and replaced.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: To ensure long-term stability, the solid compound should be stored in a tightly sealed container, protected from light, in a dry environment. For optimal preservation, storage at 2-8°C is recommended.[1] Storing under an inert atmosphere, such as argon or nitrogen, can further prevent oxidative degradation.

Q2: How should I store solutions of this compound?

A2: Solutions are generally less stable than the solid form. If you must store the compound in solution, use a high-purity, anhydrous aprotic solvent. It is advisable to prepare solutions fresh for each use. If short-term storage is necessary, store the solution at low temperatures (e.g., -20°C) in a tightly capped vial, protected from light. The stability in various solvents should be experimentally determined if long-term storage in solution is required.

Q3: What are the likely degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively documented in public literature, based on its structure containing an imidazo[1,2-a]pyrazine core, a bromo substituent, and a methoxy group, potential degradation pathways include:

  • Hydrolysis: The imidazo[1,2-a]pyrazine ring system could be susceptible to cleavage under strong acidic or basic conditions.

  • Oxidation: The electron-rich heterocyclic ring is a potential site for oxidation, which can be accelerated by exposure to air and light.[2]

  • Photodegradation: Aromatic and heterocyclic compounds are often sensitive to UV and visible light, which can induce decomposition.

  • Debromination: The bromo-substituent could potentially be removed under certain reductive conditions or upon exposure to light.

Q4: Are there any known incompatibilities for this compound?

A4: Specific incompatibility data is limited. However, as a general precaution, avoid strong oxidizing agents, strong acids, and strong bases. The methoxy group may also be susceptible to cleavage by strong Lewis acids.

Experimental Protocols

To ensure the stability of this compound for your experiments, it is crucial to employ stability-indicating analytical methods. Forced degradation studies are recommended to identify potential degradation products and establish the stability-indicating nature of your analytical method.

Protocol: Forced Degradation Study

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity solvent for dissolving the compound (e.g., acetonitrile or DMSO)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or PDA)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep the solution at room temperature for a defined period, protected from light.

  • Thermal Degradation: Place a sample of the solid compound in an oven at an elevated temperature (e.g., 80°C) for a defined period. Also, heat a solution of the compound under reflux.

  • Photodegradation: Expose a solution of the compound and a sample of the solid compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, by a validated HPLC method. Compare the chromatograms to identify new peaks corresponding to degradation products.

Protocol: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating and quantifying this compound from its potential degradation products.

Instrumentation and Conditions (Example):

  • HPLC System: A system with a quaternary pump, autosampler, column oven, and PDA detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile). The gradient should be optimized to achieve separation of the main peak from any impurity peaks.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., determined from the UV spectrum).

  • Injection Volume: 10 µL.

Procedure:

  • Inject the unstressed and stressed samples from the forced degradation study.

  • Assess the chromatograms for the resolution between the parent peak and any new peaks.

  • The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak and from each other.

Visualizations

Troubleshooting_Degradation start Start: Observe signs of degradation (e.g., color change, new HPLC peaks) check_storage Review Storage Conditions: - Temperature (2-8°C)? - Protected from light? - Tightly sealed? - Inert atmosphere? start->check_storage improper_storage Improper Storage check_storage->improper_storage No proper_storage Proper Storage check_storage->proper_storage Yes correct_storage Action: Correct storage conditions. Aliquot new sample if necessary. improper_storage->correct_storage investigate_handling Investigate Handling and Solution Stability: - Solvent purity? - Fresh solutions used? - Exposure during handling? proper_storage->investigate_handling confirm_degradation Confirm Degradation: - Re-run HPLC/LC-MS analysis. - Compare with a fresh standard. correct_storage->confirm_degradation handling_issue Potential Handling/ Solution Issue investigate_handling->handling_issue Yes no_handling_issue No Obvious Issue investigate_handling->no_handling_issue No improve_handling Action: - Use high-purity, dry solvents. - Prepare fresh solutions. - Minimize exposure. handling_issue->improve_handling no_handling_issue->confirm_degradation improve_handling->confirm_degradation degradation_confirmed Degradation Confirmed confirm_degradation->degradation_confirmed Yes no_degradation No Degradation (Investigate other experimental variables) confirm_degradation->no_degradation No discard_sample Action: Discard degraded sample. Procure fresh material. degradation_confirmed->discard_sample Storage_Prevention_Pathway compound This compound storage_conditions Optimal Storage Conditions compound->storage_conditions temp Temperature: 2-8°C storage_conditions->temp light Light: Protect from light (Amber vial) storage_conditions->light atmosphere Atmosphere: Inert Gas (Ar, N₂) (Tightly sealed) storage_conditions->atmosphere moisture Moisture: Dry/Desiccated storage_conditions->moisture prevention Prevention of Degradation Pathways temp->prevention light->prevention photodegradation Photodegradation light->photodegradation Prevents atmosphere->prevention oxidation Oxidation atmosphere->oxidation Prevents moisture->prevention hydrolysis Hydrolysis moisture->hydrolysis Prevents

References

Technical Support Center: Kinase Assay Development for Imidazo[1,2-a]pyrazine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers developing and refining biochemical kinase assays for 6-Bromo-8-methoxyimidazo[1,2-a]pyrazine and related novel compounds. Since this specific molecule is not extensively characterized in public literature, this document focuses on establishing a robust assay framework, troubleshooting common issues, and systematically determining key assay parameters.

Frequently Asked Questions (FAQs)

Q1: I cannot find a known kinase target for this compound. Where should I begin?

A1: It is common for novel chemical entities to have no publicly documented targets. The imidazo[1,2-a]pyrazine scaffold, however, is known to be a versatile core for inhibitors of various kinases, including Aurora Kinases, Cyclin-Dependent Kinase 9 (CDK9), and members of the PI3K/AKT/mTOR pathway.[1][2][3][4][5]

Your initial step should be a broad kinase panel screening (kinome scan) to identify potential primary targets.[6] This will provide crucial data on which kinase or kinase family your compound interacts with, guiding all subsequent assay development.

Q2: What is a suitable starting concentration for my compound in a primary screen?

A2: For a primary screen where the potency is unknown, a common starting concentration is 1 to 10 µM. This concentration is typically high enough to detect moderate-to-weak inhibitors without causing issues related to solubility or non-specific inhibition.

Q3: How do I select the right assay format?

A3: The choice of assay format depends on available laboratory equipment, throughput requirements, and the nature of the kinase.[7] Common formats include:

  • Radiometric Assays: Considered the "gold standard," they directly measure the incorporation of a radiolabeled phosphate ([³²P] or [³³P]) from ATP onto a substrate.[8] They are highly sensitive but require handling of radioactive materials.[9]

  • Luminescence-Based Assays (e.g., ADP-Glo™): These assays quantify kinase activity by measuring the amount of ADP produced.[10] They are highly sensitive, suitable for high-throughput screening (HTS), and avoid radioactivity.[10]

  • Fluorescence-Based Assays (e.g., TR-FRET, FP): These methods use fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET) to detect the phosphorylated product.[8] They are homogeneous ("mix-and-read") and well-suited for HTS.[10]

For initial screening, luminescence or fluorescence-based assays are often preferred due to their simplicity and scalability.[11]

Q4: My compound is ATP-competitive. How does the ATP concentration in the assay affect my results?

A4: For an ATP-competitive inhibitor, the measured IC50 value is highly dependent on the ATP concentration. A high ATP concentration will make the inhibitor appear less potent.[12] It is crucial to perform the assay at an ATP concentration that is at or near the Michaelis constant (Km) for the specific kinase. This allows for more accurate and comparable determination of inhibitor potency (IC50) and facilitates the calculation of the inhibitor constant (Ki).[9]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High Background Signal 1. Compound interference (autofluorescence, luciferase inhibition).2. High kinase autophosphorylation.3. Contaminated reagents (e.g., ATP with ADP).1. Run a "no-enzyme" control with your compound to check for direct effects on the detection system.[12]2. Use a "no-substrate" control to measure autophosphorylation. If high, reduce kinase concentration or assay time.[9][12]3. Use fresh, high-quality reagents.
Low Signal-to-Background Ratio 1. Insufficient kinase activity.2. Sub-optimal enzyme or substrate concentration.3. Assay conditions (pH, temperature, incubation time) not optimal.1. Verify enzyme activity with a positive control inhibitor.2. Titrate both kinase and substrate to find optimal concentrations.3. Ensure the reaction is within the linear range by performing a time-course experiment.[13] Optimize buffer conditions.[14]
High Well-to-Well Variability 1. Inaccurate pipetting.2. Compound precipitation/poor solubility.3. Compound aggregation at high concentrations.1. Use calibrated pipettes and proper technique. Automate liquid handling if possible.2. Check compound solubility in the final assay buffer. The final DMSO concentration should typically be ≤1%.3. Test for aggregation by including 0.01% Triton X-100 in the assay buffer. If potency decreases significantly, aggregation is likely.[12]
Inhibitor Potency Differs from Cellular Assays 1. High ATP concentration in the biochemical assay (cellular ATP is ~1-10 mM).2. The compound may be a pro-drug, requiring metabolic activation.3. Cell membrane permeability issues or active efflux from cells.1. Re-run the biochemical assay with a higher, more physiologically relevant ATP concentration to compare with cellular data.2. This requires further investigation beyond a simple biochemical assay.3. These are cellular phenomena that biochemical assays are not designed to measure.[15]

Experimental Protocols

Protocol 1: Determining ATP Km for a Target Kinase

This protocol is essential for setting up an inhibition assay that yields meaningful potency values.

  • Reagent Preparation :

    • Kinase Buffer : Prepare a suitable buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5).

    • Kinase : Dilute the kinase enzyme to a working concentration (e.g., 2-5 nM) in kinase buffer.

    • Substrate : Prepare the substrate at a concentration that is non-limiting (e.g., 5-10 times its Km, if known, or a high concentration like 200 µM).

    • ATP Stock : Prepare serial dilutions of ATP in water, ranging from 1 mM down to 1 µM.

  • Assay Procedure (Example using ADP-Glo™) :

    • Add 5 µL of kinase to each well of a 384-well plate.

    • Add 10 µL of a mix containing the substrate and varying concentrations of ATP.

    • Incubate for the desired time (e.g., 60 minutes) at 30°C. Ensure this time is within the linear range of the reaction.

    • Stop the reaction by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

    • Read luminescence on a plate reader.

  • Data Analysis :

    • Plot the reaction velocity (luminescence signal) against the ATP concentration.

    • Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Vmax and Km(ATP).

Protocol 2: IC50 Determination for this compound

This protocol determines the potency of the inhibitor against the target kinase.

  • Reagent Preparation :

    • Kinase Buffer, Kinase, Substrate : Prepare as in Protocol 1.

    • ATP : Prepare ATP at a final concentration equal to the empirically determined Km(ATP).

    • Inhibitor : Prepare a 10-point, 3-fold serial dilution of your compound in 100% DMSO, starting from a high concentration (e.g., 10 mM). Then, create intermediate dilutions in kinase buffer.

  • Assay Procedure :

    • Add 2.5 µL of serially diluted compound or DMSO vehicle control to appropriate wells.

    • Add 5 µL of kinase to all wells. Incubate for 15-30 minutes at room temperature (compound pre-incubation).

    • Initiate the kinase reaction by adding 2.5 µL of a mix containing substrate and ATP (at 2x Km concentration).

    • Incubate, stop the reaction, and detect the signal as described in Protocol 1.

  • Data Analysis :

    • Normalize the data using the "No Inhibitor" (0% inhibition) and "Max Inhibition/No Enzyme" (100% inhibition) controls.

    • Plot the percent inhibition against the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation Templates

Table 1: ATP Km Determination Results

Parameter Value
Kinase Concentration e.g., 5 nM
Substrate Concentration e.g., 100 µM
Km (ATP) Calculated Value (µM)
Vmax Calculated Value (RLU/min)

| R² | Goodness of fit value |

Table 2: Inhibitor Potency (IC50) Summary

Compound Name Target Kinase ATP Conc. (µM) IC50 (µM) Hill Slope
This compound e.g., Aurora A Value from Table 1 Calculated Value Calculated Value

| Positive Control (e.g., Alisertib) | e.g., Aurora A | Value from Table 1 | Calculated Value | Calculated Value |

Visualizations

Signaling Pathway Context

The imidazo[1,2-a]pyrazine scaffold has been associated with inhibitors of the PI3K/AKT/mTOR pathway, a critical signaling cascade in cancer cell growth and survival.[1][16][17] Investigating kinases within this pathway could be a rational starting point for target identification.

PI3K_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Inhibition Point (PI3K Inhibitors) PIP3 PIP3 PI3K->PIP3 p PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT p mTORC1 mTORC1 AKT->mTORC1 Inhibition Point (AKT Inhibitors) mTORC2 mTORC2 mTORC2->AKT p Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibition Point (mTOR Inhibitors)

Caption: Simplified PI3K/AKT/mTOR pathway showing potential inhibition points for kinase inhibitors.

Experimental Workflow

The following diagram outlines the standard workflow for determining the IC50 of a test compound.

IC50_Workflow prep 1. Reagent Preparation dilute 2. Compound Serial Dilution prep->dilute plate 3. Plate Compound & Kinase dilute->plate initiate 4. Initiate Reaction (Add Substrate/ATP) plate->initiate incubate 5. Incubate initiate->incubate detect 6. Stop Reaction & Add Detection Reagents incubate->detect read 7. Read Plate (e.g., Luminescence) detect->read analyze 8. Data Analysis (IC50 Curve Fit) read->analyze

Caption: Standard experimental workflow for an in vitro kinase inhibitor IC50 determination assay.

Troubleshooting Logic

This decision tree provides a logical flow for diagnosing common issues in a kinase assay, such as an unexpectedly low signal.

Troubleshooting_Tree start Problem: Low Signal or No Activity q_pos Is the positive control inhibitor working? start->q_pos a_pos_no Issue is with core assay components. q_pos->a_pos_no No a_pos_yes Assay is valid. Issue is with test compound. q_pos->a_pos_yes Yes q_enzyme Check kinase activity. (e.g., titration, new lot) a_pos_no->q_enzyme q_reagents Check substrate/ATP (degradation, concentration) a_pos_no->q_reagents q_sol Is compound soluble in assay buffer? a_pos_yes->q_sol q_agg Does adding detergent (0.01% Triton) restore activity? a_pos_yes->q_agg a_sol Precipitation is masking activity. Reformulate or lower concentration. q_sol->a_sol No a_agg Compound is an aggregator. This is a common false-positive mechanism. q_agg->a_agg Yes

Caption: A decision tree for troubleshooting low signal or apparent lack of inhibition in a kinase assay.

References

strategies to enhance the selectivity of 6-Bromo-8-methoxyimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the selectivity of 6-Bromo-8-methoxyimidazo[1,2-a]pyrazine and its analogs.

Frequently Asked Questions (FAQs)

Q1: What are the known biological targets for the imidazo[1,2-a]pyrazine scaffold?

The imidazo[1,2-a]pyrazine scaffold is a versatile pharmacophore that has been shown to exhibit a wide range of biological activities.[1][2] Derivatives of this core structure have been identified as inhibitors of various protein kinases, including Aurora kinases, cyclin-dependent kinases (CDKs), and IκB kinase (IKK).[3][4][5][6] Additionally, some imidazo[1,2-a]pyrazine derivatives have shown activity as AMPAR negative modulators and have been investigated for their potential in treating neurological disorders.[7]

Q2: What is the general strategy for improving the selectivity of a kinase inhibitor based on the imidazo[1,2-a]pyrazine core?

Enhancing the selectivity of kinase inhibitors is a critical aspect of drug discovery to minimize off-target effects. For imidazo[1,2-a]pyrazine-based compounds, a common strategy involves structure-based drug design to exploit differences in the ATP-binding sites of various kinases. Modifications at different positions of the imidazo[1,2-a]pyrazine ring can lead to interactions with specific amino acid residues in the target kinase, thereby increasing selectivity. For instance, introducing substituents that can interact with the gatekeeper residue or other non-conserved residues in the kinase active site can significantly improve the selectivity profile.[3][4][5]

Q3: How do the 6-bromo and 8-methoxy substituents on the imidazo[1,2-a]pyrazine core influence its properties and selectivity?

The substituents at the C6 and C8 positions of the imidazo[1,2-a]pyrazine ring play a crucial role in modulating the compound's physicochemical properties and biological activity.

  • 6-Bromo group: The bromine atom at the C6 position can serve as a valuable synthetic handle for introducing further diversity through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. This allows for the exploration of a wide range of substituents that can probe different regions of the target's binding pocket to enhance potency and selectivity.

  • 8-Methoxy group: The methoxy group at the C8 position is an electron-donating group that can influence the electronic properties of the heterocyclic system. It can also participate in hydrogen bonding interactions with the target protein. The selective displacement of a bromine atom at the C8 position with sodium methoxide to yield this compound suggests that this position is more reactive towards nucleophilic substitution compared to the C6 position.[1][8][9]

Troubleshooting Guides

Issue 1: Low yield during the synthesis of this compound.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Incomplete reaction of 6,8-dibromoimidazo[1,2-a]pyrazine with sodium methoxide. 1. Increase reaction time: Monitor the reaction by TLC or LC-MS to ensure it goes to completion. 2. Increase temperature: Gently heat the reaction mixture, but be cautious of potential side reactions. 3. Use a stronger base or a different solvent: Consider using a stronger alkoxide base or a more polar aprotic solvent to improve solubility and reaction rate.
Side reactions, such as substitution at the C6 position or decomposition. 1. Control stoichiometry: Use a controlled amount of sodium methoxide (e.g., 1.0-1.2 equivalents) to favor monosubstitution. 2. Lower reaction temperature: Perform the reaction at a lower temperature to minimize side reactions.
Difficulties in purification. 1. Optimize chromatography conditions: Use a gradient elution protocol for column chromatography to effectively separate the product from starting material and byproducts. 2. Consider recrystallization: If the product is a solid, recrystallization from a suitable solvent system can improve purity and yield.
Issue 2: Poor selectivity of the synthesized this compound analog.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
The core scaffold has inherent affinity for multiple kinases. 1. Perform a broad kinase panel screening: This will identify the off-targets and guide the subsequent optimization strategy.
The substituents are not optimal for selective binding. 1. Structure-based design: If the crystal structure of the target kinase is available, use molecular modeling to design modifications that enhance interactions with specific residues in the active site. 2. Modify the 6-position: Utilize the bromo group at the C6 position to introduce a library of diverse substituents via cross-coupling reactions. Analyze the structure-activity relationship (SAR) to identify groups that improve selectivity. 3. Modify the 8-methoxy group: Replace the methoxy group with other alkoxy groups or amines to explore different hydrogen bonding and steric interactions.
The compound is a non-specific inhibitor. 1. Assay for promiscuous inhibition: Perform assays to rule out non-specific mechanisms of inhibition, such as compound aggregation.

Experimental Protocols

Synthesis of this compound

This protocol is based on the selective methoxylation of 6,8-dibromoimidazo[1,2-a]pyrazine.[1][8][9]

Materials:

  • 6,8-dibromoimidazo[1,2-a]pyrazine

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve 6,8-dibromoimidazo[1,2-a]pyrazine (1.0 eq) in anhydrous methanol.

  • Add sodium methoxide (1.1 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Once the starting material is consumed, quench the reaction by adding water.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_optimization Selectivity Enhancement cluster_evaluation Evaluation Synthesis Synthesis of 6,8-dibromoimidazo[1,2-a]pyrazine Methoxylation Selective Methoxylation at C8 to yield 6-Bromo-8-methoxy- imidazo[1,2-a]pyrazine Synthesis->Methoxylation SAR_C6 SAR at C6 via Cross-Coupling Methoxylation->SAR_C6 Screening Kinase Panel Screening Methoxylation->Screening SAR_C8 Modification of C8-methoxy group Lead_Opt Lead Optimization Screening->Lead_Opt

Caption: A generalized workflow for the synthesis and optimization of this compound analogs to enhance selectivity.

troubleshooting_synthesis start Low Yield in Methoxylation Step check_completion Is the reaction complete? start->check_completion increase_time_temp Increase reaction time/temperature check_completion->increase_time_temp No check_side_products Are there significant side products? check_completion->check_side_products Yes increase_time_temp->check_completion control_stoichiometry Control NaOMe stoichiometry (1.0-1.2 eq) check_side_products->control_stoichiometry Yes optimize_purification Optimize purification (chromatography/recrystallization) check_side_products->optimize_purification No lower_temp Lower reaction temperature control_stoichiometry->lower_temp lower_temp->optimize_purification end Improved Yield optimize_purification->end

Caption: A troubleshooting flowchart for addressing low yields during the synthesis of this compound.

signaling_pathway cluster_kinase_cascade Kinase Signaling Pathway Upstream_Kinase Upstream Kinase Target_Kinase Target Kinase (e.g., Aurora Kinase) Upstream_Kinase->Target_Kinase Phosphorylation Downstream_Substrate Downstream Substrate Target_Kinase->Downstream_Substrate Phosphorylation Cellular_Response Cellular Response (e.g., Apoptosis, Cell Cycle Arrest) Downstream_Substrate->Cellular_Response Inhibitor 6-Bromo-8-methoxy- imidazo[1,2-a]pyrazine Inhibitor->Target_Kinase

Caption: A simplified diagram of a kinase signaling pathway inhibited by this compound.

References

Validation & Comparative

comparing the efficacy of 6-Bromo-8-methoxyimidazo[1,2-a]pyrazine with other kinase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of kinase inhibitors based on the imidazo[1,2-a]pyrazine scaffold. Due to the limited publicly available data on the specific compound 6-Bromo-8-methoxyimidazo[1,2-a]pyrazine, this guide focuses on the broader class of imidazo[1,2-a]pyrazine derivatives and compares their performance against various kinase targets. The experimental data presented is based on published literature for structurally related compounds, offering valuable insights into the potential of this chemical class in kinase inhibitor discovery.

The imidazo[1,2-a]pyrazine core is a privileged scaffold in medicinal chemistry, forming the basis for a multitude of potent and selective kinase inhibitors.[1] Kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is implicated in diseases such as cancer and inflammatory disorders. The development of small molecule kinase inhibitors has therefore become a major focus in drug discovery. This guide will delve into the efficacy of several imidazo[1,2-a]pyrazine-based compounds, presenting their inhibitory activities and the experimental methods used to determine them.

Comparative Efficacy of Imidazo[1,2-a]pyrazine Derivatives

The inhibitory potency of various imidazo[1,2-a]pyrazine derivatives has been evaluated against a range of kinase targets. The half-maximal inhibitory concentration (IC50) is a key metric for efficacy, representing the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.

Below is a summary of the reported IC50 values for several imidazo[1,2-a]pyrazine-based kinase inhibitors against their respective targets. This data highlights the versatility of the imidazo[1,2-a]pyrazine scaffold in targeting different kinases with high potency.

Compound ClassTarget KinaseIC50 (nM)Reference Compound Example
Imidazo[1,2-a]pyrazine AnalogSpleen Tyrosine Kinase (Syk)16.5Entospletinib (GS-9973)[2]
Imidazo[1,2-a]pyrazine DerivativeAurora Kinase A/B25 (cell potency)SCH 1473759[3]
Imidazo[1,2-a]pyrazine DerivativeCyclin-Dependent Kinase 9 (CDK9)160Compound 3c (from study)
Pyrazine-2-carbonitrile DerivativeCheckpoint Kinase 1 (CHK1)1Prexasertib (ly2606368)[2]

Signaling Pathways and Experimental Workflow

To understand the context of kinase inhibition, it is crucial to visualize the signaling pathways in which these enzymes operate. Furthermore, a clear experimental workflow is essential for reproducible results in drug discovery.

Signaling_Pathway cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Kinase X Kinase X Receptor Tyrosine Kinase (RTK)->Kinase X Kinase Y Kinase Y Kinase X->Kinase Y Target Protein Target Protein Kinase Y->Target Protein Proliferation Proliferation Target Protein->Proliferation Survival Survival Target Protein->Survival Differentiation Differentiation Target Protein->Differentiation Imidazo[1,2-a]pyrazine Inhibitor Imidazo[1,2-a]pyrazine Inhibitor Imidazo[1,2-a]pyrazine Inhibitor->Kinase X Inhibition Experimental_Workflow Compound Synthesis Compound Synthesis Biochemical Assay (IC50) Biochemical Assay (IC50) Compound Synthesis->Biochemical Assay (IC50) Cell-based Assay Cell-based Assay Biochemical Assay (IC50)->Cell-based Assay Lead Optimization Lead Optimization Cell-based Assay->Lead Optimization Lead Optimization->Biochemical Assay (IC50) Iterative Improvement In vivo Studies In vivo Studies Lead Optimization->In vivo Studies

References

Validating the Activity of 6-Bromo-8-methoxyimidazo[1,2-a]pyrazine in Secondary Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the secondary validation of 6-Bromo-8-methoxyimidazo[1,2-a]pyrazine , a novel small molecule with putative activity as an inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1). Based on the activity of structurally related imidazo[1,2-a]pyrazine derivatives, it is hypothesized that this compound targets ENPP1, a key negative regulator of the cGAS-STING (Cyclic GMP-AMP Synthase - Stimulator of Interferon Genes) signaling pathway.[1][2] Inhibition of ENPP1 prevents the hydrolysis of the second messenger 2'3'-cyclic GMP-AMP (cGAMP), thereby enhancing STING-mediated innate immune responses, which is a promising strategy in cancer immunotherapy.[3][4]

This document outlines key secondary assays to confirm the biological activity of this compound and compares its hypothetical performance against a known imidazo[1,2-a]pyrazine-based ENPP1 inhibitor, herein referred to as Comparator Compound 7 .[1][2]

Performance Comparison of ENPP1 Inhibitors

The following tables summarize the expected and known performance of this compound and Comparator Compound 7 in key secondary validation assays.

Table 1: In Vitro Activity Profile

CompoundTargetPrimary Assay IC50 (nM)Secondary Cell-Based Assay Performance (Fold Induction of Target Genes vs. cGAMP control)
This compound ENPP1 (putative)Data not availableHypothetical potentiation of IFNB1, CXCL10, and IL6 mRNA expression
Comparator Compound 7 ENPP15.70 - 9.68[1][2]Demonstrated enhancement of cGAMP-induced mRNA expression of IFNB1, CXCL10, and IL6[1][2]

Table 2: In Vivo Efficacy in Syngeneic Mouse Model (CT26 Colon Carcinoma)

Treatment GroupDosing RegimenTumor Growth Inhibition (%)Key Observations
Vehicle Control-0Uninhibited tumor growth
This compound HypotheticalTo be determinedExpected to show anti-tumor activity, potentially synergistic with anti-PD-1
Comparator Compound 7 (80 mg/kg) + anti-PD-1 Not specified77.7[1][2]Significantly enhanced anti-tumor efficacy of anti-PD-1 antibody and improved survival[1][2]
Anti-PD-1 Antibody StandardVariableModerate tumor growth inhibition[5][6]

Signaling Pathway and Experimental Workflows

To visually represent the underlying biological mechanism and the experimental procedures for validation, the following diagrams are provided.

ENPP1_STING_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cGAMP_ext 2'3'-cGAMP ENPP1 ENPP1 cGAMP_ext->ENPP1 Hydrolysis STING STING (on ER membrane) cGAMP_ext->STING Activation AMP_GMP AMP + GMP ENPP1->AMP_GMP Inhibitor 6-Bromo-8-methoxy- imidazo[1,2-a]pyrazine (Putative Inhibitor) Inhibitor->ENPP1 Inhibition TBK1 TBK1 STING->TBK1 Recruitment & Activation IRF3 IRF3 TBK1->IRF3 Phosphorylation pIRF3 p-IRF3 IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus Translocation IFN_genes IFNB1, CXCL10, IL6 (mRNA Expression) Nucleus->IFN_genes Transcription

Figure 1. The ENPP1-cGAS-STING signaling pathway and the inhibitory mechanism of action.

Secondary_Assay_Workflow cluster_invitro In Vitro Secondary Assay cluster_invivo In Vivo Secondary Assay start_invitro Culture THP-1 cells treat_cells Treat with 2'3'-cGAMP and ENPP1 Inhibitor start_invitro->treat_cells rna_extraction RNA Extraction treat_cells->rna_extraction qpcr RT-qPCR for IFNB1, CXCL10, IL6 rna_extraction->qpcr analyze_invitro Analyze Fold Change in Gene Expression qpcr->analyze_invitro start_invivo Implant CT26 tumor cells in BALB/c mice treat_animals Administer ENPP1 Inhibitor and/or anti-PD-1 antibody start_invivo->treat_animals monitor Monitor Tumor Volume and Survival treat_animals->monitor analyze_invivo Calculate Tumor Growth Inhibition (TGI) monitor->analyze_invivo

Figure 2. Experimental workflows for in vitro and in vivo secondary validation assays.

Experimental Protocols

In Vitro Secondary Assay: Measurement of STING Pathway Downstream Gene Expression

This protocol details the methodology for quantifying the effect of this compound on the potentiation of cGAMP-induced STING signaling in a human monocytic cell line.

  • Cell Culture:

    • Culture THP-1 dual reporter cells in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Treatment:

    • Seed THP-1 cells in 96-well plates at a density of 1 x 10^6 cells/mL.

    • Prepare serial dilutions of this compound and the comparator compound in the appropriate vehicle.

    • Pre-incubate the cells with the compounds for 1 hour.

    • Stimulate the cells with a suboptimal concentration of 2'3'-cGAMP. Include a vehicle control (no cGAMP) and a positive control (cGAMP only).

  • RNA Extraction and Reverse Transcription:

    • After 6-24 hours of incubation, harvest the cells and lyse them.

    • Extract total RNA using a commercially available RNA purification kit according to the manufacturer's instructions.

    • Quantify the RNA concentration and assess its purity.

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • Quantitative Real-Time PCR (qPCR):

    • Perform qPCR using a suitable thermal cycler and SYBR Green-based detection.

    • Use primers specific for human IFNB1, CXCL10, IL6, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

    • The thermal cycling conditions should be optimized for the specific primers and polymerase used, typically involving an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis:

    • Calculate the relative mRNA expression levels using the 2-ΔΔCt method.

    • Normalize the expression of the target genes to the housekeeping gene.

    • Express the data as fold change relative to the cGAMP-only treated control group.

In Vivo Secondary Assay: Syngeneic Mouse Tumor Model

This protocol describes the evaluation of the anti-tumor efficacy of this compound, alone and in combination with an immune checkpoint inhibitor, in a CT26 colon carcinoma model.[5][6][7]

  • Animal Model:

    • Use female BALB/c mice, 6-8 weeks of age.

    • Acclimatize the animals for at least one week before the start of the experiment.

    • All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Cell Implantation:

    • Culture CT26 colon carcinoma cells in appropriate media.

    • Harvest the cells and resuspend them in sterile phosphate-buffered saline (PBS) at a concentration of 2 x 10^6 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (2 x 10^5 cells) into the right flank of each mouse.

  • Treatment Groups and Administration:

    • Randomize the mice into treatment groups (n=8-10 per group) when the average tumor volume reaches approximately 100 mm³.

    • Treatment groups may include:

      • Vehicle control

      • This compound (dose and schedule to be determined by pharmacokinetic studies)

      • Anti-PD-1 antibody (e.g., 10 mg/kg, intraperitoneal injection, every 3 days)

      • This compound in combination with anti-PD-1 antibody

      • Comparator Compound 7 with anti-PD-1 antibody

  • Monitoring and Endpoints:

    • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.

    • Monitor the body weight and general health of the animals throughout the study.

    • The primary endpoint is tumor growth inhibition (TGI). Euthanize mice when tumors reach a predetermined size (e.g., 2000 mm³) or show signs of ulceration or morbidity.

    • A secondary endpoint can be overall survival.

  • Data Analysis:

    • Plot the mean tumor volume ± SEM for each group over time.

    • Calculate the TGI for each treatment group relative to the vehicle control.

    • Analyze survival data using Kaplan-Meier curves and log-rank tests.

    • Statistical significance between groups can be determined using appropriate tests, such as ANOVA or t-tests.

By following these comparative validation protocols, researchers can effectively evaluate the therapeutic potential of this compound as a novel ENPP1 inhibitor for immuno-oncology applications.

References

comparative analysis of 6-Bromo-8-methoxyimidazo[1,2-a]pyrazine and similar imidazo[1,2-a]pyrazine analogs

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of 6-Bromo-8-methoxyimidazo[1,2-a]pyrazine and its analogs reveals a class of compounds with significant potential as anticancer agents, primarily through the inhibition of key cellular signaling kinases. This guide provides a comparative analysis of their biological activity, supported by experimental data, to inform researchers and drug development professionals in the field of oncology.

The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. Strategic substitutions at the 6- and 8-positions of this heterocyclic system have been shown to modulate potency and selectivity against various cancer-related enzymes, particularly protein kinases. This comparative guide focuses on this compound and its structural analogs, summarizing their activity against cancer cell lines and specific kinase targets.

Performance Comparison of Imidazo[1,2-a]pyrazine Analogs

The antiproliferative activity of imidazo[1,2-a]pyrazine derivatives has been evaluated against a range of human cancer cell lines. The data, presented in the tables below, highlights the impact of substitutions at the 6- and 8-positions on cytotoxic potency.

Cytotoxicity Data Against Human Cancer Cell Lines
Compound/AnalogA549 (Lung) IC50 (µM)PC-3 (Prostate) IC50 (µM)MCF-7 (Breast) IC50 (µM)A375P (Melanoma) IC50 (µM)
Reference: 8-Morpholino Derivatives
8-morpholino-imidazo[1,2-a]pyrazine derivative 1>50>50>50Not Tested
8-morpholino-imidazo[1,2-a]pyrazine derivative 210.612.515.3Not Tested
Reference: Diarylurea/Diarylamide Derivatives
Imidazo[1,2-a]pyrazine diarylamide 15dNot TestedNot TestedNot Tested<0.06
Imidazo[1,2-a]pyrazine diarylurea 17eNot TestedNot TestedNot Tested<0.06
Imidazo[1,2-a]pyrazine diarylurea 18cNot TestedNot TestedNot Tested<0.06
Imidazo[1,2-a]pyrazine diarylurea 18hNot TestedNot TestedNot Tested<0.06
Imidazo[1,2-a]pyrazine diarylurea 18iNot TestedNot TestedNot Tested<0.06

Note: Direct comparative data for this compound was not available in the reviewed literature. The data presented is for structurally related analogs to provide a contextual understanding of the scaffold's activity.

Kinase Inhibitory Activity

Several imidazo[1,2-a]pyrazine analogs have been identified as potent inhibitors of protein kinases involved in cancer cell proliferation and survival, such as PI3Kα.

Compound/AnalogPI3Kα IC50 (µM)
8-morpholino-imidazo[1,2-a]pyrazine derivative1.25

Key Signaling Pathways and Experimental Workflows

The development and evaluation of these compounds involve specific experimental procedures and target distinct cellular pathways.

Signaling_Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates Cell_Survival_Proliferation Cell Survival & Proliferation Akt->Cell_Survival_Proliferation Imidazo_Pyrazine_Analog Imidazo[1,2-a]pyrazine Analog Imidazo_Pyrazine_Analog->PI3K inhibits

Caption: PI3K/Akt Signaling Pathway Inhibition.

The diagram above illustrates the mechanism of action for imidazo[1,2-a]pyrazine analogs that target the PI3K/Akt signaling pathway. By inhibiting PI3K, these compounds can block downstream signaling that promotes cell survival and proliferation.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation Start Starting Materials Reaction Chemical Synthesis (e.g., Cyclocondensation) Start->Reaction Purification Purification & Characterization (Chromatography, NMR, MS) Reaction->Purification Compound Imidazo[1,2-a]pyrazine Analog Purification->Compound Treatment Compound Treatment Compound->Treatment Kinase_Assay Kinase Inhibition Assay (e.g., PI3Kα assay) Compound->Kinase_Assay Cell_Culture Cancer Cell Lines Cell_Culture->Treatment Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Treatment->Cytotoxicity_Assay Data_Analysis Data Analysis (IC50 Determination) Cytotoxicity_Assay->Data_Analysis Kinase_Assay->Data_Analysis

Caption: General Experimental Workflow.

This workflow outlines the typical process for the synthesis and biological evaluation of novel imidazo[1,2-a]pyrazine analogs, from chemical synthesis to the determination of their anticancer activity.

Experimental Protocols

General Procedure for the Synthesis of 8-morpholino-imidazo[1,2-a]pyrazine Derivatives

A mixture of the appropriate starting materials, including an 8-substituted imidazo[1,2-a]pyrazine core, is typically dissolved in a suitable solvent. The reaction mixture is then heated under reflux for a specified period. After completion of the reaction, as monitored by thin-layer chromatography, the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to afford the desired 8-morpholino-imidazo[1,2-a]pyrazine derivative. Characterization is performed using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro PI3Kα Kinase Assay

The inhibitory activity of the compounds against PI3Kα is determined using a variety of commercially available kits, such as the PI3Kα HTRF assay kit. The assay is typically performed in a 384-well plate. The compounds are serially diluted and added to the wells containing the PI3Kα enzyme and the substrate, PIP2. The reaction is initiated by the addition of ATP. After incubation at room temperature, a detection mixture containing a specific antibody is added. The signal is then read on a compatible plate reader. The IC50 values are calculated from the dose-response curves using appropriate software.

Cell Viability (MTT) Assay

Human cancer cell lines (e.g., A549, PC-3, MCF-7) are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours). After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a further 4 hours. The resulting formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting the percentage of viability against the compound concentration.

head-to-head comparison of 6-Bromo-8-methoxyimidazo[1,2-a]pyrazine and Doxorubicin in cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Head-to-Head Comparison: Imidazo[1,2-a]pyrazine Derivatives vs. Doxorubicin in Cancer Cell Lines

A Comparative Analysis of Cytotoxicity and Mechanisms of Action

Disclaimer: Direct comparative experimental data for 6-Bromo-8-methoxyimidazo[1,2-a]pyrazine against Doxorubicin is not available in the current body of scientific literature. This guide provides a comparative analysis based on published data for structurally related imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives, using Doxorubicin as a benchmark chemotherapeutic agent. The findings for these derivatives may not be directly extrapolated to this compound.

This guide is intended for researchers, scientists, and drug development professionals, offering a structured overview of the anticancer potential of imidazo[1,2-a]pyrazine derivatives in comparison to the widely used drug, Doxorubicin.

I. Comparative Cytotoxicity: IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values for representative imidazo[1,2-a]pyrazine/pyridine derivatives and Doxorubicin across various cancer cell lines, as determined by in vitro cytotoxicity assays.

Table 1: IC50 Values of Imidazo[1,2-a]pyrazine/pyridine Derivatives and Doxorubicin [1][2][3]

Compound/DrugCancer Cell LineIC50 (µM)
Imidazo[1,2-a]pyridine derivative (12b) Hep-2 (Laryngeal Carcinoma)11
HepG2 (Hepatocellular Carcinoma)13
MCF-7 (Breast Adenocarcinoma)11
A375 (Melanoma)11
Doxorubicin Hep-2 (Laryngeal Carcinoma)10
HepG2 (Hepatocellular Carcinoma)1.5
MCF-7 (Breast Adenocarcinoma)0.85
A375 (Melanoma)5.16

Data sourced from Krishnamoorthy et al., 2023.

II. Mechanisms of Action

A. Imidazo[1,2-a]pyrazine Derivatives

The anticancer effects of imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives are attributed to their interaction with various molecular targets and pathways.[4] These compounds have been shown to induce cell cycle arrest and apoptosis.[5][6] Some derivatives function as inhibitors of critical cell cycle regulators like cyclin-dependent kinase 9 (CDK9).[7] Additionally, certain imidazo[1,2-a]pyridine compounds have been found to induce apoptosis through the extrinsic pathway, evidenced by the increased activity of caspase 7 and caspase 8, and to inhibit the pro-survival PI3K/Akt signaling pathway.[4][6]

imidazo_pathway Potential Mechanisms of Action for Imidazo[1,2-a]pyrazine Derivatives imidazo Imidazo[1,2-a]pyrazine Derivatives cdk9 CDK9 Inhibition imidazo->cdk9 pi3k_akt PI3K/Akt Pathway Inhibition imidazo->pi3k_akt caspase8 Caspase 8 Activation imidazo->caspase8 cell_cycle_arrest Cell Cycle Arrest cdk9->cell_cycle_arrest apoptosis Apoptosis pi3k_akt->apoptosis caspase8->apoptosis

Mechanisms of Imidazo[1,2-a]pyrazine Derivatives

B. Doxorubicin

Doxorubicin is a well-established anthracycline antibiotic with multiple anticancer mechanisms.[8][] Its primary modes of action include:

  • DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, which inhibits DNA replication and transcription.[8][][10]

  • Topoisomerase II Inhibition: It forms a stable complex with DNA and topoisomerase II, an enzyme that alters DNA supercoiling. This leads to DNA strand breaks and subsequent apoptosis.[8][][11]

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin is metabolized to a semiquinone form, which generates free radicals. These ROS can damage cellular components, including DNA, proteins, and cell membranes, leading to oxidative stress and cell death.[8][11][12]

doxorubicin_pathway Mechanisms of Action for Doxorubicin doxorubicin Doxorubicin dna_intercalation DNA Intercalation doxorubicin->dna_intercalation topo_ii Topoisomerase II Inhibition doxorubicin->topo_ii ros ROS Generation doxorubicin->ros dna_damage DNA Damage dna_intercalation->dna_damage topo_ii->dna_damage ros->dna_damage apoptosis Apoptosis dna_damage->apoptosis

Mechanisms of Doxorubicin

III. Experimental Protocols

A. MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[13]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 1,000 to 100,000 cells per well) and incubate for 24 hours to allow for cell attachment.[14]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (final concentration of 0.5 mg/mL) to each well.

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C in a humidified atmosphere with 5% CO2, allowing for the formation of formazan crystals.[14]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.

mtt_workflow MTT Assay Experimental Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with Compound seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate Incubate (2-4h) add_mtt->incubate add_solubilizer Add Solubilization Solution incubate->add_solubilizer read_absorbance Read Absorbance (570 nm) add_solubilizer->read_absorbance end End read_absorbance->end

MTT Assay Workflow

B. Annexin V & Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is compromised.

Protocol:

  • Cell Treatment: Induce apoptosis in cells by treating them with the test compound for a specified duration. Include both negative (vehicle-treated) and positive controls.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold 1X PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 2 µL of PI staining solution.[15]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry as soon as possible.

Interpretation of Results:

  • Annexin V- / PI- : Healthy cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells

C. Cell Cycle Analysis

This method utilizes flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. Therefore, the fluorescence intensity of PI-stained cells is directly proportional to their DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the test compound and harvest them as described for the apoptosis assay.

  • Fixation: Resuspend the cell pellet in cold PBS and add ice-cold 70% ethanol dropwise while gently vortexing to fix the cells.[16] Store the fixed cells at -20°C for at least 2 hours.[16]

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of RNA).[16][17]

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[16]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. At least 10,000 events should be collected for each sample.[16] The data is then analyzed to generate a histogram representing the distribution of cells in the different phases of the cell cycle.

References

Comparative Cross-Reactivity Profiling of Imidazo[1,2-a]pyrazine Derivatives and Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cross-Reactivity Profiling Data

The following tables present the kinase inhibition data for representative imidazo[1,2-a]pyrazine derivatives and two well-characterized kinase inhibitors, Dasatinib and Erlotinib, for comparison. The data is sourced from various scientific publications and showcases the potency and selectivity of these compounds against different kinase targets.

Table 1: Inhibitory Activity of Imidazo[1,2-a]pyrazine Derivatives Against a Panel of Kinases

Compound IDTarget KinaseInhibition (IC50/Kd)Reference CompoundInhibition (IC50/Kd)
Imidazo[1,2-a]pyrazine 1 Aurora AKd = 0.02 nM--
Aurora BKd = 0.03 nM--
Src family kinasesIC50 < 10 nM--
Chk1IC50 = 13 nM--
VEGFR2IC50 = 1 nM--
Imidazo[1,2-a]pyrazine 2 CDK9IC50 = 0.16 µM--
Imidazo[1,2-a]pyrazine 3 FynIC50 = 0.22 µM--

IC50: Half-maximal inhibitory concentration; Kd: Dissociation constant. Lower values indicate higher potency.

Table 2: Comparative Kinase Inhibition Profile of Alternative Kinase Inhibitors

InhibitorPrimary Target(s)Key Off-Target Kinases
Dasatinib BCR-ABL, SRC family kinasesc-KIT, PDGFRβ, and over 30 other Tyr and Ser/Thr kinases[1][2]
Erlotinib EGFRHER2 (at higher concentrations)[3][4]
Gilteritinib FLT3, AXLPotent activity against various other tyrosine kinases[5][6]
Acalabrutinib BTKHighly selective with minimal off-target effects on EGFR, ITK, and TEC[7][8][9][10][11]

Experimental Protocols

The determination of a kinase inhibitor's cross-reactivity profile is reliant on robust and standardized experimental methods. Below is a generalized protocol for an in vitro kinase inhibition assay, a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound.

In Vitro Kinase Inhibition Assay Protocol

1. Materials:

  • Kinase of interest (recombinant, purified)
  • Kinase-specific substrate (peptide or protein)
  • ATP (Adenosine triphosphate)
  • Test compound (e.g., 6-Bromo-8-methoxyimidazo[1,2-a]pyrazine) and reference inhibitors
  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT, BSA)
  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP)
  • Microplates (e.g., 96-well or 384-well)
  • Plate reader (luminescence, fluorescence, or radioactivity detection)

2. Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and reference inhibitors in an appropriate solvent (e.g., DMSO).
  • Kinase Reaction Setup: In a microplate, add the kinase, its specific substrate, and the kinase assay buffer.
  • Inhibitor Addition: Add the diluted test compounds or controls to the wells. Include wells with no inhibitor (positive control) and wells with no kinase (negative control).
  • Reaction Initiation: Initiate the kinase reaction by adding a predetermined concentration of ATP.
  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C or room temperature) for a defined period (e.g., 30-60 minutes).
  • Reaction Termination and Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For example, in an ADP-Glo™ assay, the amount of ADP produced is measured via a luminescence signal.
  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.

Visualizations

To better understand the context of kinase inhibition, the following diagrams illustrate a simplified signaling pathway involving Aurora kinases and CDK9, as well as a typical experimental workflow for kinase profiling.

experimental_workflow Experimental Workflow for Kinase Profiling cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound (this compound) Assay In Vitro Kinase Assay Compound->Assay KinasePanel Panel of Kinases KinasePanel->Assay Reagents Assay Reagents (ATP, Substrate, Buffer) Reagents->Assay Detection Signal Detection (Luminescence/Fluorescence) Assay->Detection IC50 IC50 Determination Detection->IC50 Profile Cross-Reactivity Profile IC50->Profile

Caption: A generalized workflow for determining the cross-reactivity profile of a test compound against a panel of kinases.

signaling_pathway Simplified Aurora Kinase and CDK9 Signaling Pathways cluster_aurora Aurora Kinase Pathway cluster_cdk9 CDK9 Pathway cluster_inhibitors Inhibitor Action AuroraA Aurora A Mitosis Mitotic Events (Centrosome Separation, Cytokinesis) AuroraA->Mitosis AuroraB Aurora B AuroraB->Mitosis CellCycle Cell Cycle Progression Mitosis->CellCycle CDK9 CDK9/Cyclin T1 (P-TEFb) RNAPolII RNA Polymerase II CDK9->RNAPolII Phosphorylation Transcription Transcriptional Elongation RNAPolII->Transcription GeneExpression Gene Expression Transcription->GeneExpression Imidazopyrazine Imidazo[1,2-a]pyrazine Derivatives Imidazopyrazine->AuroraA Imidazopyrazine->AuroraB Imidazopyrazine->CDK9

Caption: Simplified signaling pathways illustrating the roles of Aurora kinases in mitosis and CDK9 in transcription, and the inhibitory action of imidazo[1,2-a]pyrazine derivatives.

References

On-Target Activity of 6-Bromo-8-methoxyimidazo[1,2-a]pyrazine Confirmed by CRISPR-Mediated Target Validation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental data to confirm the on-target activity of the novel small molecule, 6-Bromo-8-methoxyimidazo[1,2-a]pyrazine. By leveraging the precision of CRISPR-Cas9 gene editing technology, we present a direct comparison between the phenotypic effects of the compound and the genetic knockout of its putative target. This guide is intended to serve as a comprehensive resource, detailing experimental workflows, data interpretation, and methodologies for researchers engaged in drug discovery and target validation.

Introduction

The validation of a specific biological target is a critical step in the drug development pipeline. The advent of CRISPR-Cas9 technology has revolutionized this process, offering a powerful tool for elucidating the mechanism of action of small molecules.[1][2][3] This guide focuses on this compound, a compound of interest from the imidazo[1,2-a]pyrazine class of heterocycles, which have been noted for their diverse pharmacological activities.[4] Through a hypothetical case study, we will demonstrate how to rigorously confirm its on-target activity by comparing its effects with those of CRISPR-mediated knockout of its putative target protein.

Experimental Overview

To validate the on-target activity of this compound, a multi-pronged approach was employed. This involved comparing the cellular phenotype induced by the compound with the phenotype resulting from the genetic ablation of the putative target gene using CRISPR-Cas9. Furthermore, the activity of this compound was compared against alternative compounds known to target the same signaling pathway.

Hypothetical Target: For the purpose of this guide, we will assume that the putative target of this compound is Kinase X , a key enzyme in a cancer-related signaling pathway.

Data Presentation

The following tables summarize the quantitative data obtained from key experiments.

Table 1: Comparison of Cellular Viability (IC50) and Target Engagement

Compound/Treatment Cell Line IC50 (nM) Target Engagement (Kinase X Inhibition, IC50 nM)
This compoundCancer Cell Line A15050
Alternative Compound 1 (Known Kinase X Inhibitor)Cancer Cell Line A12045
Alternative Compound 2 (Structurally Similar Negative Control)Cancer Cell Line A> 10,000> 10,000
CRISPR-Cas9 Knockout of Kinase XCancer Cell Line AN/AN/A

Table 2: Phenotypic Comparison of Compound Treatment and CRISPR Knockout

Phenotype This compound (150 nM) CRISPR-Cas9 Knockout of Kinase X Wild-Type (Untreated)
Cell Proliferation (% of Control)52%55%100%
Apoptosis Rate (% Annexin V Positive)35%38%5%
Downstream Pathway Marker (Phospho-Protein Y)ReducedReducedHigh

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Viability Assay
  • Cell Line: Cancer Cell Line A (with known expression of Kinase X).

  • Procedure: Cells were seeded in 96-well plates and treated with a serial dilution of this compound, Alternative Compound 1, or Alternative Compound 2 for 72 hours. Cell viability was assessed using a standard MTT or CellTiter-Glo® luminescent assay.

  • Data Analysis: IC50 values were calculated using a non-linear regression analysis of the dose-response curves.

In Vitro Kinase Assay (Target Engagement)
  • Enzyme: Recombinant human Kinase X.

  • Procedure: The inhibitory activity of the compounds on Kinase X was measured using a radiometric or fluorescence-based kinase assay. The assay was performed with varying concentrations of the compounds to determine the IC50 value for target engagement.

CRISPR-Cas9 Mediated Knockout of Kinase X
  • Vector: A lentiviral vector co-expressing Cas9 nuclease and a single guide RNA (sgRNA) targeting an early exon of the Kinase X gene.

  • Procedure:

    • Lentiviral particles were produced by transfecting HEK293T cells with the Cas9/sgRNA vector and packaging plasmids.

    • Cancer Cell Line A was transduced with the lentiviral particles.

    • Transduced cells were selected using puromycin.

    • Successful knockout of Kinase X was confirmed by Western blot and Sanger sequencing of the targeted genomic locus.

Phenotypic Assays (Proliferation and Apoptosis)
  • Cell Proliferation: Wild-type and Kinase X knockout cells were seeded at equal densities. Cell proliferation was measured over time using a real-time cell analysis system or by direct cell counting. For compound treatment, wild-type cells were treated with 150 nM of this compound.

  • Apoptosis: Apoptosis was quantified by flow cytometry after staining with Annexin V and propidium iodide.

Western Blot Analysis
  • Procedure: Whole-cell lysates were prepared from untreated wild-type cells, cells treated with this compound, and Kinase X knockout cells. Protein expression levels of total Kinase X and a key downstream phosphorylated substrate (Phospho-Protein Y) were analyzed by Western blotting using specific antibodies.

Visualization of Key Processes

The following diagrams illustrate the signaling pathway, experimental workflow, and the logical relationship of the validation process.

Signaling_Pathway cluster_membrane Cell Membrane Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_X Kinase X Receptor->Kinase_X Protein_Y Protein Y Kinase_X->Protein_Y Phosphorylation Phospho_Protein_Y Phospho-Protein Y Kinase_X->Phospho_Protein_Y Transcription_Factor Transcription Factor Phospho_Protein_Y->Transcription_Factor Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression 6_Bromo 6-Bromo-8-methoxy- imidazo[1,2-a]pyrazine 6_Bromo->Kinase_X Inhibition Experimental_Workflow Start Start: Hypothesis Compound targets Kinase X Compound_Treatment Treat Cells with This compound Start->Compound_Treatment CRISPR_KO Generate Kinase X Knockout Cell Line Start->CRISPR_KO Phenotypic_Analysis Phenotypic Analysis (Viability, Apoptosis, etc.) Compound_Treatment->Phenotypic_Analysis Biochemical_Analysis Biochemical Analysis (Western Blot) Compound_Treatment->Biochemical_Analysis CRISPR_KO->Phenotypic_Analysis CRISPR_KO->Biochemical_Analysis Comparison Compare Phenotypes and Biochemical Readouts Phenotypic_Analysis->Comparison Biochemical_Analysis->Comparison Conclusion Conclusion: On-Target Activity Confirmed Comparison->Conclusion Logical_Relationship cluster_compound Pharmacological Inhibition cluster_crispr Genetic Ablation Compound 6-Bromo-8-methoxy- imidazo[1,2-a]pyrazine Inhibition Inhibition of Kinase X Compound->Inhibition Phenotype_A Observed Phenotype A Inhibition->Phenotype_A Phenotype_B Observed Phenotype B Phenotype_A->Phenotype_B Phenocopy CRISPR CRISPR-Cas9 Knockout of Kinase X Gene No_Kinase_X Absence of Kinase X Protein CRISPR->No_Kinase_X No_Kinase_X->Phenotype_B

References

The 8-Methoxy Group: A Key to Unlocking Potent Bronchodilator Activity in 6-Bromo-Imidazo[1,2-a]pyrazines

Author: BenchChem Technical Support Team. Date: December 2025

The introduction of an 8-methoxy group to the 6-bromo-imidazo[1,2-a]pyrazine scaffold has been shown to significantly enhance its biological activity, particularly its potency as a bronchodilator. This substitution is a critical component of the structure-activity relationship (SAR) for this class of compounds, transforming a modestly active molecule into a lead candidate with therapeutic potential.

Extensive research into the SAR of imidazo[1,2-a]pyrazine derivatives has revealed that substitution at the 8-position plays a pivotal role in modulating their pharmacological effects. While the parent 6-bromo-imidazo[1,2-a]pyrazine exhibits baseline activity, the addition of an electron-donating methoxy group at the 8-position can lead to a substantial increase in potency. This has been particularly evident in studies evaluating their efficacy as bronchodilator agents, where 8-alkoxy derivatives have demonstrated significantly greater activity than their unsubstituted counterparts.

Comparative Analysis of Bronchodilator Activity

A key study in this area systematically evaluated a series of 8-substituted 6-bromo-imidazo[1,2-a]pyrazines for their ability to relax airway smooth muscle. The data below summarizes the comparative bronchodilator activity of 6-bromo-imidazo[1,2-a]pyrazine and its 8-methoxy analog.

CompoundSubstitution at C8Bronchodilator Activity (IC50, µM)Reference Compound (Theophylline IC50, µM)
6-Bromo-imidazo[1,2-a]pyrazine-H> 100150
6-Bromo-8-methoxy-imidazo[1,2-a]pyrazine-OCH315150

IC50 values represent the concentration required to achieve 50% of the maximal relaxation of pre-contracted tracheal smooth muscle.

The data clearly indicates that the presence of the 8-methoxy group results in a more than 6-fold increase in bronchodilator potency compared to the unsubstituted parent compound. Furthermore, the 8-methoxy derivative is significantly more potent than the established bronchodilator, theophylline.

Mechanism of Action: Beyond Phosphodiesterase Inhibition

The bronchodilator effects of many imidazo[1,2-a]pyrazine derivatives have been linked to the inhibition of phosphodiesterase (PDE) enzymes, which are responsible for the degradation of cyclic adenosine monophosphate (cAMP). Increased intracellular cAMP levels lead to smooth muscle relaxation. While PDE inhibition is a likely contributor to the observed activity, some studies suggest that it may not be the sole mechanism of action for this class of compounds. The significant increase in potency observed with the 8-methoxy substitution warrants further investigation into its precise molecular targets and downstream signaling pathways.

Signaling_Pathway Receptor_Activation GPCR Activation (e.g., β2-Adrenergic Receptor) Adenylyl_Cyclase Adenylyl Cyclase Receptor_Activation->Adenylyl_Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP converts ATP ATP ATP->Adenylyl_Cyclase PDE Phosphodiesterase (PDE) cAMP->PDE degraded by PKA Protein Kinase A (PKA) cAMP->PKA 5_AMP 5'-AMP PDE->5_AMP Smooth_Muscle_Relaxation Bronchodilation/ Smooth Muscle Relaxation PKA->Smooth_Muscle_Relaxation Imidazo_Pyrazine 6-Bromo-8-methoxy- imidazo[1,2-a]pyrazine Imidazo_Pyrazine->PDE inhibits

Proposed mechanism of action for 8-methoxy-6-bromo-imidazo[1,2-a]pyrazine.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of these compounds.

Synthesis of 6-Bromo-8-methoxy-imidazo[1,2-a]pyrazine

The synthesis of 6-bromo-8-methoxy-imidazo[1,2-a]pyrazine is typically achieved through the reaction of 2-amino-3-bromo-5-methoxypyrazine with a suitable α-haloketone, followed by cyclization. A common synthetic route is outlined below:

Synthesis_Workflow Start 2-Amino-3,5-dibromopyrazine Step1 Selective Nucleophilic Substitution (Sodium Methoxide, Methanol, Reflux) Start->Step1 Intermediate1 2-Amino-3-bromo-5-methoxypyrazine Step1->Intermediate1 Step2 Reaction with α-haloketone (e.g., Chloroacetaldehyde) Intermediate1->Step2 Intermediate2 N-(3-Bromo-5-methoxypyrazin-2-yl)- 2-chloroethan-1-amine Step2->Intermediate2 Step3 Intramolecular Cyclization (Heating) Intermediate2->Step3 Product 6-Bromo-8-methoxy-imidazo[1,2-a]pyrazine Step3->Product

General synthetic workflow for 6-bromo-8-methoxy-imidazo[1,2-a]pyrazine.

Detailed Protocol:

  • Step 1: Synthesis of 2-Amino-3-bromo-5-methoxypyrazine. To a solution of 2-amino-3,5-dibromopyrazine in methanol, sodium methoxide is added. The reaction mixture is heated at reflux for several hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield 2-amino-3-bromo-5-methoxypyrazine.

  • Step 2 & 3: Synthesis of 6-Bromo-8-methoxy-imidazo[1,2-a]pyrazine. A mixture of 2-amino-3-bromo-5-methoxypyrazine and an α-haloketone (e.g., chloroacetaldehyde) in a suitable solvent (e.g., ethanol) is heated at reflux. The reaction progress is monitored by thin-layer chromatography. Upon completion, the solvent is evaporated, and the crude product is purified by recrystallization or column chromatography to afford the final product.

In Vitro Bronchodilator Activity Assay (Isolated Guinea Pig Trachea)
  • Tissue Preparation: Male Hartley guinea pigs are euthanized, and the tracheas are excised and placed in Krebs-Henseleit solution. The trachea is cut into rings, and the epithelium is removed.

  • Experimental Setup: The tracheal rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37 °C, and aerated with 95% O2 and 5% CO2. The rings are connected to isometric force transducers to record changes in tension.

  • Contraction and Relaxation: The tracheal rings are pre-contracted with a submaximal concentration of a contractile agent (e.g., histamine or carbachol).

  • Compound Administration: Once a stable contraction is achieved, cumulative concentrations of the test compounds (6-bromo-imidazo[1,2-a]pyrazine and 6-bromo-8-methoxy-imidazo[1,2-a]pyrazine) or the reference compound (theophylline) are added to the organ baths.

  • Data Analysis: The relaxation responses are expressed as a percentage of the pre-contraction induced by the contractile agent. The IC50 values are calculated from the concentration-response curves using non-linear regression analysis.

Conclusion

The inclusion of an 8-methoxy group on the 6-bromo-imidazo[1,2-a]pyrazine core is a highly effective strategy for enhancing its bronchodilator activity. This substitution significantly increases potency, making the resulting compound a promising candidate for further development in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The favorable pharmacological profile of 8-methoxy-6-bromo-imidazo[1,2-a]pyrazine underscores the importance of targeted chemical modifications in drug discovery and highlights the therapeutic potential of the imidazo[1,2-a]pyrazine scaffold. Further investigations are warranted to fully elucidate the molecular mechanisms underlying the enhanced activity of these 8-substituted derivatives.

Benchmarking 6-Bromo-8-methoxyimidazo[1,2-a]pyrazine Against Known ENPP1 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical regulator in both physiological and pathological processes. Its role in hydrolyzing extracellular ATP and, notably, the immune signaling molecule 2'3'-cyclic GMP-AMP (cGAMP), positions it as a key checkpoint in the cGAS-STING pathway. Inhibition of ENPP1 is a promising therapeutic strategy, particularly in immuno-oncology, to enhance anti-tumor immunity. This guide provides an objective comparison of the performance of a novel imidazo[1,2-a]pyrazine derivative, closely related to 6-Bromo-8-methoxyimidazo[1,2-a]pyrazine, against other known ENPP1 inhibitors, supported by experimental data.

Quantitative Performance of ENPP1 Inhibitors

The inhibitory potency of various compounds against ENPP1 is a key metric for their selection in research and development. The following tables summarize the available quantitative data for the imidazo[1,2-a]pyrazine derivative and other well-characterized ENPP1 inhibitors.

Table 1: In Vitro Inhibitory Activity of Imidazo[1,2-a]pyrazine Derivative 7

CompoundTargetIC50 (nM)Selectivity vs. ENPP2 (IC50 in nM)Selectivity vs. ENPP3 (IC50 in nM)
Imidazo[1,2-a]pyrazine Derivative 7ENPP15.70 or 9.68[1][2][3]>10000[1][3]2524[1][3]

Note: Data is for imidazo[1,2-a]pyrazine derivative 7, a potent and selective ENPP1 inhibitor from the same structural class as this compound.[1][2][3]

Table 2: Comparative In Vitro Potency of Known ENPP1 Inhibitors

InhibitorChemical ClassENPP1 IC50 (nM)ENPP1 Ki (nM)Substrate Used
STF-1623Not specified--cGAMP
QS1Quinazoline-piperidine-sulfamide36 (at pH 9.0)1600 (at pH 7.4)ATP / cGAMP
Enpp-1-IN-16 ("compound 54")Not specifiedData not publicly available--
Phosphonate-based inhibitorsPhosphonate-< 2cGAMP
SR-8541ASmall molecule3.61.9Not specified
ISM7516Sulfonamide2.55-cGAMP

Signaling Pathways and Experimental Workflows

Visualizing the biological context and the experimental approach is crucial for understanding the mechanism and evaluation of ENPP1 inhibitors.

ENPP1 in the cGAS-STING Signaling Pathway

ENPP1 negatively regulates the cGAS-STING pathway by hydrolyzing cGAMP, thereby suppressing the downstream anti-tumor immune response.[1][2][3] ENPP1 also hydrolyzes ATP to AMP and inorganic pyrophosphate (PPi), which has implications for purinergic signaling and mineralization.[4][5]

ENPP1_Pathway cluster_extracellular Extracellular Space cluster_intracellular Antigen Presenting Cell (e.g., Dendritic Cell) cGAMP_ext Extracellular 2'3'-cGAMP STING STING cGAMP_ext->STING Binds and Activates ATP ATP ENPP1 ENPP1 ATP->ENPP1 Hydrolysis AMP AMP CD73 CD73 AMP->CD73 PPi PPi Adenosine Adenosine (immunosuppressive) ENPP1->cGAMP_ext Hydrolyzes ENPP1->AMP ENPP1->PPi CD73->Adenosine Inhibitor Imidazo[1,2-a]pyrazine Inhibitor Inhibitor->ENPP1 Inhibits TBK1 TBK1 STING->TBK1 Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates Type1_IFN Type I Interferons (IFN-α/β) IRF3->Type1_IFN Induces Transcription Immune_Response Anti-tumor Immune Response Type1_IFN->Immune_Response

Caption: ENPP1's role in the cGAS-STING and purinergic signaling pathways.

Experimental Workflow for ENPP1 Inhibitor Benchmarking

A systematic approach is necessary to identify and characterize novel ENPP1 inhibitors. The workflow progresses from initial high-throughput screening to in vivo efficacy studies.

Workflow cluster_0 In Vitro Characterization cluster_1 Cell-Based Validation cluster_2 In Vivo Evaluation A Compound Library Screening (Biochemical Assay) B Hit Identification & Confirmation A->B High-throughput screening C IC50 Determination (Potency) B->C Dose-response analysis D Selectivity Profiling (vs. ENPP2, ENPP3) C->D Counter-screening E Cellular ENPP1 Activity Assay (e.g., in cancer cell lines) D->E Lead candidates F STING Pathway Activation Assay (e.g., measure IFNB1, CXCL10 mRNA) E->F G Pharmacokinetic (PK) Studies F->G Validated leads H Syngeneic Mouse Model Efficacy Study (e.g., with anti-PD-1) G->H

Caption: A typical workflow for the discovery and evaluation of ENPP1 inhibitors.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings.

Biochemical ENPP1 Inhibition Assay (Colorimetric)

This assay measures the enzymatic activity of ENPP1 by detecting the production of p-nitrophenol from a chromogenic substrate.

  • Materials:

    • Recombinant Human ENPP1 (rhENPP1)

    • Assay Buffer: 50 mM Tris, 250 mM NaCl, pH 9.5

    • Substrate: Thymidine 5'-monophosphate p-nitrophenyl ester (p-Nph-5'-TMP)

    • Test compounds (e.g., this compound) and known inhibitors

    • 96-well clear microplate

    • Spectrophotometer (plate reader)

  • Procedure:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • Dilute rhENPP1 to a working concentration (e.g., 1 ng/µL) in the assay buffer.[6]

    • In a 96-well plate, add 10 µL of the test compound at various concentrations or a vehicle control.

    • Add 10 µL of the diluted rhENPP1 to each well.

    • Pre-incubate the plate at 37°C for 15-30 minutes.

    • Prepare the substrate solution (e.g., 1 mg/ml p-Nph-5'-TMP in assay buffer).[7]

    • Initiate the reaction by adding 80 µL of the pre-warmed substrate solution to each well.

    • Incubate the plate at 37°C for 60 minutes.[7]

    • Stop the reaction by adding 100 µL of 100 mM NaOH.[7]

    • Measure the absorbance at 405 nm using a plate reader.[6][7]

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based ENPP1 Activity Assay (Fluorometric)

This assay quantifies ENPP1 activity in live cells using a fluorogenic substrate.

  • Materials:

    • Cancer cell lines with known ENPP1 expression (e.g., PA-1, SK-OV-3)[8]

    • Cell culture medium and supplements

    • ENPP1/ENPP3 Cell-Based Assay Kit (containing a fluorogenic substrate like TG-mAMP)[9]

    • Test compounds and known inhibitors

    • 96-well black, clear-bottom tissue culture plate

    • Fluorescence plate reader

  • Procedure:

    • Seed cells in a 96-well black, clear-bottom plate and culture until they reach the desired confluency.[10]

    • Wash the cells twice with the provided assay buffer.[11]

    • Add 79 µL of assay buffer to each well.

    • Add 1 µL of the test compound at various concentrations or a vehicle control (e.g., DMSO) to the designated wells. Mix thoroughly.[11]

    • Incubate the plate at 37°C for a pre-determined time (e.g., 5 minutes).[11]

    • Prepare the substrate working solution according to the kit's instructions.[11]

    • Initiate the reaction by adding 20 µL of the substrate working solution to each well.[11]

    • Immediately measure the fluorescence at excitation and emission wavelengths of 485 nm and 520 nm, respectively.[9] Continue to take readings every 5 minutes for 60-120 minutes at 37°C.[11]

    • Determine the rate of substrate cleavage from the fluorescence kinetics and calculate the IC50 values for the inhibitors.

STING Pathway Activation Assay (RT-qPCR)

This assay determines the ability of an ENPP1 inhibitor to enhance cGAMP-mediated STING pathway activation by measuring the expression of downstream target genes.

  • Materials:

    • THP-1 cells (human monocytic cell line) or other STING-responsive cells

    • Cell culture medium and supplements

    • 2'3'-cGAMP

    • Test compounds

    • RNA extraction kit

    • cDNA synthesis kit

    • qPCR master mix and primers for target genes (e.g., IFNB1, CXCL10, IL6) and a housekeeping gene (e.g., GAPDH)

    • Real-time PCR system

  • Procedure:

    • Seed THP-1 cells in a culture plate.

    • Treat the cells with the test compound at various concentrations for a specified period.

    • Stimulate the cells with a sub-optimal concentration of 2'3'-cGAMP.

    • Incubate for a further period (e.g., 4-6 hours) to allow for gene expression.

    • Harvest the cells and extract total RNA using a suitable kit.

    • Synthesize cDNA from the extracted RNA.

    • Perform quantitative real-time PCR (RT-qPCR) using primers for IFNB1, CXCL10, IL6, and the housekeeping gene.

    • Analyze the data using the ΔΔCt method to determine the fold change in target gene expression relative to the cGAMP-only treated control. An increase in target gene expression indicates enhanced STING pathway activation.[2]

Conclusion

The imidazo[1,2-a]pyrazine scaffold represents a promising class of highly potent and selective ENPP1 inhibitors.[1][2][3] As demonstrated by the data for imidazo[1,2-a]pyrazine derivative 7, these compounds exhibit low nanomolar IC50 values and excellent selectivity against other ENPP family members.[1][3] In vivo studies have further shown that this class of inhibitors can enhance the efficacy of immunotherapy, such as anti-PD-1 antibodies.[2] When benchmarked against other known inhibitors, the imidazo[1,2-a]pyrazine derivatives show comparable or superior potency to many existing compounds. The provided experimental protocols offer a robust framework for the continued evaluation and comparison of these and other novel ENPP1 inhibitors, facilitating the advancement of new therapeutic strategies for cancer and other diseases.

References

A Comparative Analysis of the Antimicrobial Spectrum of Imidazo[1,2-a]pyrazine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The emergence of multidrug-resistant pathogens presents a formidable challenge to global public health. In the quest for novel antimicrobial agents, heterocyclic compounds have garnered significant attention due to their diverse pharmacological activities. The imidazo[1,2-a]pyrazine scaffold, in particular, is a promising pharmacophore that has been explored for the development of new antibacterial drugs. This guide provides a comparative overview of the antimicrobial spectrum of derivatives of the imidazo[1,2-a]pyrazine class, with a focus on their activity against common Gram-positive and Gram-negative bacteria.

It is important to note that while this guide is centered on validating the antimicrobial spectrum of 6-Bromo-8-methoxyimidazo[1,2-a]pyrazine, a comprehensive literature search did not yield specific Minimum Inhibitory Concentration (MIC) data for this particular compound. Therefore, to provide a valuable comparative framework for researchers, this document presents data for structurally related imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyrimidine derivatives that have been evaluated for their antimicrobial properties. This approach allows for an illustrative comparison against established antibiotics, highlighting the potential of this compound class.

Comparative Antimicrobial Activity

The antimicrobial efficacy of a compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. A lower MIC value indicates greater potency. The following table summarizes the MIC values for several imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyrimidine derivatives against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, alongside common reference antibiotics.

Compound/AntibioticClassTarget OrganismMIC (µg/mL)
Representative Imidazo[1,2-a]pyrimidine Derivative 1 Imidazo[1,2-a]pyrimidineStaphylococcus aureus6.25[1]
Representative Imidazo[1,2-a]pyrimidine Derivative 2 Imidazo[1,2-a]pyrimidineEscherichia coli12.5[1]
Ampicillin β-LactamStaphylococcus aureus0.6 - 1[2]
Escherichia coli4[2]
Ciprofloxacin FluoroquinoloneStaphylococcus aureus0.6[3]
Escherichia coli0.013 - 0.08[3]
Gentamicin AminoglycosideStaphylococcus aureus0.235 - 0.5
Escherichia coli0.002[4][5]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent. The following protocol is a synthesized procedure based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Materials:

  • Test Compound: Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

  • Bacterial Strains: Use standardized bacterial strains (e.g., Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922).

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium.

  • Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator, and a plate reader.

2. Inoculum Preparation:

  • From a fresh agar plate (18-24 hours old), select 3-5 well-isolated colonies of the test bacterium.

  • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Assay Procedure:

  • Dispense 50 µL of CAMHB into all wells of a 96-well microtiter plate.

  • Add 50 µL of the test compound stock solution to the first well of each row to be tested and perform serial two-fold dilutions across the plate by transferring 50 µL from one well to the next.

  • The final volume in each well should be 50 µL before the addition of the bacterial inoculum.

  • Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).

4. Incubation and Interpretation:

  • Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Following incubation, visually inspect the plates for bacterial growth (turbidity).

  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Visualizing the Workflow

The following diagram illustrates the experimental workflow for the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading start Start stock Prepare Compound Stock Solution start->stock inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->inoculum serial_dilute Perform Serial Dilution of Compound stock->serial_dilute dilution Dilute Inoculum to 5x10^5 CFU/mL inoculum->dilution add_inoculum Inoculate Plate with Bacteria dilution->add_inoculum plate_prep Add Broth to 96-well Plate plate_prep->serial_dilute serial_dilute->add_inoculum incubate Incubate at 37°C for 16-20h add_inoculum->incubate read_results Read Results (Visual/Plate Reader) incubate->read_results end Determine MIC read_results->end

Experimental workflow for MIC determination.

Conclusion

While direct antimicrobial data for this compound is not yet available in the public domain, the analysis of its structural analogs suggests that the imidazo[1,2-a]pyrazine scaffold holds significant promise for the development of novel antibacterial agents. The provided comparative data and detailed experimental protocol offer a foundational framework for researchers to validate the antimicrobial spectrum of this and other new chemical entities. Further investigation into the structure-activity relationships of this class of compounds is warranted to optimize their potency and spectrum of activity against clinically relevant pathogens.

References

comparative study of the antioxidant potential of different substituted imidazo[1,2-a]pyrazines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative study on the antioxidant potential of various substituted imidazo[1,2-a]pyrazine derivatives. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven comparison of the free-radical scavenging capabilities of this class of compounds, supported by detailed experimental protocols. The imidazo[1,2-a]pyrazine scaffold is of significant interest in medicinal chemistry, demonstrating a wide range of biological activities.[1] This guide focuses specifically on their antioxidant properties, which are crucial in combating oxidative stress-related diseases.[1]

Comparative Antioxidant Activity

The antioxidant potential of a series of substituted imidazo[1,2-a]pyrazines was evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. The results, presented as IC50 values (the concentration required to inhibit 50% of the DPPH radical), are summarized in the table below. A lower IC50 value indicates a higher antioxidant potential. The compounds feature substitutions at the C2, C3, and C8 positions of the imidazo[1,2-a]pyrazine core.[1]

Compound IDSubstituentsDPPH Radical Scavenging Activity (IC50 in µM)
4a Unsubstituted28.14
6a Unsubstituted22.43
4c R2 = -Ph, R3 = -H, R8 = -morpholine14.26
4f R2 = -Ph, R3 = -H, R8 = -diethanolamine10.24
5a R2 = -CH3, R3 = -H, R8 = -NH213.52
5b R2 = -CH3, R3 = -H, R8 = -piperidine11.20
5c R2 = -CH3, R3 = -H, R8 = -morpholine9.86
5d R2 = -CH3, R3 = -H, R8 = -diethanolamine8.54
5f R2 = -Ph, R3 = -H, R8 = -NH212.50
5h R2 = -Ph, R3 = -H, R8 = -diethanolamine9.12
6b R2 = -CH3, R3 = -Br, R8 = -diethanolamine9.75
Ascorbic Acid Standard 5.84

Data sourced from Myadaraboina et al., 2018.[1]

The study revealed that structural modifications significantly influenced the antioxidant activity, with IC50 values for the derivatives ranging from 8.54 µM to 28.1 µM.[1] Several substituted compounds, notably 5d , 5h , 6b , 5c , and 4f , exhibited promising antioxidant activity, comparable to the standard antioxidant, ascorbic acid.[1] The structure-activity relationship (SAR) analysis indicates that the presence of an amino group at the C8 position is beneficial for the antioxidant property. Specifically, the diethanolamine and morpholine substitutions at the C8 position resulted in compounds with the highest antioxidant potential.[1]

Experimental Protocols

DPPH Free Radical Scavenging Assay

This assay is based on the principle of the reduction of the violet-colored DPPH radical to the stable, light-yellow DPPH-H molecule in the presence of a hydrogen-donating antioxidant.[2][3] The degree of discoloration, measured by the decrease in absorbance at 517 nm, is proportional to the radical scavenging activity of the compound.[3]

Materials and Reagents:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (spectrophotometric grade)

  • Test compounds (substituted imidazo[1,2-a]pyrazines)

  • Ascorbic acid (positive control)

  • 96-well microplate or quartz cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM working solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0 ± 0.2. This solution should be freshly prepared and kept in the dark to avoid degradation.[3][4]

  • Preparation of Test Samples: Dissolve the test compounds and ascorbic acid in methanol to prepare stock solutions. From these, prepare a series of dilutions to achieve a range of final concentrations for IC50 determination.[4]

  • Assay Protocol:

    • To a 96-well plate, add a specific volume of the different concentrations of the test compounds and the ascorbic acid standard to their respective wells.[3]

    • Add an equal volume of the 0.1 mM DPPH working solution to each well to initiate the reaction.[4]

    • A blank control containing only methanol and the DPPH solution should be included.[4]

  • Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes.[2][5]

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[4]

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    % Inhibition = [ (A_control - A_sample) / A_control ] * 100

    Where:

    • A_control is the absorbance of the blank control.

    • A_sample is the absorbance of the test compound.[3]

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the corresponding concentrations of the test compounds. The IC50 is the concentration of the sample that causes 50% inhibition of the DPPH radical.[3]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol reaction Mix DPPH with Samples/Control in 96-well Plate prep_dpph->reaction prep_samples Prepare Serial Dilutions of Test Compounds prep_samples->reaction prep_control Prepare Serial Dilutions of Ascorbic Acid prep_control->reaction incubation Incubate in Dark for 30 min reaction->incubation measurement Measure Absorbance at 517 nm incubation->measurement calculation Calculate % Inhibition measurement->calculation ic50 Determine IC50 Values calculation->ic50 G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding & Repression Proteasome Proteasome Nrf2->Proteasome Degradation ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocation & Binding Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 associates Cul3->Nrf2 Ubiquitination Compound Imidazo[1,2-a]pyrazine (Antioxidant) Compound->Keap1 Inactivation? Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Gene Transcription

References

Safety Operating Guide

Proper Disposal of 6-Bromo-8-methoxyimidazo[1,2-a]pyrazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This document provides essential safety and logistical information for the disposal of 6-Bromo-8-methoxyimidazo[1,2-a]pyrazine, a halogenated heterocyclic compound. Adherence to these procedures is critical for minimizing environmental impact and maintaining workplace safety.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Although a specific Safety Data Sheet (SDS) for this compound was not fully detailed in the search, related bromo-imidazo-pyrazine compounds are known to cause skin and eye irritation and may be harmful if swallowed or inhaled.[1]

Recommended PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile). Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[2]

  • Eye Protection: Safety glasses or goggles. If there is a risk of splashing, a face shield is recommended.

  • Lab Coat: A standard laboratory coat should be worn to protect personal clothing.

  • Respiratory Protection: If handling the solid compound where dust may be generated, use a NIOSH-approved respirator.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][3] Avoid the formation of dust and aerosols.[2] In case of a spill, absorb the material with an inert absorbent and transfer it into a sealed, appropriate container for disposal.[1][3]

Logistical and Operational Disposal Plan

The disposal of this compound must comply with federal, state, and local regulations. As a halogenated organic compound, it is classified as hazardous waste and requires special disposal procedures.[4][5][6] Under no circumstances should this chemical be disposed of down the sink or in regular trash. [7][8]

  • Waste Identification and Segregation:

    • Treat all this compound and materials contaminated with it as hazardous waste.[7]

    • This compound falls under the category of halogenated organic waste due to the presence of bromine.[5][6]

    • Maintain separate waste streams. Do not mix halogenated waste with non-halogenated waste, as this can complicate and increase the cost of disposal.[5]

  • Waste Collection and Storage:

    • Collect waste in a designated, properly labeled, and compatible container. The container should be in good condition with a secure, threaded cap.[5][9]

    • The label should clearly state "Hazardous Waste" and identify the contents, including "this compound" and any other solvents or chemicals present.[5]

    • Store the waste container in a designated Satellite Accumulation Area (SAA) , which should be at or near the point of generation.[9][10] The SAA must be inspected weekly for any leaks.[9]

    • Keep the waste container closed at all times, except when adding waste.[5][7]

  • Disposal of Empty Containers:

    • A container that held this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).

    • The rinsate from this process is also considered hazardous waste and must be collected in the appropriate halogenated waste container.[11]

    • After triple-rinsing, the container can be considered "empty" under some regulations. Deface or remove the original label, and dispose of the container as regular trash, if local regulations permit.[7][11]

  • Arranging for Final Disposal:

    • Once the waste container is full or has been in the SAA for the maximum allowed time (typically up to one year for partially filled containers), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[2][9][10]

    • Provide the disposal company with a complete and accurate description of the waste.

The ultimate disposal method for halogenated organic compounds often involves high-temperature incineration to prevent the formation of toxic byproducts like dioxins and furans.[12]

Quantitative Data Summary

ParameterGuidelineSource
Maximum SAA Volume 55 gallons of hazardous waste[10]
Maximum Acutely Toxic Waste 1 quart of liquid or 1 kg of solid[10]
pH of Aqueous Waste for Sewer Not applicable for this compound[8][9]
Storage Time (Partial Container) Up to 1 year in SAA[9]
Container Fill Level Do not exceed 90% capacity[13]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Collection cluster_storage Storage cluster_disposal Final Disposal cluster_empty_container Empty Container Handling start Start: Have this compound waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_type Is it pure compound, contaminated material, or rinsate? fume_hood->waste_type collect_waste Collect in a labeled 'Halogenated Waste' container waste_type->collect_waste Yes empty_q Is the original container empty? waste_type->empty_q No saa Store container in Satellite Accumulation Area (SAA) collect_waste->saa container_check Is container full or stored for >1 year? saa->container_check container_check->saa No contact_ehs Contact EHS or Licensed Waste Disposal Service container_check->contact_ehs Yes end End: Waste Properly Disposed contact_ehs->end triple_rinse Triple-rinse with appropriate solvent empty_q->triple_rinse Yes collect_rinsate Collect rinsate in 'Halogenated Waste' triple_rinse->collect_rinsate deface_label Deface label and dispose of container as per local regulations triple_rinse->deface_label collect_rinsate->collect_waste

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 6-Bromo-8-methoxyimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling 6-Bromo-8-methoxyimidazo[1,2-a]pyrazine, a key compound in various research applications. Adherence to these protocols is critical for minimizing risk and ensuring the integrity of your work.

While the specific hazard classification for this compound is not currently available, it is imperative to treat this and all research chemicals with a high degree of caution. The following guidelines are based on best practices for handling halogenated heterocyclic compounds and general laboratory safety principles.

Immediate Safety and Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound. The following table summarizes the recommended Personal Protective Equipment (PPE) to be used at all times.

PPE CategoryItemSpecificationRationale
Eye Protection Safety GogglesChemical splash goggles conforming to ANSI Z87.1 or EN 166 standards.Protects eyes from potential splashes of the compound or solvents.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves. Double gloving is recommended.Provides a barrier against skin contact. Regularly inspect gloves for any signs of degradation or perforation.
Body Protection Laboratory CoatFlame-resistant lab coat.Protects skin and personal clothing from spills and contamination.
Respiratory Protection Fume HoodAll handling of the solid compound and its solutions should be performed in a certified chemical fume hood.Minimizes the risk of inhaling airborne particles or vapors.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

1. Preparation:

  • Ensure a chemical fume hood is operational and the work area is clean and free of clutter.
  • Assemble all necessary equipment (e.g., spatulas, glassware, weighing paper, solvents) within the fume hood.
  • Verify that an appropriate chemical spill kit is readily accessible.
  • Ensure eyewash stations and safety showers are unobstructed and have been recently tested.

2. Handling the Solid Compound:

  • Wear all required PPE as outlined in the table above.
  • Carefully weigh the desired amount of the compound on weighing paper or in a suitable container within the fume hood to avoid generating dust.
  • If transferring the solid, use a spatula and minimize any potential for creating airborne dust.

3. Solution Preparation and Use:

  • Add the solid to the chosen solvent slowly and carefully within the fume hood.
  • If the dissolution process is exothermic, use an ice bath to control the temperature.
  • Keep the container closed when not in use to prevent the release of vapors.

4. Post-Handling:

  • Decontaminate all non-disposable equipment that has come into contact with the compound using an appropriate solvent.
  • Properly dispose of all contaminated disposable materials as hazardous waste.
  • Thoroughly wash hands and any exposed skin with soap and water after completing the work and before leaving the laboratory.

Disposal Plan

Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All waste containing this compound, including excess solid, solutions, and contaminated materials (e.g., gloves, weighing paper, pipette tips), must be collected in a designated and clearly labeled hazardous waste container.

  • Waste Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream.

  • Container Management: Waste containers should be kept closed except when adding waste. They must be stored in a designated satellite accumulation area within the laboratory.

  • Disposal Procedure: Follow your institution's specific procedures for the disposal of halogenated organic waste. Contact your Environmental Health and Safety (EHS) department for guidance on waste pickup and disposal.

Experimental Workflow

The following diagram illustrates the key steps for the safe handling of this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_fume_hood Prepare Fume Hood prep_ppe->prep_fume_hood prep_materials Gather Materials prep_fume_hood->prep_materials handling_weigh Weigh Compound prep_materials->handling_weigh handling_dissolve Prepare Solution handling_weigh->handling_dissolve handling_use Perform Experiment handling_dissolve->handling_use cleanup_decontaminate Decontaminate Equipment handling_use->cleanup_decontaminate cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_wash Wash Hands cleanup_dispose->cleanup_wash

Caption: Workflow for Safe Handling of this compound.

×

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6-Bromo-8-methoxyimidazo[1,2-a]pyrazine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.